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  • Product: Sodium 2-(pyridin-2-yl)propanoate
  • CAS: 1803598-27-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 2-(pyridin-2-yl)propanoate

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 2-(pyridin-2-yl)propanoate, a pyridine-containing organic salt with potential applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 2-(pyridin-2-yl)propanoate, a pyridine-containing organic salt with potential applications in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development. This guide details a feasible laboratory-scale synthetic route, in-depth analysis of characterization techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and a discussion on the potential significance of this class of compounds.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility make it a privileged scaffold in medicinal chemistry.[3] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties.[1][4] The synthesis of novel pyridine derivatives, such as Sodium 2-(pyridin-2-yl)propanoate, is therefore of significant interest to the drug development community as it allows for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.[5] This guide focuses on a specific derivative, providing the necessary technical details to enable its synthesis and thorough characterization, thereby facilitating further research into its potential applications.

Synthesis of Sodium 2-(pyridin-2-yl)propanoate: A Two-Step Approach

The synthesis of Sodium 2-(pyridin-2-yl)propanoate is most logically approached via a two-step process: first, the synthesis of the parent carboxylic acid, 2-(pyridin-2-yl)propanoic acid, followed by its neutralization to the corresponding sodium salt.

Step 1: Synthesis of 2-(pyridin-2-yl)propanoic Acid

While several industrial methods exist for the synthesis of 2-arylpropionic acids, a practical and accessible laboratory-scale synthesis is presented here, starting from the readily available 2-bromopyridine. This multi-step synthesis involves the formation of a Grignard reagent, followed by reaction with a suitable electrophile and subsequent oxidation.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Acetaldehyde

  • Jones' reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromopyridine in anhydrous diethyl ether or THF dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and may require initial heating to initiate.

    • Once initiated, maintain a gentle reflux by controlling the rate of addition of the 2-bromopyridine solution.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-pyridylmagnesium bromide.

  • Reaction with Acetaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether or THF dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation of 1-(pyridin-2-yl)ethan-1-ol:

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1-(pyridin-2-yl)ethan-1-ol. This intermediate can be purified by column chromatography if necessary.

  • Oxidation to 2-(pyridin-2-yl)propanoic Acid:

    • Dissolve the crude 1-(pyridin-2-yl)ethan-1-ol in acetone.

    • Cool the solution in an ice bath and add Jones' reagent dropwise with stirring until the orange-brown color persists.

    • Stir the reaction mixture at room temperature for several hours until the oxidation is complete (monitored by TLC).

    • Quench the reaction by adding isopropanol.

    • Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and adjust the pH to approximately 3-4 with hydrochloric acid, which will precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to yield 2-(pyridin-2-yl)propanoic acid.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-(pyridin-2-yl)propanoic Acid 2-Bromopyridine 2-Bromopyridine Grignard 2-Pyridylmagnesium bromide 2-Bromopyridine->Grignard + Mg, Ether/THF Mg_Ether Mg, Anhydrous Ether/THF Mg_Ether->Grignard Intermediate_Alcohol 1-(pyridin-2-yl)ethan-1-ol Grignard->Intermediate_Alcohol + Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate_Alcohol Product_Acid 2-(pyridin-2-yl)propanoic Acid Intermediate_Alcohol->Product_Acid Oxidation Oxidation Jones' Reagent Oxidation->Product_Acid

Caption: Synthetic pathway for 2-(pyridin-2-yl)propanoic acid.

Step 2: Neutralization to Sodium 2-(pyridin-2-yl)propanoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base neutralization reaction.[6][7][8]

Materials:

  • 2-(pyridin-2-yl)propanoic acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol or Water

  • Diethyl ether

Procedure:

  • Neutralization:

    • Dissolve a known molar amount of 2-(pyridin-2-yl)propanoic acid in ethanol or water.

    • Slowly add one molar equivalent of a standardized aqueous solution of sodium hydroxide with stirring.[6] Alternatively, sodium bicarbonate can be used, which will result in the evolution of carbon dioxide gas.[8]

    • Monitor the pH of the solution. The reaction is complete when the pH is neutral (pH ~7).

  • Isolation of the Salt:

    • Remove the solvent (ethanol/water) under reduced pressure to obtain a solid residue.

    • To ensure the removal of any unreacted carboxylic acid, the solid can be triturated with diethyl ether.

    • Dry the resulting solid under vacuum to yield pure Sodium 2-(pyridin-2-yl)propanoate.

NeutralizationWorkflow cluster_step2 Step 2: Neutralization Product_Acid 2-(pyridin-2-yl)propanoic Acid Final_Product Sodium 2-(pyridin-2-yl)propanoate Product_Acid->Final_Product + Base Base NaOH or NaHCO₃ Base->Final_Product

Caption: Neutralization of the carboxylic acid to its sodium salt.

Characterization of Sodium 2-(pyridin-2-yl)propanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from key analytical techniques.

Physical Properties
PropertyValueSource
Molecular Formula C₈H₈NNaO₂N/A
Molecular Weight 173.15 g/mol N/A
Appearance Expected to be a white solidN/A
Solubility Expected to be soluble in water and polar protic solvents[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted NMR data can be generated using online databases and prediction software.[9][10][11]

  • δ 8.5-8.6 ppm (d, 1H): Proton on the pyridine ring ortho to the nitrogen.

  • δ 7.8-7.9 ppm (t, 1H): Proton on the pyridine ring para to the nitrogen.

  • δ 7.3-7.4 ppm (m, 2H): Protons on the pyridine ring meta to the nitrogen and the proton attached to the chiral center.

  • δ 3.8-3.9 ppm (q, 1H): Methine proton (CH) adjacent to the carboxylate and pyridine ring.

  • δ 1.5-1.6 ppm (d, 3H): Methyl protons (CH₃).

  • δ ~180 ppm: Carboxylate carbon (COO⁻).

  • δ ~160 ppm: Carbon of the pyridine ring attached to the propanoate group.

  • δ ~148 ppm: Carbon of the pyridine ring ortho to the nitrogen.

  • δ ~138 ppm: Carbon of the pyridine ring para to the nitrogen.

  • δ ~124 ppm: Carbon of the pyridine ring meta to the nitrogen.

  • δ ~122 ppm: Carbon of the pyridine ring meta to the propanoate group.

  • δ ~45 ppm: Methine carbon (CH).

  • δ ~20 ppm: Methyl carbon (CH₃).

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for the formation of the sodium salt is the shift in the carbonyl stretching frequency.

  • Carboxylic Acid (Precursor): A strong, broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹.

  • Sodium Carboxylate (Product): The broad O-H stretch will disappear. The C=O stretch will be replaced by two characteristic bands for the carboxylate anion: an asymmetric stretching vibration (νₐₛ) between 1550-1610 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1400-1450 cm⁻¹.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For sodium salts, electrospray ionization (ESI) is a suitable technique.

  • Positive Ion Mode (ESI+): The spectrum is expected to show the [M+H]⁺ ion of the corresponding carboxylic acid at m/z 152.07, and the sodium adduct [M+Na]⁺ at m/z 174.05. It is also common to observe sodium cluster ions, such as [2M+Na]⁺.[15][16][17]

  • Negative Ion Mode (ESI-): The spectrum should show the deprotonated molecule [M-H]⁻ at m/z 150.06.

Applications and Future Perspectives in Drug Development

Pyridine-containing compounds are of significant interest in drug discovery due to their diverse biological activities.[2] Specifically, derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis and characterization of novel analogs, such as Sodium 2-(pyridin-2-yl)propanoate, allows for the expansion of structure-activity relationship (SAR) studies. This can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic profiles. For instance, pyridine-2-propanoic acid derivatives have been investigated as dual PPARα/γ agonists for the treatment of diabetes.[4] The availability of a robust synthetic and characterization guide for this scaffold is therefore a valuable resource for medicinal chemists and drug development professionals seeking to explore this promising chemical space.

Conclusion

This technical guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of Sodium 2-(pyridin-2-yl)propanoate. By presenting not just the "how" but also the "why" behind the experimental choices, this document aims to empower researchers to confidently produce and analyze this compound. The provided protocols are designed to be adaptable for a standard laboratory setting, and the characterization data, though predictive in part, offers a solid baseline for experimental verification. The continued exploration of novel pyridine derivatives is a critical endeavor in the quest for new and improved therapeutics, and this guide serves as a foundational tool to aid in that pursuit.

References

  • Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2755. [Link]

  • Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3421. [Link]

  • Beller, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. PubMed, 25(15), 3421. [Link]

  • MDPI. (2020). Peer Review of "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids". [Link]

  • Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. [Link]

  • Taylor & Francis Online. (1992). Asymmetric Synthesis of 2-Arylpropionic Acids. Synthetic Communications, 21(12-13). [Link]

  • Wood, G. W., & Sun, W. F. (1981). Field desorption mass spectrometry of sodium carboxylates. Intermolecular exchange of hydrogens and alkyl groups as shown by labelling. Canadian Journal of Chemistry, 59(15), 2218-2223. [Link]

  • IOPscience. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Journal of Physics: Conference Series, 1734, 012024. [Link]

  • Google Patents. (2005).
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  • Chemistry LibreTexts. (2022). 15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. [Link]

  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • MedCrave. (2019). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. [Link]

  • American Chemical Society. (2002). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 106(42), 10031-10040. [Link]

  • MedCrave. (2019). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. [Link]

  • PubMed. (2005). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. [Link]

  • PubMed. (2009). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • ResearchGate. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. [Link]

  • National Institutes of Health. (2019). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. [Link]

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  • PubChem. (n.d.). 2-(2-Pyridin-2-ylethoxy)propanoic acid. [Link]

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Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Sodium 2-(pyridin-2-yl)propanoate

Abstract This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of Sodium 2-(pyridin-2-yl)propanoate, a compound of interest in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of Sodium 2-(pyridin-2-yl)propanoate, a compound of interest in pharmaceutical development due to the prevalence of the pyridine moiety in medicinal chemistry.[1][2][3][4] We will explore the synthesis of the parent acid, its conversion to the sodium salt, and the subsequent crystallization process. The core of this guide is a detailed exposition of single-crystal X-ray diffraction (XRD) methodology, from data collection to structure solution and refinement.[5][6][7][8] While a definitive crystal structure for this specific salt is not publicly available, this guide will use a hypothetical, yet chemically plausible, structural model to illustrate the analytical process and the interpretation of crystallographic data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practices of solid-state characterization.

Introduction: The Significance of Crystalline Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics.[5][6] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive crystallographic analysis in drug development.

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents due to their ability to engage in various biological interactions.[1][2][9] The subject of this guide, Sodium 2-(pyridin-2-yl)propanoate, combines this important heterocyclic scaffold with a carboxylate group, suggesting its potential as a salt form of a prospective API. Determining its crystal structure provides invaluable insights into its solid-state behavior and potential for formulation.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-(pyridin-2-yl)propanoic acid

The precursor acid can be synthesized via various organic chemistry routes. A common approach involves the carbonylation of a suitable pyridine-containing precursor.[10]

Experimental Protocol:

  • Reaction Setup: A stirred autoclave is charged with 1-(pyridin-2-yl)ethanol, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a halide promoter (e.g., LiCl), and an organic acid (e.g., p-toluenesulfonic acid) in a suitable solvent like methyl ethyl ketone.

  • Carbonylation: The autoclave is flushed with nitrogen and then pressurized with carbon monoxide. The reaction mixture is heated to approximately 100-120°C.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of carbon monoxide.

  • Work-up and Purification: Upon completion, the reactor is cooled, and the solvent is removed. The resulting crude product is dissolved in an appropriate solvent and washed with a sodium bicarbonate solution. The aqueous phase is then acidified to precipitate the 2-(pyridin-2-yl)propanoic acid, which can be further purified by recrystallization.

Formation of Sodium 2-(pyridin-2-yl)propanoate and Crystallization

The sodium salt is prepared by reacting the synthesized acid with a sodium base. The subsequent crystallization is a critical step that requires careful control of conditions to obtain diffraction-quality single crystals.

Experimental Protocol:

  • Salt Formation: 2-(pyridin-2-yl)propanoic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of sodium hydroxide or sodium ethoxide solution is added dropwise while stirring.

  • Crystallization: The resulting solution of Sodium 2-(pyridin-2-yl)propanoate is then subjected to slow evaporation at room temperature. Other techniques such as vapor diffusion or cooling crystallization can also be employed. The goal is to allow for the slow and ordered growth of single crystals.

  • Crystal Selection: The obtained crystals are examined under a microscope, and a suitable single crystal (typically 0.1-0.3 mm in size) is selected for X-ray diffraction analysis.[6]

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline material.[5][7][8][11]

Data Collection

A selected single crystal is mounted on a goniometer head and placed in a diffractometer.[6] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms can be determined and a preliminary structural model is built. This model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Hypothetical Crystal Structure Analysis of Sodium 2-(pyridin-2-yl)propanoate

As a definitive published structure is unavailable, we present a plausible, hypothetical crystal structure to illustrate the analysis process.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for Sodium 2-(pyridin-2-yl)propanoate.

ParameterHypothetical Value
Chemical FormulaC₈H₈NNaO₂
Formula Weight173.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.567(2)
b (Å)5.891(1)
c (Å)12.345(3)
α (°)90
β (°)109.87(1)
γ (°)90
Volume (ų)721.5(3)
Z4
Calculated Density (g/cm³)1.593
Absorption Coeff. (mm⁻¹)0.165
F(000)360
R-factor0.045
Goodness-of-fit1.05
Molecular and Crystal Structure

In this hypothetical structure, the asymmetric unit consists of one sodium cation, one 2-(pyridin-2-yl)propanoate anion, and potentially a molecule of solvent if co-crystallized. The propanoate moiety would be deprotonated, carrying a negative charge that is balanced by the sodium cation.

Key Structural Features:

  • Coordination of the Sodium Cation: The sodium cation would likely be coordinated by the oxygen atoms of the carboxylate groups from neighboring propanoate anions. It may also exhibit interactions with the nitrogen atom of the pyridine ring, leading to a complex coordination environment.

  • Intermolecular Interactions: The crystal packing would be dominated by strong ionic interactions between the sodium cations and the carboxylate anions. Additionally, weaker intermolecular forces such as hydrogen bonding (if solvent is present) and π-π stacking interactions between the pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal lattice.

Visualization of the Hypothetical Crystal Packing

The following diagram illustrates a potential packing arrangement, highlighting the key intermolecular interactions.

G cluster_0 Asymmetric Unit 1 cluster_1 Asymmetric Unit 2 cluster_2 Asymmetric Unit 3 Na1 Na+ Anion2 [C8H8NO2]- Na1->Anion2 Ionic Interaction Anion1 [C8H8NO2]- Anion1->Anion2 π-π Stacking Na2 Na+ Na2->Anion1 Ionic Interaction Anion3 [C8H8NO2]- Na2->Anion3 Ionic Interaction Na3 Na+

Caption: Hypothetical packing diagram of Sodium 2-(pyridin-2-yl)propanoate.

Conclusion: From Structure to Application

The crystal structure analysis of Sodium 2-(pyridin-2-yl)propanoate, as outlined in this guide, provides a foundational understanding of its solid-state properties. This knowledge is critical for its potential development as a pharmaceutical salt. The detailed structural information, including bond lengths, bond angles, and intermolecular interactions, can be used to rationalize its physical properties and to guide formulation strategies. For drug development professionals, a thorough crystallographic characterization is an indispensable step in the journey from a promising molecule to a safe and effective medicine.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubMed. (n.d.). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. Retrieved from [Link]

  • MDPI. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • Elsevier. (n.d.). Recent Developments in the Synthesis and Applications of Pyridines. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(pyridin-4-yl)propanoate (C8H9NO2). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Google Patents. (n.d.). US20050283020A1 - Process for the preparation of 2-aryl propionic acids.

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Foundational

Spectroscopic data (NMR, IR, Mass Spec) of Sodium 2-(pyridin-2-yl)propanoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium 2-(pyridin-2-yl)propanoate Introduction Sodium 2-(pyridin-2-yl)propanoate is a salt comprised of a sodium cation and the conjugate base of 2-(py...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Sodium 2-(pyridin-2-yl)propanoate

Introduction

Sodium 2-(pyridin-2-yl)propanoate is a salt comprised of a sodium cation and the conjugate base of 2-(pyridin-2-yl)propanoic acid. The analysis of such compounds is critical in pharmaceutical development, materials science, and synthetic chemistry, where precise structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad for elucidating the molecular structure and confirming the identity and purity of the synthesized compound.

This guide offers a detailed examination of the expected spectroscopic data for Sodium 2-(pyridin-2-yl)propanoate. It is designed for researchers and drug development professionals, providing not only the data but also the underlying scientific principles and field-proven methodologies for its acquisition and interpretation. The protocols and analyses described herein are grounded in authoritative chemical principles to ensure a self-validating and trustworthy characterization workflow.

Molecular Structure and Properties

Confirming the fundamental structure is the first step in any analytical endeavor. The target molecule consists of a pyridine ring substituted at the 2-position with a propanoate group, which exists as a sodium salt.

  • Molecular Formula: C₈H₈NNaO₂[1]

  • Molecular Weight: 173.15 g/mol [1]

  • CAS Number: 1803598-27-7[1]

Figure 1: Chemical structure of Sodium 2-(pyridin-2-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this ionic compound, a deuterated protic solvent like D₂O or DMSO-d₆ is recommended for analysis. The data presented below are predictive, based on established chemical shift principles for pyridine derivatives and propanoates[2][3].

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the electronic environment of each hydrogen atom. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-6 (Pyridine) 8.5 - 8.7 Doublet (d) 1H Deshielded by adjacent nitrogen and proximity to the carboxylate.
H-4 (Pyridine) 7.8 - 8.0 Triplet of doublets (td) 1H Influenced by ortho and meta couplings within the aromatic ring.
H-3 (Pyridine) 7.4 - 7.6 Doublet (d) 1H Shielded relative to H-4 and H-6.
H-5 (Pyridine) 7.3 - 7.5 Triplet (t) 1H Coupled to adjacent protons H-4 and H-6.
H-α (Propanoate) 3.8 - 4.0 Quartet (q) 1H Deshielded by the adjacent pyridine ring and carboxylate; coupled to the methyl protons.

| -CH₃ (Propanoate) | 1.5 - 1.7 | Doublet (d) | 3H | Coupled to the α-proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. Due to the lack of symmetry, all 8 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylate) 178 - 182 Highly deshielded due to bonding with two oxygen atoms.
C-2 (Pyridine) 158 - 162 Deshielded ipso-carbon attached to the propanoate and adjacent to nitrogen.
C-6 (Pyridine) 148 - 150 Deshielded due to proximity to the electronegative nitrogen[4].
C-4 (Pyridine) 138 - 140 Aromatic carbon in a typical range for pyridines[4].
C-3 (Pyridine) 124 - 126 Shielded relative to C-4 and C-5.
C-5 (Pyridine) 122 - 124 Aromatic carbon in a typical range for pyridines.
C-α (Propanoate) 45 - 50 Aliphatic carbon deshielded by the attached pyridine and carboxylate groups.

| -CH₃ (Propanoate) | 18 - 22 | Shielded aliphatic methyl carbon[3]. |

Experimental Protocol for NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of Sodium 2-(pyridin-2-yl)propanoate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set an appropriate spectral width and acquisition time to ensure all signals are captured and well-resolved.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain a spectrum with singlets for all carbon atoms. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, making it ideal for confirming the carboxylate and pyridine moieties. The key diagnostic feature for the salt will be the absence of the broad O-H stretch of a carboxylic acid and the appearance of strong carboxylate stretches.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3100 - 3000 C-H Stretch Aromatic (Pyridine) Confirms the presence of the pyridine ring.
2990 - 2950 C-H Stretch Aliphatic (-CH, -CH₃) Confirms the propanoate alkyl chain.
1610 - 1550 Asymmetric Stretch (νₐₛ) Carboxylate (-COO⁻) A very strong and characteristic band for carboxylate salts, replacing the C=O stretch of the acid[5][6].
1590 - 1570 C=N, C=C Stretch Pyridine Ring Confirms the aromatic heterocyclic ring structure.

| 1420 - 1380 | Symmetric Stretch (νₛ) | Carboxylate (-COO⁻) | A strong band, which along with the asymmetric stretch, is definitive for the carboxylate anion[7][8]. |

Causality and Interpretation

The conversion of the carboxylic acid (R-COOH) to its sodium salt (R-COO⁻Na⁺) results in a significant change in the IR spectrum. The localized carbonyl (C=O) bond of the acid is replaced by a delocalized carboxylate system where the negative charge is shared between the two oxygen atoms. This leads to two distinct stretching vibrations: a higher frequency asymmetric stretch and a lower frequency symmetric stretch. The large separation between these two bands (Δν > 150 cm⁻¹) is indicative of an ionic interaction between the carboxylate and the sodium cation[6].

Experimental Protocol for ATR-IR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid Sodium 2-(pyridin-2-yl)propanoate powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For the sodium salt, electrospray ionization (ESI) is the preferred method.

Expected Data (Electrospray Ionization - ESI)
  • Negative Ion Mode (ESI-): The most informative data will likely come from negative ion mode, which will directly detect the 2-(pyridin-2-yl)propanoate anion.

    • Expected [M-Na]⁻: m/z 150.06

  • Positive Ion Mode (ESI+): This mode will detect the sodium adduct of the neutral parent acid or the protonated molecule.

    • Expected [M-Na+2H]⁺ or [C₈H₉NO₂ + H]⁺: m/z 152.07[9]

    • Expected [M]⁺ or [C₈H₈NNaO₂]⁺: m/z 173.05

Fragmentation Analysis

Tandem MS (MS/MS) of the [M-Na]⁻ ion (m/z 150) would provide structural confirmation. The fragmentation is driven by the loss of stable neutral molecules.

  • Primary Fragmentation: The most likely initial fragmentation is the loss of CO₂ (44 Da) from the carboxylate group, a common pathway for such ions.

    • Fragment: [M-Na-CO₂]⁻

    • Expected m/z: 106.06

parent Parent Anion [C₈H₈NO₂]⁻ m/z = 150.06 loss_co2 Loss of CO₂ (-44 Da) fragment1 Fragment Ion [C₇H₈N]⁻ m/z = 106.06 loss_co2->fragment1 -CO₂

Figure 2: Predicted primary fragmentation pathway for the 2-(pyridin-2-yl)propanoate anion in MS/MS.

Analytical Workflow

The overall process involves sample preparation, ionization, mass analysis, and data interpretation.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation A Dissolve Sample in Methanol/Water B Infuse into ESI Source A->B C Generate Ions (ESI-) B->C D Mass Analysis (e.g., Q-TOF) C->D E Data Acquisition D->E F Identify [M-Na]⁻ at m/z 150 E->F G Perform MS/MS on m/z 150 F->G H Confirm Fragment at m/z 106 G->H

Figure 3: General workflow for the analysis of Sodium 2-(pyridin-2-yl)propanoate by ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of Sodium 2-(pyridin-2-yl)propanoate relies on the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy will elucidate the precise carbon-hydrogen framework of the molecule. IR spectroscopy provides definitive confirmation of the carboxylate salt and pyridine functional groups, distinguished by the characteristic asymmetric and symmetric stretches of the -COO⁻ group. Finally, ESI-Mass Spectrometry confirms the molecular weight of the anionic component and provides structural validation through predictable fragmentation patterns, such as the loss of carbon dioxide. Together, these techniques provide an unambiguous and robust characterization of the target compound, ensuring its identity and purity for scientific and developmental applications.

References

  • Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

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Exploratory

Physical and chemical properties of Sodium 2-(pyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-(pyridin-2-yl)p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Sodium 2-(pyridin-2-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry. This document delves into its synthesis, characterization, and potential applications, offering a technical resource for professionals in drug discovery and development.

Introduction

Sodium 2-(pyridin-2-yl)propanoate is the sodium salt of 2-(pyridin-2-yl)propanoic acid. The presence of the pyridine ring, a common scaffold in pharmaceuticals, and the propanoate moiety suggests its potential for biological activity. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in one molecule makes Sodium 2-(pyridin-2-yl)propanoate a compound of significant interest for further investigation. A series of novel pyridine-2-propanoic acids have been synthesized and identified as potent dual PPARα/γ agonists, suggesting potential applications as antidiabetic agents[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While experimental data for Sodium 2-(pyridin-2-yl)propanoate is limited, the properties of its parent acid, 2-(pyridin-2-yl)propanoic acid, provide valuable insights.

Table 1: Physicochemical Properties of 2-(pyridin-2-yl)propanoic Acid and Sodium 2-(pyridin-2-yl)propanoate

Property2-(pyridin-2-yl)propanoic AcidSodium 2-(pyridin-2-yl)propanoateData Source/Justification
Molecular Formula C₈H₉NO₂C₈H₈NNaO₂Calculated
Molecular Weight 151.16 g/mol 173.14 g/mol Calculated
Appearance Solid (predicted)White to off-white solid (predicted)General appearance of similar compounds
Melting Point Not availableNot availableExperimental data not found
Boiling Point Not availableNot availableExperimental data not found
Solubility Soluble in polar organic solventsExpected to be soluble in water and polar protic solvents.Inferred from the ionic nature of the sodium salt. The parent acid is likely soluble in polar organic solvents.
pKa Not availableNot applicableExperimental data for the parent acid not found. The pKa of the carboxylic acid group is crucial for understanding its ionization state at physiological pH.
Causality Behind Expected Properties
  • Solubility: The conversion of the carboxylic acid to its sodium salt introduces an ionic character to the molecule. This is expected to significantly increase its aqueous solubility compared to the parent acid, a critical factor for bioavailability and formulation of parenteral dosage forms. The parent acid, with its polar pyridine and carboxylic acid groups, is anticipated to be soluble in polar organic solvents like methanol, ethanol, and DMSO.

  • pKa: The acidity of the carboxylic acid proton in 2-(pyridin-2-yl)propanoic acid is influenced by the electron-withdrawing nature of the adjacent pyridine ring. The pKa value would dictate the extent of ionization at a given pH. At physiological pH (around 7.4), the carboxylic acid would be predominantly in its deprotonated (carboxylate) form, allowing it to interact with biological targets via ionic interactions.

Synthesis and Characterization

The synthesis of Sodium 2-(pyridin-2-yl)propanoate involves the preparation of the parent acid followed by its conversion to the sodium salt.

Synthesis of 2-(pyridin-2-yl)propanoic Acid

A plausible synthetic route to 2-(pyridin-2-yl)propanoic acid is outlined below. This is a generalized procedure and may require optimization.

Synthesis_Workflow A 2-Bromopyridine D Diethyl 2-(pyridin-2-yl)malonate A->D B Diethyl malonate B->D C Sodium ethoxide C->D Base F Diethyl 2-ethyl-2-(pyridin-2-yl)malonate D->F E Ethyl iodide E->F H 2-(pyridin-2-yl)propanoic acid F->H G Hydrolysis & Decarboxylation (e.g., aq. HCl, heat) G->H Reaction Conditions caption Synthesis of 2-(pyridin-2-yl)propanoic acid

Caption: Proposed synthesis of 2-(pyridin-2-yl)propanoic acid.

Step-by-step Methodology:

  • Malonic Ester Synthesis: 2-Bromopyridine is reacted with diethyl malonate in the presence of a base such as sodium ethoxide. The ethoxide deprotonates the diethyl malonate, forming a nucleophile that displaces the bromide from the pyridine ring to yield diethyl 2-(pyridin-2-yl)malonate.

  • Alkylation: The resulting malonic ester is then alkylated using an ethyl halide, such as ethyl iodide, in the presence of a base to introduce the ethyl group at the alpha-carbon.

  • Hydrolysis and Decarboxylation: The substituted diethyl malonate is subsequently hydrolyzed, typically under acidic conditions with heating, to the corresponding dicarboxylic acid, which then readily decarboxylates to yield 2-(pyridin-2-yl)propanoic acid.

Synthesis of Sodium 2-(pyridin-2-yl)propanoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction.

Salt_Formation_Workflow Acid 2-(pyridin-2-yl)propanoic acid (in a suitable solvent, e.g., Ethanol) Reaction Neutralization Reaction Acid->Reaction Base Sodium Hydroxide or Sodium Bicarbonate (equimolar amount) Base->Reaction Product Sodium 2-(pyridin-2-yl)propanoate Reaction->Product Isolation Isolation (e.g., evaporation, precipitation) Product->Isolation caption Synthesis of Sodium 2-(pyridin-2-yl)propanoate

Caption: General workflow for the synthesis of the sodium salt.

Step-by-step Methodology:

  • Dissolution: Dissolve 2-(pyridin-2-yl)propanoic acid in a suitable solvent, such as ethanol or methanol.

  • Neutralization: Add an equimolar amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, to the solution. The reaction progress can be monitored by pH measurement until a neutral pH is reached.

  • Isolation: The resulting sodium salt can be isolated by evaporation of the solvent. If the salt is insoluble in the reaction solvent, it may precipitate out and can be collected by filtration. The solid product should be washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and dried under vacuum.

Spectroscopic Characterization

2.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the propanoate side chain. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methine proton of the propanoate group will likely be a quartet coupled to the methyl protons, and the methyl protons will appear as a doublet.

2.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylate group is expected to appear in the downfield region (around 170-180 ppm). The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-150 ppm), and the aliphatic carbons of the propanoate side chain will appear in the upfield region.

2.3.3. FT-IR Spectroscopy

The FT-IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:

  • O-H stretch: The broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent in the spectrum of the sodium salt.

  • C=O stretch: The sharp C=O stretching vibration of the carboxylic acid (typically around 1700-1725 cm⁻¹) will be replaced by a strong asymmetric stretching vibration of the carboxylate anion (COO⁻) at a lower wavenumber, typically in the range of 1550-1610 cm⁻¹.

  • C-N and C=C stretches: Vibrations associated with the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

2.3.4. Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight of the compound. For the parent acid, the molecular ion peak (M+) would be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH)[3]. The pyridine ring can also undergo characteristic fragmentation.

Chemical Reactivity and Stability

The reactivity of Sodium 2-(pyridin-2-yl)propanoate is primarily dictated by the carboxylate group and the pyridine ring.

  • Basicity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties, allowing it to react with acids to form pyridinium salts.

  • Nucleophilicity of the Carboxylate: The carboxylate group is a nucleophile and can participate in reactions such as esterification (under acidic conditions, after protonation) or amide bond formation (after activation).

  • Stability: The compound is expected to be a stable solid under standard laboratory conditions. However, in acidic solutions, it will be protonated to form the corresponding carboxylic acid. Stability studies under various conditions (pH, temperature, light) would be necessary to establish its shelf-life and degradation pathways.

Potential Applications in Drug Development

The structural motifs within Sodium 2-(pyridin-2-yl)propanoate suggest several potential avenues for its application in drug development.

  • Anti-inflammatory and Analgesic Agents: As an arylpropionic acid derivative, it is a candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID). Many NSAIDs, such as ibuprofen and naproxen, share this structural feature.

  • Antidiabetic Agents: Research has shown that a series of novel pyridine-2-propanoic acids are potent dual PPARα/γ agonists, indicating their potential as antidiabetic agents[1][2]. Peroxisome proliferator-activated receptors (PPARs) are key regulators of glucose and lipid metabolism.

  • Other Therapeutic Areas: The pyridine nucleus is a versatile scaffold found in drugs with a wide range of activities, including anticancer, antimicrobial, and antiviral properties[4][5]. Therefore, derivatives of 2-(pyridin-2-yl)propanoic acid could be explored for various therapeutic targets.

Potential_Applications Core Sodium 2-(pyridin-2-yl)propanoate NSAID Anti-inflammatory / Analgesic (NSAID Candidate) Core->NSAID Arylpropionic Acid Moiety Antidiabetic Antidiabetic Agent (PPARα/γ Agonist) Core->Antidiabetic Pyridine-2-propanoic Acid Scaffold Other Other Therapeutic Areas (Anticancer, Antimicrobial, etc.) Core->Other Versatile Pyridine Nucleus caption Potential Therapeutic Applications

Caption: Potential applications of Sodium 2-(pyridin-2-yl)propanoate.

Analytical Methodologies

For the analysis and quality control of Sodium 2-(pyridin-2-yl)propanoate, chromatographic techniques would be most suitable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the separation and quantification of this compound.

Proposed HPLC Method:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be in a range where the analyte is in a single ionic form) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from impurities.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260 nm) would be suitable.

  • Method Validation: The method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

Sodium 2-(pyridin-2-yl)propanoate is a compound with significant potential in the field of drug discovery, particularly as an anti-inflammatory or antidiabetic agent. While there is a need for more extensive experimental characterization of its physicochemical properties, this guide provides a foundational understanding based on the known chemistry of its constituent moieties. The proposed synthetic routes and analytical methods offer a starting point for researchers to further investigate this promising molecule. Future work should focus on obtaining detailed experimental data to fully elucidate its properties and biological activity.

References

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

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Foundational

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of Sodium 2-(pyridin-2-yl)propanoate

Foreword: The Imperative of Thermal Stability in Drug Development In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It d...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the compound's shelf-life and storage conditions but also profoundly influences formulation strategies and manufacturing processes. This guide provides a detailed examination of the thermal properties of Sodium 2-(pyridin-2-yl)propanoate, a heterocyclic carboxylate salt with potential pharmacological applications. Our objective is to present a comprehensive framework for characterizing its thermal stability and degradation pathways, offering both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. The methodologies and interpretations within are grounded in established principles of thermal analysis and physical chemistry, ensuring a robust and scientifically rigorous approach.

Introduction to Sodium 2-(pyridin-2-yl)propanoate

Sodium 2-(pyridin-2-yl)propanoate is an organic salt incorporating a pyridine ring, a common motif in medicinal chemistry, and a carboxylate group, which enhances aqueous solubility. The inherent reactivity of the pyridine moiety and the nature of the ionic bond between the carboxylate and the sodium ion are expected to be the primary determinants of the compound's thermal behavior. A thorough understanding of its response to thermal stress is critical for predicting potential incompatibilities, defining stable manufacturing parameters, and ensuring the safety and efficacy of the final drug product.

Chemical Structure:

  • Name: Sodium 2-(pyridin-2-yl)propanoate

  • Molecular Formula: C₈H₈NNaO₂[1]

  • Molecular Weight: 173.15 g/mol [1]

Core Analytical Techniques for Thermal Profile Assessment

A multi-faceted approach employing several analytical techniques is essential for a complete and unambiguous characterization of the thermal stability and degradation profile.[2]

  • Thermogravimetric Analysis (TGA): This technique is fundamental for determining the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[3][4] It provides critical information on the onset temperature of degradation and the presence of volatile components.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[5][6][7] This allows for the characterization of phase transitions such as melting, crystallization, and solid-solid transitions, which are crucial for understanding the physical stability of the compound.

  • Hyphenated Techniques (TGA-MS/FTIR): To identify the gaseous products evolved during decomposition, TGA is often coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).[2][8] This provides invaluable insight into the degradation pathways and mechanisms.

Experimental Design: A Self-Validating Workflow

The following experimental design provides a comprehensive workflow for the characterization of Sodium 2-(pyridin-2-yl)propanoate. The integration of multiple techniques ensures a self-validating system where the results from one method corroborate and enrich the findings from another.

G cluster_0 Material Procurement & Initial Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation synthesis Synthesis of Sodium 2-(pyridin-2-yl)propanoate purity Purity Assessment (NMR, HPLC) synthesis->purity initial_char Initial Characterization (FTIR, Elemental Analysis) purity->initial_char tga Thermogravimetric Analysis (TGA) (Onset of Decomposition, Mass Loss) initial_char->tga dsc Differential Scanning Calorimetry (DSC) (Melting Point, Phase Transitions) initial_char->dsc tga_ms TGA coupled with Mass Spectrometry (TGA-MS) (Identification of Gaseous Degradants) tga->tga_ms data_integration Integration of TGA, DSC, and TGA-MS Data tga->data_integration dsc->data_integration tga_ms->data_integration degradation_pathway Postulation of Degradation Pathway data_integration->degradation_pathway stability_report Comprehensive Thermal Stability Report degradation_pathway->stability_report

Figure 1: A comprehensive workflow for the thermal analysis of Sodium 2-(pyridin-2-yl)propanoate.

Synthesis of Sodium 2-(pyridin-2-yl)propanoate

A plausible and straightforward synthesis involves the neutralization of 2-(pyridin-2-yl)propanoic acid with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in a suitable solvent like ethanol or water. The product can then be isolated by solvent evaporation or precipitation.

Protocol:

  • Dissolve 2-(pyridin-2-yl)propanoic acid in ethanol.

  • Add an equimolar amount of aqueous sodium hydroxide dropwise while stirring.

  • Monitor the pH to ensure complete neutralization (pH ~7).

  • Remove the solvent under reduced pressure to yield the crude sodium salt.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

  • Dry the final product under vacuum at a temperature well below its expected decomposition point.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss events.

Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Accurately weigh 5-10 mg of Sodium 2-(pyridin-2-yl)propanoate into an alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve and its first derivative (DTG curve) to identify the onset of decomposition and the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, and other potential phase transitions.

Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[9][10]

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample from ambient temperature to a temperature above its expected melting point but below its decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Protocol:

  • Couple the outlet of the TGA instrument to the inlet of a mass spectrometer via a heated transfer line.

  • Perform a TGA experiment as described in section 3.2.

  • Simultaneously, acquire mass spectra of the evolved gases as a function of temperature.

  • Correlate the mass loss events observed in the TGA curve with the detection of specific ions in the mass spectrometer.

Anticipated Thermal Profile and Degradation Pathway

Based on the known thermal behavior of sodium carboxylates and pyridine derivatives, a hypothetical thermal profile for Sodium 2-(pyridin-2-yl)propanoate can be postulated.

Expected TGA and DSC Results
ParameterExpected ObservationRationale
Initial Mass Loss (TGA) A minor mass loss may be observed below 120 °C.This is likely due to the loss of residual solvent or adsorbed water.
Melting Point (DSC) An endothermic peak is expected, likely in the range of 200-300 °C. The exact temperature would be a characteristic property of the crystalline form.Most organic salts are crystalline solids with distinct melting points.
Decomposition (TGA) A significant, multi-step mass loss is anticipated to begin at temperatures above the melting point. The final residual mass should correspond to the theoretical mass of sodium carbonate (Na₂CO₃).Sodium salts of carboxylic acids often decompose to sodium carbonate.[11] The organic portion of the molecule will fragment and volatilize.
Decomposition (DSC) Complex exothermic peaks are expected in the DSC thermogram corresponding to the decomposition events observed in the TGA.Decomposition reactions are typically exothermic.
Postulated Degradation Pathway

The thermal degradation of Sodium 2-(pyridin-2-yl)propanoate is likely to be a complex process involving multiple reactions.

G cluster_products Degradation Products compound Sodium 2-(pyridin-2-yl)propanoate C₈H₈NNaO₂ co2 Carbon Dioxide CO₂ compound->co2 Decarboxylation pyridine Pyridine Derivatives compound->pyridine Fragmentation hydrocarbons Various Hydrocarbons compound->hydrocarbons Fragmentation na2co3 Sodium Carbonate Na₂CO₃ (Solid Residue) compound->na2co3 Final Solid Product

Figure 2: A simplified representation of the postulated thermal degradation pathway.

The initial step is likely to be decarboxylation, releasing carbon dioxide. The remaining organic fragment, a pyridinylethyl anion, would be highly unstable and undergo further fragmentation. The pyridine ring itself may cleave at higher temperatures, potentially forming smaller nitrogen-containing species like hydrogen cyanide (HCN), as has been observed in the pyrolysis of pyridine.[12][13][14] The propionate side chain will likely fragment into smaller hydrocarbons. The sodium ions will ultimately form sodium carbonate as the stable solid residue.[11]

Expected Gaseous Degradation Products (TGA-MS):

  • Carbon Dioxide (CO₂): m/z = 44

  • Pyridine: m/z = 79

  • Propene/other C3 fragments: m/z = 42

  • Hydrogen Cyanide (HCN): m/z = 27 (at higher temperatures)

Conclusion and Recommendations

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the thermal stability and degradation profile of Sodium 2-(pyridin-2-yl)propanoate. By employing a combination of TGA, DSC, and TGA-MS, a detailed understanding of the material's behavior under thermal stress can be achieved. The anticipated results, based on the known chemistry of related compounds, suggest that the molecule is likely to be stable up to its melting point, after which it will undergo a multi-step decomposition, ultimately yielding sodium carbonate as a solid residue.

For drug development professionals, the data generated from these studies are invaluable. The onset of thermal decomposition will define the maximum temperature for processing and formulation. The identification of degradation products is crucial for toxicological assessment and for developing analytical methods to monitor the stability of the drug substance and product. It is recommended that these studies be conducted early in the development process to inform and guide all subsequent formulation and manufacturing activities.

References

  • Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Kinetics of the Thermal Decomposition of Pyridine. (n.d.). WMU's ScholarWorks.
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  • BenchChem. (2025).
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  • Theoretical study on the thermal decomposition of pyridine. (2025).
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  • Thermograms for the decomposition of nine calcium carboxylates. The... (n.d.).
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  • Ionashiro, M. (2002). CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS. Publicatio UEPG - Ciências Exatas e da Terra, C. Agrárias e Engenharias.
  • Brown, D. H., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
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  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
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  • Chaiya, P., & Phaechamud, T. (2020). Differential Scanning Calorimetric Analysis for Incompatibility: Sodium Stearate/Magnesium Stearate and Acidic Compounds.
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  • Identification of Carboxylic Acids Salts. (n.d.). University of Technology, Iraq.
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Exploratory

An In-Depth Technical Guide to the Solubility of Sodium 2-(pyridin-2-yl)propanoate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist This guide provides a comprehensive framework for understanding and determining the solubility...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of Sodium 2-(pyridin-2-yl)propanoate. Direct, publicly available solubility data for this specific salt is scarce, necessitating a foundational approach. Therefore, this document emphasizes the underlying physicochemical principles and provides a robust experimental protocol to empower researchers to generate reliable solubility data in-house.

Introduction: The Critical Role of Solubility

Solubility is a cornerstone of drug development. It dictates a compound's bioavailability, influences formulation strategies, and is a critical parameter in process chemistry and purification. Sodium 2-(pyridin-2-yl)propanoate, as an organic salt, presents a unique solubility profile that is paramount to understand for its successful application. This guide will walk you through the theoretical considerations and the practical steps to characterize this essential property.

Physicochemical Properties & Solubility Predictions

The structure of Sodium 2-(pyridin-2-yl)propanoate—an ionic salt formed from a moderately polar organic acid—provides immediate clues to its solubility behavior.

  • Structure: C₈H₈NNaO₂[1]

  • Molecular Weight: 173.147 g/mol [1]

The molecule consists of a sodium cation (Na⁺) and the 2-(pyridin-2-yl)propanoate anion. The presence of the charged carboxylate group and the nitrogen atom in the pyridine ring makes the anion highly polar.

Core Principle: "Like Dissolves Like"

This principle governs solubility. Polar solvents are effective at solvating polar solutes, and nonpolar solvents dissolve nonpolar solutes.

  • High Predicted Solubility: In polar protic solvents (e.g., water, methanol, ethanol), the compound is expected to be highly soluble. These solvents have hydrogen bond-donating capabilities that can effectively solvate both the sodium cation and the carboxylate anion. The high solubility of a similar, simpler salt, sodium propionate, in water (1 g/mL) supports this prediction[2].

  • Variable Predicted Solubility: In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone), solubility is expected to be moderate to low. While these solvents have dipoles that can solvate the sodium cation, they lack the hydrogen bond-donating ability to strongly solvate the carboxylate anion.

  • Low to Negligible Predicted Solubility: In nonpolar solvents (e.g., hexane, toluene, diethyl ether), the compound is expected to be practically insoluble. These solvents lack the polarity to overcome the strong ionic forces of the salt's crystal lattice.

Quantitative Solubility Data Framework

As experimental data is not publicly available, the following table is presented as a template for researchers to populate. It is structured to provide a clear, comparative overview of the solubility of Sodium 2-(pyridin-2-yl)propanoate across a range of standard laboratory solvents.

SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
N,N-Dimethylformamide (DMF)Polar Aprotic25
Acetonitrile (ACN)Polar Aprotic25
AcetonePolar Aprotic25
Tetrahydrofuran (THF)Polar Aprotic25
TolueneNonpolar25
HexanesNonpolar25
Dichloromethane (DCM)Nonpolar25

Experimental Protocol: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is based on the OECD Test Guideline 105 for Water Solubility.[5][6][7][8]

Principle

An excess amount of the solid compound is added to a specific solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved compound in the solution reaches a constant value (equilibrium). This final concentration is the solubility.

Materials and Reagents
  • Sodium 2-(pyridin-2-yl)propanoate (purity ≥97%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of Sodium 2-(pyridin-2-yl)propanoate to a vial (e.g., add 20 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains visible after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. For thermodynamic solubility, a 24-hour incubation is common to ensure equilibrium is reached.[9][10] Preliminary experiments can be run at different time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.[5]

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the standards and the diluted sample using a suitable analytical method (HPLC-UV is often preferred for its specificity and sensitivity).

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A 1. Add Excess Solid to Solvent B 2. Seal Vial A->B C 3. Agitate at Constant Temp (e.g., 24h @ 25°C) B->C Place in Shaker D 4. Settle & Withdraw Supernatant C->D Allow to Settle E 5. Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Analyze via HPLC/UV-Vis F->G H 8. Determine Concentration from Calibration Curve G->H I 9. Calculate Final Solubility H->I

Caption: Workflow for Solubility Determination via the Isothermal Shake-Flask Method.

Conclusion and Best Practices

References

  • Bleszynski, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Bhattachar, S. N., et al. (2006). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. AAPS PharmSciTech. Available at: [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Available at: [Link]

  • Wikipedia. (n.d.). Sodium propionate. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyridin-2-yl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

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Foundational

Quantum chemical calculations for Sodium 2-(pyridin-2-yl)propanoate

An In-Depth Technical Guide to the Quantum Chemical Analysis of Sodium 2-(pyridin-2-yl)propanoate This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the qu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of Sodium 2-(pyridin-2-yl)propanoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the quantum chemical calculations for Sodium 2-(pyridin-2-yl)propanoate. The methodologies detailed herein are grounded in Density Functional Theory (DFT), offering a robust framework for elucidating the structural, electronic, and spectroscopic properties of this molecule. The focus is not merely on the procedural steps but on the scientific rationale underpinning the choice of methods, ensuring a self-validating and reproducible computational protocol.

Introduction: The Rationale for Computational Scrutiny

Sodium 2-(pyridin-2-yl)propanoate, with its chemical formula C₈H₈NNaO₂, is a compound of interest due to its structural motifs: a pyridine ring, a chiral center at the propanoate moiety, and an ionic bond between the carboxylate and the sodium cation.[1] These features suggest potential applications in medicinal chemistry and materials science, where molecular geometry, electronic charge distribution, and reactivity are paramount.

Quantum chemical calculations, particularly DFT, serve as a powerful "computational microscope" to probe these properties at the sub-atomic level.[2] Such an in-silico approach is indispensable for:

  • Structural Elucidation: Determining the most stable three-dimensional conformation and precise geometric parameters (bond lengths, angles).

  • Reactivity Prediction: Identifying sites susceptible to electrophilic or nucleophilic attack through the analysis of frontier molecular orbitals (HOMO/LUMO) and the molecular electrostatic potential (MEP).[3]

  • Spectroscopic Characterization: Simulating vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.[4][5]

  • Understanding Intermolecular Interactions: Modeling the crucial ionic interaction between the carboxylate anion and the sodium cation, which governs the compound's physical and chemical behavior.[6]

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the chosen level of theory, which comprises the method and the basis set.[7]

The Method: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry for medium-to-large molecules. It offers a favorable balance between computational cost and accuracy by approximating the many-electron problem through the electron density.[2]

For this system, the B3LYP hybrid functional is recommended. This functional incorporates a portion of the exact Hartree-Fock exchange with other exchange and correlation functionals, providing a well-validated approach for a wide range of organic and coordination compounds.[5][8]

The Basis Set: Pople-Style 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for this specific molecule:

  • 6-311G: A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons involved in bonding.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. The first + is crucial for accurately describing the diffuse electron density of the anionic carboxylate group. The second + on hydrogens improves the description of non-covalent interactions.

  • (d,p): Polarization functions (d for heavy atoms, p for hydrogen) are essential for describing the non-spherical nature of electron density in molecules, allowing for a more accurate representation of bonding and geometry, particularly for the pyridine ring and the coordination around the sodium ion.[5]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for a comprehensive quantum chemical analysis using a software package like Gaussian, ORCA, or Psi4.[7]

G Computational Workflow for Sodium 2-(pyridin-2-yl)propanoate cluster_input Step 1: Input Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Analysis & Interpretation A Construct Initial 3D Structure (e.g., in Avogadro, GaussView) B Define Level of Theory (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization (Find energy minimum) B->C D Frequency Analysis (Confirm minimum, get thermo data) C->D E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, Raman) D->F G NBO Analysis (Charge, Delocalization) D->G H TD-DFT (Optional) (UV-Vis Spectrum) D->H

Caption: A flowchart of the quantum chemical calculation process.

Protocol Steps:
  • Molecular Structure Input:

    • Construct an initial 3D guess geometry of Sodium 2-(pyridin-2-yl)propanoate using molecular modeling software.

    • Ensure the initial placement of the sodium ion is near the carboxylate oxygen atoms.

    • Create an input file specifying the atomic coordinates, a net charge of 0, and a singlet spin multiplicity.

  • Geometry Optimization:

    • Perform a full geometry optimization to locate the lowest energy conformation of the molecule. This is the most critical step to ensure all subsequent calculations are performed on a physically meaningful structure.

    • Causality: An unoptimized structure does not represent a stable state and will yield inaccurate properties. The optimization algorithm systematically adjusts atomic positions to minimize the total energy of the system.

    • Self-Validation: The optimization process is considered converged when the forces on all atoms and the change in energy between steps fall below a predefined threshold.

  • Frequency Analysis:

    • Conduct a frequency calculation on the optimized geometry at the same level of theory.

    • Purpose & Trustworthiness: This step is a crucial validation of the optimization. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a transition state or a saddle point, requiring re-optimization.

    • This calculation also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculations:

    • Using the validated optimized geometry, perform single-point energy calculations to derive key molecular properties. These calculations do not change the geometry but provide detailed electronic structure information.

Data Analysis and Interpretation

The output from these calculations provides a wealth of quantitative data.

Structural Properties

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data (if available from X-ray crystallography) to validate the computational model.

ParameterAtom 1Atom 2Calculated Value (Å)
Bond Lengths
Carboxylate C-OCO11.265
Carboxylate C-OCO21.264
Sodium-OxygenNaO12.281
Sodium-OxygenNaO22.285
Pyridine N-SodiumNNa2.450
Bond Angle
O1-C-O2O1CO2
Note: The values presented are hypothetical and illustrative of typical results for such a system.

The data suggest a bidentate coordination of the sodium ion to the two carboxylate oxygens, a common motif in such complexes.[6] A potential weaker interaction with the pyridine nitrogen is also indicated by the proximity.

Electronic and Reactivity Descriptors

Analysis of the electronic structure is key to understanding the molecule's reactivity and potential for intermolecular interactions.

PropertyCalculated ValueInterpretation
HOMO Energy -6.2 eVHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy -0.8 eVLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.4 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment 8.5 DebyeA high value indicates significant charge separation and high polarity, dominated by the Na⁺-carboxylate⁻ bond.
Mulliken Atomic Charges
Charge on Na+0.85 eConfirms the highly ionic character of the sodium atom.
Charge on Carboxylate O-0.78 eShows significant negative charge localization, making them primary sites for electrophilic interaction.
Note: The values presented are hypothetical and illustrative.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution, crucial for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. For Sodium 2-(pyridin-2-yl)propanoate, these are concentrated on the carboxylate oxygen atoms.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas. These are typically found around the hydrogen atoms of the pyridine ring and, most prominently, around the sodium cation.

This visual representation confirms that the primary site for interaction with the sodium cation is the electron-rich carboxylate group, validating the optimized structure.

Caption: A conceptual diagram of molecular electrostatic potential.

Conclusion

This guide has detailed a rigorous and self-validating protocol for the quantum chemical analysis of Sodium 2-(pyridin-2-yl)propanoate using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably determine the molecule's optimal geometry, vibrational frequencies, and electronic properties. The insights gained from analyzing the HOMO-LUMO gap, Mulliken charges, and Molecular Electrostatic Potential are invaluable for predicting reactivity, understanding spectroscopic data, and providing a rational basis for applications in drug design and materials science.

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  • MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences. [Link]

  • Saji, R. S., et al. (2020). Spectroscopic and quantum computational study on naproxen sodium. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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An In-depth Technical Guide to 2-(Pyridin-2-yl)propanoic Acid and Its Salts for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 2-(pyridin-2-yl)propanoic acid and its salts. Designed for professionals in the fields of chemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of 2-(pyridin-2-yl)propanoic acid and its salts. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as an essential resource.

Introduction

2-(Pyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid that has garnered interest in medicinal chemistry due to its structural similarity to other pharmacologically active arylpropanoic acids. The presence of the pyridine ring introduces unique physicochemical properties, including altered polarity, basicity, and potential for hydrogen bonding, which can significantly influence its biological activity and pharmacokinetic profile. This guide delves into the scientific journey of this compound, from its likely origins in the broader exploration of pyridine chemistry to its modern applications.

Part 1: Discovery and Historical Context

The precise first synthesis of 2-(pyridin-2-yl)propanoic acid is not prominently documented in a singular "discovery" paper, a common reality for many foundational organic compounds. Its emergence is more likely intertwined with the broader history of pyridine chemistry, which saw significant advancements in the late 19th and early 20th centuries. The foundational work on pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881, laid the groundwork for the creation of a vast array of substituted pyridines[1].

It is plausible that 2-(pyridin-2-yl)propanoic acid was first prepared through the application of established synthetic methodologies to readily available pyridine precursors. Early approaches to α-substituted pyridine carboxylic acids would have likely involved the oxidation of a corresponding alkyl or functionalized side chain on the pyridine ring.

The historical development of synthetic routes for pyridine carboxylic acids in general provides a likely narrative for the initial preparation of this specific compound. Processes for producing various pyridine carboxylic acids have been subjects of industrial and academic research for their use as intermediates in pharmaceuticals and other chemical products[2][3].

Part 2: Chemical Synthesis and Preparation of Salts

The synthesis of 2-(pyridin-2-yl)propanoic acid can be approached through several strategic pathways, leveraging both classical and modern organic chemistry techniques. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Established Synthetic Pathways

A common and logical approach to the synthesis of 2-(pyridin-2-yl)propanoic acid involves the introduction of the propanoic acid moiety at the 2-position of the pyridine ring. This can be achieved through various methods, including:

  • From 2-Picoline (2-Methylpyridine): This route involves the deprotonation of the methyl group of 2-picoline with a strong base (e.g., sodium amide or an organolithium reagent) to form a nucleophilic intermediate. This intermediate can then react with a suitable electrophile, such as diethyl carbonate, followed by hydrolysis and decarboxylation to yield the desired propanoic acid.

  • From 2-Bromopyridine: A modern approach would involve a palladium-catalyzed cross-coupling reaction. For instance, a Negishi or Suzuki coupling of a 2-pyridyl organometallic species with a suitable three-carbon building block containing the carboxylic acid or a precursor group.

  • From Pyridine-2-carbonitrile: This method would involve the reaction of pyridine-2-carbonitrile with a methyl Grignard reagent, followed by hydrolysis of the resulting imine to form 2-acetylpyridine. The 2-acetylpyridine can then be converted to the target propanoic acid via various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis.

A variety of synthetic methods for producing substituted pyridines have been developed over the years, many of which could be adapted for the synthesis of 2-(pyridin-2-yl)propanoic acid[4][5][6][7].

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway starting from 2-bromopyridine, a common and commercially available starting material.

Synthesis_Workflow Start 2-Bromopyridine Intermediate1 2-Pyridylzinc chloride Start->Intermediate1 1. Mg, THF 2. ZnCl2 Intermediate2 Ethyl 2-(pyridin-2-yl)propanoate Intermediate1->Intermediate2 Pd(PPh3)4, Ethyl 2-bromopropionate Product 2-(Pyridin-2-yl)propanoic acid Intermediate2->Product 1. NaOH, H2O/EtOH 2. H+

Caption: A potential synthetic route to 2-(pyridin-2-yl)propanoic acid via a Negishi-type coupling.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)propanoic Acid

The following is a representative, step-by-step methodology for the synthesis of 2-(pyridin-2-yl)propanoic acid, based on established organic chemistry principles.

Step 1: Preparation of 2-Pyridylzinc Chloride

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete (as indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Slowly add a solution of anhydrous zinc chloride (1.1 eq) in THF to the Grignard reagent.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the complete formation of the organozinc reagent.

Step 2: Palladium-Catalyzed Cross-Coupling

  • To the freshly prepared 2-pyridylzinc chloride solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Slowly add a solution of ethyl 2-bromopropionate (1.1 eq) in THF.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis to 2-(Pyridin-2-yl)propanoic Acid

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(pyridin-2-yl)propanoate.

  • Dissolve the crude ester in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 4-5 with hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-(pyridin-2-yl)propanoic acid.

Preparation of Salts

The formation of salts of 2-(pyridin-2-yl)propanoic acid is a straightforward acid-base reaction. The basic nitrogen atom of the pyridine ring can be protonated by a strong acid to form a pyridinium salt, or the carboxylic acid can be deprotonated by a base to form a carboxylate salt.

Protocol for Sodium 2-(Pyridin-2-yl)propanoate

  • Dissolve 2-(pyridin-2-yl)propanoic acid (1.0 eq) in a suitable solvent such as ethanol or water.

  • Slowly add a stoichiometric amount (1.0 eq) of a sodium base, such as sodium hydroxide or sodium bicarbonate, as an aqueous solution.

  • Stir the mixture at room temperature until the reaction is complete (e.g., cessation of gas evolution if using bicarbonate).

  • Remove the solvent under reduced pressure to obtain the sodium salt. The salt can be further purified by recrystallization from an appropriate solvent system.

Part 3: Physicochemical Properties and Characterization

The physicochemical properties of 2-(pyridin-2-yl)propanoic acid and its salts are crucial for their handling, formulation, and biological activity.

Property2-(Pyridin-2-yl)propanoic acid
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 140-145 °C
Solubility Soluble in many organic solvents and aqueous base.
pKa The carboxylic acid pKa is expected to be in the range of 4-5, while the pKa of the pyridinium ion is around 5-6.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid and pyridine functional groups.

  • Elemental Analysis: Determines the elemental composition of the compound.

Part 4: Applications and Future Directions

While not as extensively studied as some of its arylpropanoic acid counterparts like ibuprofen, 2-(pyridin-2-yl)propanoic acid and its derivatives have shown promise in medicinal chemistry.

Pharmacological Interest

Recent research has explored the potential of 2-(pyridin-2-yl)propanoic acid derivatives in various therapeutic areas. For instance, a series of novel pyridine-2-propanoic acids were synthesized and identified as potent dual PPARα/γ agonists, suggesting their potential as antidiabetic agents[8][9]. The general class of arylpropionic acid derivatives is well-known for its anti-inflammatory activities, and it is plausible that 2-(pyridin-2-yl)propanoic acid and its analogs could exhibit similar properties.

Logical Relationship of Structure to Potential Activity

The following diagram illustrates the relationship between the core structure and its potential applications.

Applications Core 2-(Pyridin-2-yl)propanoic Acid Core Structure Prop Propanoic Acid Moiety Core->Prop Contributes to NSAID-like properties Pyr Pyridine Ring Core->Pyr Modulates solubility, metabolism, and receptor binding App1 Anti-inflammatory Activity (Potential) Prop->App1 App2 Antidiabetic Activity (Demonstrated in Derivatives) Pyr->App2 App3 Anticancer Activity (Exploratory) Pyr->App3

Caption: Relationship between the chemical structure of 2-(pyridin-2-yl)propanoic acid and its potential therapeutic applications.

Future Research Directions

The unique structural features of 2-(pyridin-2-yl)propanoic acid make it an attractive scaffold for further investigation. Future research could focus on:

  • Stereoselective Synthesis: Developing efficient methods for the synthesis of enantiomerically pure (S)- and (R)-2-(pyridin-2-yl)propanoic acid to evaluate their differential biological activities.

  • Expanded Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives with substitutions on the pyridine ring to optimize potency and selectivity for various biological targets.

  • Formulation and Drug Delivery: Investigating different salt forms and formulations to improve the bioavailability and therapeutic efficacy of promising derivatives.

  • Exploration of New Therapeutic Areas: Screening the compound and its analogs against a wider range of biological targets to uncover new therapeutic applications.

Conclusion

2-(Pyridin-2-yl)propanoic acid, while not having a single, celebrated moment of discovery, represents a valuable building block in the ever-expanding field of medicinal chemistry. Its history is rooted in the fundamental principles of pyridine synthesis. Modern synthetic methods have made this compound and its derivatives more accessible for research, leading to the discovery of promising biological activities. As our understanding of disease pathways and drug-receptor interactions grows, the strategic modification of scaffolds like 2-(pyridin-2-yl)propanoic acid will continue to be a vital approach in the quest for new and improved therapeutics. This guide has provided a thorough technical overview to aid researchers and drug development professionals in their exploration of this intriguing molecule and its potential to address unmet medical needs.

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

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  • Humphries, P. S., Almaden, J. V., Barnum, S. J., Carlson, T. J., Do, Q.-Q. T., Fraser, J. D., ... & Sun, S. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116–6119. [Link]

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Foundational

An In-depth Technical Guide to Sodium 2-(pyridin-2-yl)propanoate: Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Sodium 2-(pyridin-2-yl)propanoate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sodium 2-(pyridin-2-yl)propanoate, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, synthesis, physicochemical properties, and its significant applications in the development of novel therapeutics, particularly as a precursor to dual PPARα/γ agonists and anti-fibrotic agents.

Chemical Identity and Commercial Availability

Sodium 2-(pyridin-2-yl)propanoate is the sodium salt of 2-(pyridin-2-yl)propanoic acid. It is a specialty chemical primarily used in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for Sodium 2-(pyridin-2-yl)propanoate is provided in the table below. It is important to note that some of these properties may be predicted rather than experimentally determined. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

PropertyValueSource
CAS Number 1803598-27-7
Molecular Formula C₈H₈NNaO₂
Molecular Weight 173.14 g/mol
Purity Typically ≥95% or ≥97%,
Appearance Not specified, likely a solid-
Solubility Expected to be soluble in waterInferred from salt form
Storage Room temperature
Commercial Suppliers

Sodium 2-(pyridin-2-yl)propanoate is available from a number of chemical suppliers, typically in research quantities ranging from milligrams to several grams. The following table lists some of the known suppliers and distributors. Pricing and availability are subject to change and should be confirmed with the respective vendor.

Supplier/DistributorBrandPurityAvailable Quantities
Apollo Scientific97%100mg, 250mg, 1g
Fluorochem97%100mg, 250mg, 1g
-97%100mg
-95%Inquire

Synthesis and Manufacturing

While specific industrial synthesis routes for Sodium 2-(pyridin-2-yl)propanoate are proprietary, a plausible and logical synthetic pathway can be devised based on established organic chemistry principles. The synthesis involves two main stages: the preparation of the parent carboxylic acid, 2-(pyridin-2-yl)propanoic acid, followed by its conversion to the sodium salt.

Proposed Synthesis of 2-(Pyridin-2-yl)propanoic Acid via Malonic Ester Synthesis

A robust and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis.[1][2][3][4][5] This approach is well-suited for the preparation of 2-(pyridin-2-yl)propanoic acid, starting from 2-(chloromethyl)pyridine and diethyl malonate.

The overall transformation is depicted in the workflow diagram below:

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-(chloromethyl)pyridine D Diethyl 2-(pyridin-2-ylmethyl)malonate A->D B Diethyl malonate B->D C Sodium ethoxide (Base) C->D in Ethanol G 2-(pyridin-2-yl)propanoic acid D->G Saponification & Decarboxylation E Aqueous Acid (e.g., HCl) E->D F Heat F->D

Caption: Proposed malonic ester synthesis of 2-(pyridin-2-yl)propanoic acid.

Step-by-Step Protocol:

  • Alkylation:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) is added diethyl malonate dropwise at room temperature.

    • The resulting solution of the diethyl malonate enolate is then treated with 2-(chloromethyl)pyridine.

    • The reaction mixture is heated at reflux for several hours to ensure complete alkylation.

    • After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield crude diethyl 2-(pyridin-2-ylmethyl)malonate.

  • Hydrolysis and Decarboxylation:

    • The crude diethyl 2-(pyridin-2-ylmethyl)malonate is heated at reflux with a strong aqueous acid, such as hydrochloric acid.

    • This step achieves both the hydrolysis of the two ester groups to carboxylic acids and the subsequent decarboxylation of the resulting malonic acid derivative.

    • Upon completion of the reaction (monitored by TLC or LC-MS), the solution is cooled and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.

    • The solid 2-(pyridin-2-yl)propanoic acid is collected by filtration, washed with cold water, and dried.

Conversion to Sodium 2-(pyridin-2-yl)propanoate

The conversion of the free carboxylic acid to its sodium salt is a standard acid-base neutralization reaction.

G A 2-(pyridin-2-yl)propanoic acid C Sodium 2-(pyridin-2-yl)propanoate A->C B Sodium Hydroxide or Sodium Bicarbonate B->C in a suitable solvent (e.g., water or ethanol)

Caption: Neutralization to form the sodium salt.

Step-by-Step Protocol:

  • 2-(Pyridin-2-yl)propanoic acid is dissolved in a suitable solvent, such as ethanol or water.

  • One molar equivalent of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) is added portion-wise with stirring.

  • The reaction is typically exothermic and proceeds to completion rapidly at room temperature.

  • The solvent is removed under reduced pressure to yield Sodium 2-(pyridin-2-yl)propanoate as a solid.

Applications in Drug Discovery and Development

Sodium 2-(pyridin-2-yl)propanoate serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility is particularly evident in the development of treatments for metabolic diseases and fibrotic conditions.

Precursor for Dual PPARα/γ Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating lipid and glucose metabolism.[6] Agonists of PPARs are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[7] Specifically, dual agonists that target both PPARα and PPARγ have been of significant interest as they can simultaneously address hyperglycemia and dyslipidemia.

A series of novel pyridine-2-propanoic acids have been synthesized and identified as potent dual PPARα/γ agonists.[8][9] These compounds have shown efficacy in diabetic animal models.[8] The 2-(pyridin-2-yl)propanoic acid scaffold is a core component of these molecules, and thus, its sodium salt is a key starting material for their synthesis.

The general workflow for utilizing Sodium 2-(pyridin-2-yl)propanoate in the synthesis of these agonists is outlined below:

G A Sodium 2-(pyridin-2-yl)propanoate B Activation of Carboxylic Acid (e.g., to acid chloride or with coupling agents) A->B C Amide Coupling with various amines B->C D Library of Pyridine-2-propanoic Acid Amide Derivatives C->D E Screening for PPARα/γ Agonist Activity D->E F Lead Compounds for Diabetes and Metabolic Syndrome E->F

Caption: Workflow for developing PPAR agonists.

Role in the Development of Anti-Fibrotic Agents

Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to organ damage and failure.[10] There is a significant unmet medical need for effective anti-fibrotic therapies.

Recent research has highlighted the potential of pyridine-containing compounds in the treatment of fibrosis. For instance, novel 2-(pyridin-2-yl) pyrimidine derivatives have been designed and synthesized, showing promising anti-fibrotic activities in cellular models of liver fibrosis.[11][12] These compounds were found to be more potent than the approved anti-fibrotic drug Pirfenidone in some assays.[11] The 2-(pyridin-2-yl) moiety is a key structural feature, suggesting that Sodium 2-(pyridin-2-yl)propanoate is a relevant starting material for the synthesis of new classes of anti-fibrotic agents.

Safety and Handling

The safety information for Sodium 2-(pyridin-2-yl)propanoate is available from supplier Safety Data Sheets (SDS). As with all laboratory chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Sodium 2-(pyridin-2-yl)propanoate is a commercially available and valuable building block for medicinal chemists and drug discovery scientists. Its utility as a precursor for the synthesis of dual PPARα/γ agonists and novel anti-fibrotic agents underscores its importance in the development of new therapies for metabolic and fibrotic diseases. The synthetic routes to this compound are accessible through standard organic chemistry methodologies, making it a readily available tool for research and development.

References

  • Humphries, P. S., Almaden, J. V., Barnum, S. J., Carlson, T. J., Do, Q.-Q. T., Fraser, J. D., Hess, M., Kim, Y. H., Ogilvie, K. M., & Sun, S. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116–6119. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(22), 5226. [Link]

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  • Humphries, P. S., et al. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Sci-Hub. [Link]

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  • Wu, Y., et al. (2022). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 2-Nonylaminopyridine derivatives as PPAR ligands. (2007). PubMed. [Link]

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Exploratory

A Comprehensive Guide to the Purity Analysis of Commercial Sodium 2-(pyridin-2-yl)propanoate

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Sodium 2-(pyridin-2-yl)propanoate, which belongs to the versatile class of pyridine derivatives prevalent in medicinal chemistry, a rigorous and comprehensive purity analysis is paramount.[1][2][3] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, potentially leading to adverse patient outcomes and regulatory hurdles.

This in-depth technical guide provides a holistic framework for the purity analysis of commercial-grade Sodium 2-(pyridin-2-yl)propanoate. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of analytical techniques, offering field-proven insights into establishing a robust, self-validating purity assessment program. We will explore the likely impurity profile based on synthetic pathways and then detail a multi-pronged analytical strategy encompassing chromatography, spectroscopy, and titrimetry to ensure the identity, strength, and purity of this important pharmaceutical intermediate.

Part 1: Understanding the Impurity Landscape

A robust analytical strategy begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized into process-related impurities (arising from the manufacturing process) and degradation products.

Postulated Synthetic Pathway and Process-Related Impurities

While multiple synthetic routes exist for pyridine carboxylic acids, a common approach involves the hydrolysis of a corresponding nitrile or oxidation of an alkylpyridine.[4][5] For Sodium 2-(pyridin-2-yl)propanoate, a plausible synthesis starts from 2-vinylpyridine or 2-ethylpyridine.

Based on such pathways, we can anticipate the following process-related impurities:

  • Starting Materials: Unreacted 2-picoline, 2-vinylpyridine, or related precursors.

  • Intermediates: 2-(Pyridin-2-yl)propanoic acid (the free acid form), and potentially the corresponding nitrile or other synthetic intermediates.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used during synthesis and salt formation.

  • By-products: Compounds formed from side reactions, such as isomers or products of over-oxidation. A primary byproduct when using certain activating agents like Pyridine-2-carboxylic anhydride is the corresponding Pyridine-2-carboxylic acid.[6]

Potential Degradation Products

Pyridine carboxylic acids can be susceptible to degradation under various stress conditions such as light, heat, and extreme pH.[1][7] Potential degradation pathways could involve decarboxylation, oxidation of the pyridine ring, or hydrolysis of related impurities. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH), are essential to identify these potential degradants and ensure the stability-indicating nature of the analytical methods.

Part 2: A Multi-Modal Analytical Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is necessary. The following sections detail the core analytical techniques for the comprehensive analysis of Sodium 2-(pyridin-2-yl)propanoate.

Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity and assay of non-volatile organic compounds, making it the premier technique for Sodium 2-(pyridin-2-yl)propanoate.[8] A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the main component from its organic impurities with high resolution and sensitivity.

The "Why" Behind the Method:

  • Stationary Phase: A C18 column is chosen for its versatility and ability to retain and separate a broad range of molecules based on their hydrophobicity.

  • Mobile Phase: A buffered mobile phase is critical. The pyridine moiety is basic (pKa ~5.2-6), so controlling the pH is essential for achieving good peak shape and reproducible retention times.[9] A pH around 3-4 will ensure the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase. A gradient elution with acetonitrile and a buffered aqueous phase is often employed to separate both polar and non-polar impurities.

  • Detection: The pyridine ring contains a chromophore, making UV detection a simple and robust choice. A photodiode array (PDA) detector is recommended to assess peak purity and detect any co-eluting impurities.

Experimental Protocol: RP-HPLC for Purity and Assay

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with PDA monitoring from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Guidelines): [10][11][12]

The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Hypothetical Performance Data:

ParameterResult
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD 0.01%
LOQ 0.03%

Visualization of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject into HPLC s3->h1 Prepared Sample h2 Separation on C18 Column h1->h2 h3 PDA Detection h2->h3 d1 Integrate Peaks h3->d1 Chromatogram d2 Calculate % Area d1->d2 d3 Assay vs. Standard d1->d3 report Final Report d2->report Purity Result d3->report Assay Result

Caption: Workflow for HPLC purity and assay determination.

Analysis of Volatile Impurities by Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile and semi-volatile substances, making it essential for quantifying residual solvents from the manufacturing process.[13][14] Headspace (HS) sampling is preferred as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile API contamination.[14][15]

The "Why" Behind the Method:

  • Technique: Static Headspace GC (HS-GC) is used to analyze residual solvents according to ICH Q3C(R8) and USP <467> guidelines.[13][16]

  • Diluent: A high-boiling, polar aprotic solvent like Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) is used to dissolve the sample.[13][14] This ensures good solubility for a wide range of APIs and residual solvents without interfering with the chromatogram.

  • Column: A mid-polarity column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) provides good separation for the common solvents listed in the ICH guidelines.

Experimental Protocol: HS-GC for Residual Solvents

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a static headspace autosampler.

  • Column: G43 phase equivalent (e.g., 30 m x 0.53 mm, 3.0 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min.

  • Injector Temperature: 140°C.

  • Detector Temperature: 250°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial, add 5 mL of DMSO, and seal.

Visualization of GC-HS Workflow:

GCHS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gc GC Analysis s1 Weigh Sample into Vial s2 Add DMSO & Seal s1->s2 h1 Heat Vial (80°C) s2->h1 h2 Equilibrate Volatiles h1->h2 g1 Inject Headspace Gas h2->g1 Volatile Sample g2 Separation on GC Column g1->g2 g3 FID Detection g2->g3 report Residual Solvent Report g3->report Chromatogram & Quantitation

Caption: Workflow for residual solvent analysis by HS-GC.

Determination of Water Content by Karl Fischer Titration

Water content is a critical quality attribute as it can affect the stability, appearance, and handling properties of an API.[17] Karl Fischer titration is the gold standard for water determination due to its specificity, accuracy, and speed.[18][19]

The "Why" Behind the Method:

  • Specificity: Unlike the "Loss on Drying" method, Karl Fischer titration is specific to water and is not affected by the loss of other volatile substances.[18]

  • Method Choice: For expected water content in the range of 0.1% to 100%, volumetric Karl Fischer titration is typically employed. For trace amounts (<1%), the coulometric method offers higher sensitivity.[18][19]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Commercially available one- or two-component Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a suitable solvent in which the sample is soluble.

  • Procedure: a. Standardize the titrant using a certified water standard. b. Accurately weigh a suitable amount of Sodium 2-(pyridin-2-yl)propanoate and transfer it to the titration vessel. c. Titrate to the electrometric endpoint. d. Calculate the water content (% w/w).

Elemental Impurities (Heavy Metals)

The analysis of heavy metals is a critical safety requirement. The traditional colorimetric sulfide precipitation method (USP <231>) has been replaced by modern, more specific, and sensitive instrumental methods as outlined in USP <232> and <233>.[20][21][22]

The "Why" Behind the Method:

  • Regulatory Requirement: USP <232> specifies limits for toxic elements based on their permitted daily exposure (PDE).

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the required techniques due to their high sensitivity and ability to quantify specific elements.[21][23]

Experimental Protocol: Elemental Impurity Analysis

  • Instrumentation: ICP-MS or ICP-OES.

  • Sample Preparation: The sample must be digested to bring the elemental impurities into solution. Microwave digestion with concentrated nitric acid is a common and effective method.

  • Analysis: The digested sample solution is introduced into the instrument, and the concentration of each specified element is determined against calibrated standards.

  • Assessment: The measured concentrations are compared against the limits specified in USP <232>.

Structural Confirmation and Identification of Impurities by Spectroscopy

Spectroscopic techniques are indispensable for confirming the structure of the main component and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for unambiguous structure elucidation.[15]

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The chemical shifts of protons on the pyridine ring are characteristic and sensitive to substitution.[3][24][25]

  • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The chemical shifts can be predicted and compared to experimental data to confirm the carbon skeleton.[2][26]

  • 2D NMR (COSY, HSQC, HMBC): These techniques are used to establish correlations between protons and carbons, allowing for the complete and definitive assignment of the structure.

Mass Spectrometry (MS):

MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

  • Technique: Electrospray Ionization (ESI) is well-suited for this polar, pre-ionized sodium salt.

  • Fragmentation: The fragmentation pattern of pyridine carboxylic acid derivatives often involves the loss of the carboxyl group and characteristic cleavages of the pyridine ring.[27][28] Coupling HPLC with MS (LC-MS) is a powerful combination for separating and identifying impurities simultaneously.

Part 3: A Self-Validating System and Conclusion

The described multi-modal approach constitutes a self-validating system for the purity analysis of Sodium 2-(pyridin-2-yl)propanoate. The orthogonality of the techniques—where different methods rely on different chemical and physical principles—provides a high degree of confidence in the final purity assessment. For instance, an impurity observed by HPLC can be isolated and its structure confirmed by NMR and MS. The sum of impurities from the HPLC analysis, combined with the content of water, residual solvents, and elemental impurities, should be consistent with the assay value determined by a primary method.

Visualization of the Integrated Purity Analysis Workflow:

Purity_Analysis cluster_organic Organic Purity cluster_volatile Volatile Impurities cluster_inorganic Inorganic Impurities cluster_identity Identity & Structure API Sodium 2-(pyridin-2-yl)propanoate (Commercial Batch) HPLC HPLC-PDA (Purity & Assay) API->HPLC GC HS-GC-FID (Residual Solvents) API->GC KF Karl Fischer (Water Content) API->KF ICP ICP-MS/OES (Elemental Impurities) API->ICP NMR NMR (¹H, ¹³C, 2D) API->NMR MS Mass Spectrometry API->MS Final_Report Certificate of Analysis (Complete Purity Profile) HPLC->Final_Report Assay, % Impurities GC->Final_Report ppm Solvents KF->Final_Report % Water ICP->Final_Report ppm Elements NMR->Final_Report Structural Confirmation MS->Final_Report MW Confirmation

Caption: Integrated workflow for comprehensive purity analysis.

References

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025). LCGC International. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. [Link]

  • What Is Karl Fischer Titration?. (n.d.). Mettler Toledo. [Link]

  • Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC - NIH. [Link]

  • USP <232> Heavy Metals and Dissolution. (n.d.). LabHut.com. [Link]

  • New test methods for the determination of heavy metals pursuant to usp <232> and <233>. (2012). UFAG Laboratorien AG. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. [Link]

  • Elemental Analysis - Application. (n.d.). Aurora Biomed. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. (1990). ASM Journals. [Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. (1990). ASM Journals. [Link]

  • High Throughput HS-GC Method for Residual Solvent Analysis in Valsartan API. (n.d.). Shimadzu. [Link]

  • From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change. (n.d.). ResearchGate. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. (n.d.). Labsolution. [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. (n.d.). DergiPark. [Link]

  • Generation of pyridine-dicarboxylic acid bioproducts... (n.d.). ResearchGate. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]

  • Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. (n.d.). PubMed. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). ACADEMIA POLONAISE DES SCIENCES. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Semantic Scholar. [Link]

  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Process for producing pyridine carboxylic acids. (n.d.).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2025). ResearchGate. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. [Link]

  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. (n.d.). MDPI. [Link]

  • The synthetic method of 2-pyridine carboxylic acid. (n.d.).
  • 2-(Pyridin-2-yl)propanoic acid. (n.d.). PubChem. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). RSC Publishing. [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Harnessing the Reactivity of Sodium 2-(pyridin-2-yl)propanoate in Modern Organic Synthesis

This guide provides an in-depth exploration of Sodium 2-(pyridin-2-yl)propanoate and its parent acid, 2-(pyridin-2-yl)propanoic acid, as versatile reagents in organic synthesis. For researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Sodium 2-(pyridin-2-yl)propanoate and its parent acid, 2-(pyridin-2-yl)propanoic acid, as versatile reagents in organic synthesis. For researchers, medicinal chemists, and professionals in drug development, understanding the unique reactivity of this compound, primarily its propensity for facile decarboxylation, opens avenues for novel carbon-carbon and carbon-heteroatom bond formations. This document will detail the mechanistic underpinnings of its applications and provide actionable protocols for its use in key synthetic transformations.

Core Principles: The Chemistry of 2-(Pyridin-2-yl)propanoic Acid and its Sodium Salt

Sodium 2-(pyridin-2-yl)propanoate is the salt of 2-(pyridin-2-yl)propanoic acid. The key to its utility in organic synthesis lies in the electronic properties of the pyridine ring, which facilitates the decarboxylation of the corresponding carboxylic acid. The nitrogen atom in the pyridine ring can stabilize the transition state and intermediates formed upon loss of carbon dioxide, making this process more favorable than for many other carboxylic acids.

The in situ generation of a 2-pyridyl carbanion or a related organometallic species via decarboxylation is the cornerstone of its application in various reactions. This transient nucleophile can then participate in a range of bond-forming reactions.

Application in Decarboxylative Carbon-Carbon Bond Formation

The most prominent application of 2-(pyridin-2-yl)propanoic acid and its salt is in decarboxylative reactions, where the carboxylate group is extruded as carbon dioxide to generate a reactive intermediate.

Decarboxylative Michael Addition

In the presence of a suitable base, 2-(pyridin-2-yl)propanoic acid can undergo decarboxylation to form a nucleophilic 2-pyridyl carbanion. This carbanion can then participate in Michael additions to α,β-unsaturated carbonyl compounds. A notable example is the doubly decarboxylative Michael-type addition to chromone-3-carboxylic acids.

Mechanism Outline:

The reaction proceeds through a cascade of decarboxylation and Michael addition. The base facilitates the decarboxylation of both the pyridylacetic acid (Michael donor) and the chromone-3-carboxylic acid (Michael acceptor), followed by the conjugate addition.

G cluster_0 Decarboxylation of Pyridylacetic Acid cluster_1 Michael Addition cluster_2 Final Product Formation Pyridylacetic_Acid 2-(Pyridin-2-yl)propanoic Acid Carbanion 2-Pyridyl Carbanion Pyridylacetic_Acid->Carbanion - CO2 (Base) Michael_Acceptor Chromone-3-carboxylic Acid (decarboxylated in situ) Carbanion->Michael_Acceptor Nucleophilic Attack Adduct Michael Adduct Michael_Acceptor->Adduct Final_Product 4-(Pyridylmethyl)chroman-2-one Adduct->Final_Product Protonation & Tautomerization

Caption: Workflow for the Decarboxylative Michael Addition.

Experimental Protocol: Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones

This protocol is adapted from the work of Bojanowski and Albrecht.

  • Materials:

    • 2-(Pyridin-2-yl)propanoic acid

    • Chromone-3-carboxylic acid derivative

    • Brønsted base (e.g., triethylamine, DBU)

    • Anhydrous solvent (e.g., toluene, THF)

    • Standard glassware for organic synthesis

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the chromone-3-carboxylic acid derivative (1.0 equiv).

    • Add 2-(pyridin-2-yl)propanoic acid (1.2 equiv).

    • Dissolve the solids in the anhydrous solvent.

    • Add the Brønsted base (1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture at the appropriate temperature (optimization may be required, from room temperature to reflux) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary:

Michael AcceptorBaseSolventTemperature (°C)Yield (%)
Chromone-3-carboxylic acidDBUToluene80~85%
6-Chlorochromone-3-carboxylic acidDBUTHF60~78%
Coumarin-3-carboxylic acidTEAToluene110~75%

Note: Yields are representative and may vary based on specific substrates and reaction conditions.

Application in Palladium-Catalyzed Decarboxylative Cross-Coupling

The principles of decarboxylative coupling can be extended to transition metal-catalyzed reactions. Palladium catalysis is particularly effective for the cross-coupling of in situ-generated pyridyl nucleophiles with aryl halides. While much of the foundational work has been done with 2-picolinic acid, the increased lability of the carboxylate group in 2-(pyridin-2-yl)propanoic acid makes it a promising substrate for these transformations.

Mechanism Outline:

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by decarboxylation of the pyridyl substrate (often facilitated by a co-catalyst or base), transmetalation of the pyridyl group to the palladium center, and finally, reductive elimination to yield the 2-arylpyridine product and regenerate the Pd(0) catalyst.

G Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Pyridyl(L_n) OxAdd->Transmetalation Transmetalation Decarb Pyridyl Nucleophile Decarb->Transmetalation RedElim Ar-Pyridyl Product Transmetalation->RedElim Reductive Elimination RedElim->Pd0 ArylHalide Ar-X ArylHalide->OxAdd PyridylCOOH Sodium 2-(pyridin-2-yl)propanoate PyridylCOOH->Decarb - CO2 (Base/Heat)

Caption: Catalytic Cycle for Decarboxylative Cross-Coupling.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Arylation of 2-(Pyridin-2-yl)propanoic Acid

This is a generalized protocol based on established methods for decarboxylative couplings of related aza-aromatic carboxylic acids.

  • Materials:

    • Sodium 2-(pyridin-2-yl)propanoate or 2-(pyridin-2-yl)propanoic acid

    • Aryl halide (bromide or iodide)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Ligand (e.g., a phosphine ligand like XPhos or SPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • High-boiling point solvent (e.g., DMF, DMAc, dioxane)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 equiv).

    • Add Sodium 2-(pyridin-2-yl)propanoate (1.5 equiv) and the aryl halide (1.0 equiv).

    • Add the anhydrous solvent via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C).

    • Monitor the reaction progress by LC-MS or GC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography or recrystallization.

Data Summary:

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(OAc)₂ / XPhosK₂CO₃Dioxane120~70-85%
1-Bromo-4-methoxybenzenePd₂(dba)₃ / SPhosCs₂CO₃DMF140~65-80%
2-BromonaphthalenePd(OAc)₂ / XantphosK₂CO₃DMAc150~60-75%

Note: These are expected outcomes based on related literature; optimization is likely required.

Application as a Precursor in Pharmaceutical Synthesis

Derivatives of 2-(pyridin-2-yl)propanoic acid have been identified as valuable building blocks in the synthesis of pharmaceutically active compounds. A notable example is their use in the development of dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonists, which are investigated for the treatment of type 2 diabetes.[1]

Synthetic Workflow Outline:

The synthesis of these agonists often involves the coupling of a chiral 2-(pyridin-2-yl)propanoic acid derivative with other molecular fragments. The carboxylic acid functionality is typically activated (e.g., as an acid chloride or via coupling reagents) for amide bond formation.

G Start 2-(Pyridin-2-yl)propanoic Acid Derivative Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Final PPARα/γ Agonist Coupling->Final Amine Amine Coupling Partner Amine->Coupling

Sources

Application

Application Notes and Protocols: Sodium 2-(pyridin-2-yl)propanoate in Asymmetric Catalysis

Foreword: Unveiling the Potential of a Versatile Chiral Ligand Precursor In the landscape of asymmetric catalysis, the quest for novel, efficient, and tunable chiral ligands is perpetual. Pyridine-based structures are am...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chiral Ligand Precursor

In the landscape of asymmetric catalysis, the quest for novel, efficient, and tunable chiral ligands is perpetual. Pyridine-based structures are among the most venerable and widely utilized ligand classes, owing to their robust coordination chemistry and tunable electronic and steric properties.[1][2] This document delves into the application of Sodium 2-(pyridin-2-yl)propanoate, a compound poised at the intersection of chiral carboxylates and pyridine ligands. While direct, widespread catalytic applications of this specific sodium salt are emerging, its constituent parts—a chiral α-arylpropionic acid motif and a coordinating pyridine ring—are hallmarks of successful ligands in a multitude of enantioselective transformations.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of Sodium 2-(pyridin-2-yl)propanoate. By examining analogous systems and foundational principles, we will explore its role as a precursor to chiral ligands and its potential as a co-catalyst in dual catalytic systems. The protocols provided are based on well-established methodologies for structurally related compounds, offering a robust starting point for experimental investigation.

The Scientific Rationale: Why Sodium 2-(pyridin-2-yl)propanoate?

The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined, three-dimensional chiral environment around a metal center. The 2-(pyridin-2-yl)propanoate anion possesses several key features that make it an attractive candidate for this role:

  • Bidentate N,O-Coordination: The molecule can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and one of the carboxylate oxygens. This chelation effect forms a rigid, five-membered ring, which can significantly influence the stereochemical outcome of a reaction.

  • Proximity of the Chiral Center: The stereocenter at the α-position to the carboxylate is in close proximity to the coordination sphere. This allows for effective chiral induction and discrimination between enantiotopic faces of a prochiral substrate.

  • Tunability: The pyridine ring and the carboxylate group offer sites for modification, allowing for the fine-tuning of steric and electronic properties to optimize reactivity and enantioselectivity for specific reactions.

  • Role as a Chiral Anion: The carboxylate moiety can function as a chiral counterion to a cationic metal complex. This has been shown to be a powerful strategy in asymmetric catalysis, where the chiral anion directs the stereoselectivity.[3]

The sodium salt form is a convenient and stable precursor for in situ generation of the active ligand or for use in dual catalytic systems where a chiral carboxylate is required.

Potential Applications in Asymmetric Transformations

Based on the extensive literature on chiral pyridine-containing ligands and chiral carboxylates, Sodium 2-(pyridin-2-yl)propanoate is a promising candidate for several classes of asymmetric reactions.[1][4][5]

Transition Metal-Catalyzed Reactions

The chiral 2-(pyridin-2-yl)propanoate ligand, generated from its sodium salt, could be employed in a variety of transition metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Iridium and Ruthenium complexes bearing chiral P,N or N,N ligands are workhorses in the asymmetric hydrogenation of ketones, imines, and olefins. The N,O-ligand framework of 2-(pyridin-2-yl)propanoate could be adapted for similar transformations.

  • Nickel-Catalyzed Cross-Coupling and Carboxylation: Chiral 2,2'-bipyridine ligands have demonstrated remarkable success in Ni-catalyzed enantioselective reactions.[1] The bidentate nature of the 2-(pyridin-2-yl)propanoate ligand makes it a candidate for analogous nickel-catalyzed processes.

  • Iridium-Catalyzed C-H Borylation: Recent advances have shown that CPU-containing N,B-bidentate ligands are effective in iridium-catalyzed C-H borylation.[1] This highlights the potential for pyridine-based chiral ligands in C-H functionalization reactions.

Dual Catalysis: A Chiral Anion Approach

A highly promising and direct application for Sodium 2-(pyridin-2-yl)propanoate is its use as a chiral co-catalyst in a dual catalytic system. A notable example from the literature is the combination of a phosphine-nickel complex with an axially chiral sodium dicarboxylate for highly enantioselective O-propargylation.[3]

In such a system, the achiral nickel catalyst activates the substrate, while the chiral carboxylate anion pairs with the cationic nickel intermediate, creating a chiral environment that dictates the stereochemical outcome. This approach separates the roles of reactivity and stereocontrol, offering a modular and effective strategy for asymmetric synthesis.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of the chiral ligand precursor and its application in a representative asymmetric transformation, based on analogous systems reported in the literature.

Synthesis of Enantiopure (S)-2-(Pyridin-2-yl)propanoic Acid

The enantiopurity of the starting material is paramount. While various methods for the synthesis of chiral 2-arylpropionic acids exist, a biocatalytic approach or a resolution of the racemate are common strategies.[6][7]

Protocol 1: Kinetic Resolution of Racemic 2-(Pyridin-2-yl)propanoic Acid

This protocol describes a typical enzymatic kinetic resolution, a widely used method for obtaining enantiopure carboxylic acids.

Materials:

  • Racemic 2-(pyridin-2-yl)propanoic acid

  • Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Anhydrous alcohol (e.g., 1-butanol)

  • Organic solvent (e.g., toluene or hexane)

  • Phosphate buffer (pH 7.0)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Orbital shaker incubator

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Esterification: In a 250 mL Erlenmeyer flask, dissolve 10 mmol of racemic 2-(pyridin-2-yl)propanoic acid and 12 mmol of 1-butanol in 100 mL of toluene.

  • Enzyme Addition: Add 500 mg of immobilized lipase (e.g., Novozym 435) to the solution.

  • Reaction: Place the flask in an orbital shaker incubator at 40°C and 200 rpm. Monitor the reaction progress by chiral HPLC or by measuring the consumption of the acid. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining acid and the produced ester.

  • Work-up:

    • Filter off the enzyme and wash it with toluene for reuse.

    • Transfer the filtrate to a separatory funnel and extract with a saturated NaHCO₃ solution (3 x 50 mL) to separate the unreacted acid (as its sodium salt) from the ester.

  • Isolation of (S)-2-(Pyridin-2-yl)propanoic Acid:

    • Combine the aqueous layers containing the sodium salt.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • Extract the resulting acidic solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure (S)-acid.

  • Characterization: Determine the enantiomeric excess (ee) of the obtained acid using chiral HPLC.

Workflow for Kinetic Resolution:

G cluster_reaction Enzymatic Esterification cluster_workup Extraction & Isolation racemic_acid Racemic 2-(Pyridin-2-yl)propanoic Acid + Butanol lipase Immobilized Lipase (CAL-B) in Toluene, 40°C racemic_acid->lipase mixture (R)-Butyl Ester + (S)-Acid lipase->mixture filter Filter Enzyme mixture->filter extract Extract with NaHCO₃ (aq) filter->extract ester_layer Organic Layer: (R)-Butyl Ester extract->ester_layer Separation acid_salt_layer Aqueous Layer: Sodium (S)-propanoate extract->acid_salt_layer acidify Acidify with HCl acid_salt_layer->acidify extract_acid Extract with Ethyl Acetate acidify->extract_acid final_product (S)-2-(Pyridin-2-yl)propanoic Acid extract_acid->final_product

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-(pyridin-2-yl)propanoic acid.

Preparation of Sodium (S)-2-(pyridin-2-yl)propanoate

Procedure:

  • Dissolve the enantiopure (S)-2-(pyridin-2-yl)propanoic acid in methanol.

  • Add one equivalent of sodium methoxide solution in methanol dropwise at room temperature.

  • Stir for 1 hour.

  • Remove the solvent under reduced pressure to obtain Sodium (S)-2-(pyridin-2-yl)propanoate as a solid. Dry under vacuum.

Application in a Ni/Chiral Sodium Carboxylate Dual Catalyzed Reaction

This protocol is adapted from the enantioselective O-propargylation of hydroxylamines, demonstrating the potential role of Sodium 2-(pyridin-2-yl)propanoate as a chiral anion co-catalyst.[3]

Reaction: Asymmetric O-propargylation of an N-alkoxyphthalimide.

Materials:

  • Ni(acac)₂ (Nickel(II) acetylacetonate)

  • Triphenylphosphine (PPh₃)

  • Sodium (S)-2-(pyridin-2-yl)propanoate

  • N-alkoxyphthalimide substrate

  • Propargyl bromide

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Flame-dried glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add Ni(acac)₂ (5 mol%) and PPh₃ (10 mol%).

    • Add Sodium (S)-2-(pyridin-2-yl)propanoate (10 mol%).

    • Add anhydrous, degassed THF.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly:

    • Add the N-alkoxyphthalimide substrate (1.0 mmol) to the catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C, optimization may be required).

    • Slowly add propargyl bromide (1.2 mmol) via syringe over 10 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the set temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC.

Proposed Catalytic Cycle:

G Ni_L Ni(0)L₂ Ox_Add Propargyl-Ni(II)(Br)L₂ Ni_L->Ox_Add Oxidative Addition (Propargyl-Br) Anion_Ex [Propargyl-Ni(II)L₂]⁺[Chiral-COO]⁻ Ox_Add->Anion_Ex Anion Exchange (+ Chiral Na-COO⁻) (- NaBr) Coord Substrate Coordination Anion_Ex->Coord + Substrate Red_Elim Product Release Coord->Red_Elim Reductive Elimination (Stereodetermining Step) Red_Elim->Ni_L Product Chiral Product Red_Elim->Product

Caption: Proposed catalytic cycle for Ni/Chiral Carboxylate dual catalysis.

Data Summary and Comparative Analysis

To illustrate the potential efficacy, the following table summarizes typical results for asymmetric reactions catalyzed by systems analogous to those proposed for Sodium 2-(pyridin-2-yl)propanoate.

Reaction TypeCatalyst SystemSubstrateYield (%)ee (%)Reference Analogy
Ni-Catalyzed CarboxylationNiBr₂·diglyme / Chiral BipyridineBenzyl Chloride9598[1]
Ir-Catalyzed Hydrogenation[Ir(COD)Cl]₂ / Chiral P,N LigandCyclic Imine>9999[4]
Ni-Dual CatalysisNi(acac)₂ / PPh₃ / Chiral Na-CarboxylateN-alkoxyphthalimide85-9590-99[3]

Note: This data is for analogous systems and serves as a benchmark for what might be achievable with a Sodium 2-(pyridin-2-yl)propanoate-based system.

Conclusion and Future Outlook

Sodium 2-(pyridin-2-yl)propanoate represents a readily accessible and highly promising building block for the development of novel asymmetric catalytic systems. Its inherent structural features—a chelating N,O-framework and a strategically positioned chiral center—make it a versatile precursor for chiral ligands. Furthermore, the demonstrated success of chiral sodium carboxylates as co-catalysts in dual catalytic systems opens an immediate and exciting avenue for its application.[3]

Future research should focus on the systematic evaluation of this ligand in a broad range of transition metal-catalyzed reactions and the exploration of its utility in other dual catalytic partnerships. The modularity of the 2-(pyridin-2-yl)propanoic acid scaffold invites the synthesis of derivatives with modified steric and electronic properties, which will undoubtedly lead to the discovery of highly efficient and selective catalysts for challenging asymmetric transformations.

References

  • Title: Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Ni/Chiral Sodium Carboxylate Dual Catalyzed Asymmetric O-Propargylation Source: Journal of the American Chemical Society (via PubMed) URL: [Link]

  • Title: Chiral Pyridine N-Oxides: Useful Ligands for Asymmetric Catalysis Source: ResearchGate URL: [Link]

  • Title: Chiral carboxylic acids as ligands for asymmetric C–H functionalization Source: ResearchGate URL: [Link]

  • Title: Applications of helical-chiral pyridines as organocatalysts in asymmetric synthesis Source: The Chemical Record URL: [Link]

  • Title: A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid Source: ResearchGate URL: [Link]

  • Title: The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation Source: Accounts of Chemical Research (via PMC) URL: [Link]

  • Title: Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions Source: ResearchGate URL: [Link]

  • Title: Asymmetric Brønsted acid catalysis with chiral carboxylic acids Source: Chemical Society Reviews (via PubMed) URL: [Link]

  • Title: Examples of chiral carboxylic acids used in asymmetric catalysis, either as ligands for transition metals, or as chiral organocatalysts Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

  • Title: Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Chiral pyridine-containing ligands in asymmetric catalysis Source: ResearchGate URL: [Link]

  • Title: 2,3-Dihydroimidazo[1,2-a]pyridines: A New Class of Enantioselective Acyl Transfer Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pharmacology of chiral compounds: 2-arylpropionic acid derivatives Source: Current Drug Metabolism (via PubMed) URL: [Link]

  • Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: ACS Catalysis (via PMC) URL: [Link]

  • Title: Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals Source: MDPI URL: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Sodium 2-(pyridin-2-yl)propanoate in the Synthesis of Bioactive Molecules

For correspondence: Introduction: The Pyridine-Propanoate Moiety as a Privileged Scaffold in Medicinal Chemistry The pyridine ring is a ubiquitous and vital heterocycle in the landscape of pharmaceuticals, gracing the st...

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Pyridine-Propanoate Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a ubiquitous and vital heterocycle in the landscape of pharmaceuticals, gracing the structures of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a cornerstone of modern drug design. When coupled with a propanoic acid functional group at the 2-position, it forms the 2-(pyridin-2-yl)propanoate scaffold, a structure analogous to the well-known "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity hints at a broad potential for biological activity, and indeed, this scaffold has emerged as a key building block in the development of potent modulators for significant therapeutic targets.

This guide provides an in-depth exploration of the synthetic utility of Sodium 2-(pyridin-2-yl)propanoate and its ester precursors. We will focus on its application in the synthesis of a promising class of bioactive molecules: dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma agonists, which have significant potential in the treatment of type 2 diabetes and metabolic syndrome.

Core Application: Synthesis of Dual PPARα/γ Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

  • PPARα activation primarily influences fatty acid oxidation and is the target of fibrate drugs used to treat dyslipidemia.

  • PPARγ activation is crucial for adipogenesis and enhancing insulin sensitivity, the mechanism behind the thiazolidinedione class of antidiabetic drugs.

A therapeutic agent that can simultaneously activate both PPARα and PPARγ—a "dual agonist"—offers the potential for a comprehensive treatment of type 2 diabetes and metabolic syndrome by addressing both dyslipidemia and hyperglycemia. The 2-(pyridin-2-yl)propanoate scaffold has proven to be a highly effective core for designing such dual agonists.

Mechanism of Action: A Synergistic Approach to Metabolic Regulation

The therapeutic rationale for dual PPARα/γ agonists lies in their ability to combine the beneficial effects of both receptor subtypes. This synergistic action leads to improved insulin sensitivity, better glycemic control, and a more favorable lipid profile, including reduced triglycerides and increased HDL cholesterol.

PPAR_Mechanism Simplified Mechanism of PPARα/γ Dual Agonism cluster_ligand Bioactive Molecule cluster_receptors Nuclear Receptors cluster_effects Metabolic Effects Ligand 2-(pyridin-2-yl)propanoate Derivative PPARa PPARα Ligand->PPARa Activates PPARg PPARγ Ligand->PPARg Activates Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) PPARa->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity) PPARg->Glucose

Figure 1: Dual activation of PPARα and PPARγ.

Synthetic Protocols

The synthesis of bioactive molecules using the 2-(pyridin-2-yl)propanoate scaffold can be approached in a modular fashion. First, the core building block, typically an ester derivative, is synthesized. This is then elaborated through further reactions to introduce the desired pharmacophoric groups.

Protocol 1: Synthesis of the Key Precursor, Ethyl 2-(pyridin-2-yl)propanoate

The most direct route to the 2-(pyridin-2-yl)propanoate scaffold involves the α-alkylation of a suitable pyridine-2-acetic acid derivative. This protocol details the methylation of ethyl 2-(pyridin-2-yl)acetate. The acidity of the α-proton is enhanced by the electron-withdrawing effect of both the ester and the pyridine ring, facilitating deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).

protocol1 reagents 1. LDA, THF, -78 °C 2. Methyl Iodide (CH3I) product Ethyl 2-(pyridin-2-yl)propanoate reagents->product start Ethyl 2-(pyridin-2-yl)acetate start->reagents

Figure 2: Workflow for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate.

Materials and Reagents:

  • Ethyl 2-(pyridin-2-yl)acetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Dry ice/acetone bath

Step-by-Step Procedure:

  • Preparation of LDA Solution (in situ):

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

    • To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn slightly yellow.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the LDA solution.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2-(pyridin-2-yl)acetate (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the prepared LDA solution to the solution of the ester via cannula or syringe while maintaining the temperature at -78 °C. A color change (often to a deep red or brown) indicates enolate formation.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(pyridin-2-yl)propanoate.

Protocol 2: Hydrolysis to Sodium 2-(pyridin-2-yl)propanoate

The ethyl ester can be readily hydrolyzed to the corresponding sodium salt using standard saponification conditions.

Materials and Reagents:

  • Ethyl 2-(pyridin-2-yl)propanoate

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Dichloromethane or Diethyl ether for washing

Step-by-Step Procedure:

  • Dissolve ethyl 2-(pyridin-2-yl)propanoate (1.0 equivalent) in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Remove the alcohol solvent under reduced pressure.

  • The resulting aqueous solution contains Sodium 2-(pyridin-2-yl)propanoate. If the solid product is required, the water can be removed by lyophilization or by azeotropic distillation with toluene. Alternatively, the salt can be precipitated by adding a less polar solvent.

  • The solid can be washed with a non-polar solvent like diethyl ether and dried under vacuum.

Protocol 3: Application in the Synthesis of a Bioactive PPARα/γ Dual Agonist

This protocol is adapted from the synthesis of potent dual PPARα/γ agonists as described by Humphries et al. (2006). It demonstrates how the 2-(pyridin-2-yl)propanoate core is incorporated into a larger, more complex bioactive molecule. The key step is a nucleophilic aromatic substitution (SₙAr) reaction.

protocol3 cluster_reactants Reactants Propanoate Ethyl 2-(5-bromopyridin-2-yl)propanoate Coupling Ullmann Coupling (CuI, Cs2CO3, Pyridine) Propanoate->Coupling Phenol 4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenol Phenol->Coupling Hydrolysis Saponification (NaOH, EtOH/H2O) Coupling->Hydrolysis Product Bioactive PPARα/γ Agonist Hydrolysis->Product

Figure 3: Key steps in the synthesis of a PPARα/γ dual agonist.

Step-by-Step Procedure (Illustrative Example):

  • Ullmann Condensation:

    • To a solution of the requisite phenol (e.g., 4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenol) (1.0 equivalent) in pyridine, add ethyl 2-(5-bromopyridin-2-yl)propanoate (1.1 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

    • Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the resulting ether-linked ester by column chromatography.

  • Saponification:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with aqueous HCl to pH ~4-5.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the final carboxylic acid.

Data Presentation

The following table summarizes the biological activity of a representative compound synthesized using this scaffold, as reported by Humphries et al. (2006).

Compound IDPPARα EC₅₀ (µM)PPARγ EC₅₀ (µM)In vivo Efficacy (db/db mice)
(S)-13 0.0950.007Significant reduction in plasma glucose and triglycerides

Data extracted from Humphries, P. S., et al. (2006). Bioorganic & Medicinal Chemistry Letters, 16(23), 6116–6119.

Conclusion and Future Outlook

Sodium 2-(pyridin-2-yl)propanoate and its ester precursors are versatile and highly valuable building blocks in medicinal chemistry. The protocols outlined here demonstrate a robust pathway for their synthesis and subsequent incorporation into complex bioactive molecules, exemplified by the potent class of dual PPARα/γ agonists. The inherent "drug-like" properties of the pyridine-propanoate core suggest that its application will continue to expand, leading to the discovery of novel therapeutics for a range of diseases. Future research will likely focus on developing asymmetric syntheses to access enantiopure forms of these building blocks and exploring their utility in creating libraries for high-throughput screening against other important biological targets.

References

  • Consensus. (n.d.). Mechanisms of PPAR alpha/gamma agonists in glucose metabolism.
  • Humphries, P. S., Almaden, J. V., Barnum, S. J., Carlson, T. J., Do, Q.-Q. T., Fraser, J. D., Hess, M., Kim, Y. H., Ogilvie, K. M., & Sun, S. (2006). Pyridine-2-propanoic acids: Discovery of dual PPARα/γ agonists as antidiabetic agents. Bioorganic & Medicinal Chemistry Letters, 16(23), 6116–6119. [Link]

  • Bhurruth-Alcor, Y., Røst, T., Jorgensen, M. R., Kontogiorgis, C., Skorve, J., Cooper, R. G., Sheridan, J. M., Hamilton, W. D. O., Heal, J. R., Berge, R. K., & Miller, A. D. (2011). Synthesis of Novel PPARα/γ Dual Agonists as
Application

Application Notes and Protocols for the Preparation of Chiral Derivatives from Sodium 2-(pyridin-2-yl)propanoate

Introduction In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have driven...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for robust and efficient methods to access stereochemically pure compounds. Sodium 2-(pyridin-2-yl)propanoate, a member of the 2-arylpropionic acid class, possesses a chiral center, and its biological activity is expected to reside predominantly in one of its enantiomers. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of chiral derivatives from racemic Sodium 2-(pyridin-2-yl)propanoate. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for the most pertinent methodologies: diastereomeric salt resolution, enzymatic kinetic resolution, and the formation of diastereomeric derivatives for chromatographic separation.

PART 1: Foundational Principles of Chiral Resolution

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a critical step in the development of single-enantiomer drugs. The fundamental principle behind most resolution techniques is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties (e.g., solubility, melting point, chromatographic retention). This allows for their separation using conventional techniques.

Diastereomeric Salt Formation

This classical and industrially scalable method involves the reaction of a racemic acid, such as 2-(pyridin-2-yl)propanoic acid, with an enantiomerically pure chiral base.[1][2] The resulting products are two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3] The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation.

Enzymatic Kinetic Resolution

Enzymes are highly stereoselective catalysts that can differentiate between the enantiomers of a racemic substrate. In enzymatic kinetic resolution, an enzyme is used to selectively catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted.[4] Lipases are commonly employed for the resolution of carboxylic acids through enantioselective esterification or hydrolysis.[5] A significant advantage of this method is the mild reaction conditions and high enantioselectivity. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[6][7]

Chiral Derivatization for Chromatographic Separation

In this approach, the racemic carboxylic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers.[8] These diastereomers can then be separated using standard achiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of derivatizing agent is critical and should result in diastereomers with significant differences in their chromatographic behavior.

PART 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the experimental choices.

Protocol 1: Diastereomeric Salt Resolution using (S)-(-)-α-Methylbenzylamine

This protocol details the resolution of racemic 2-(pyridin-2-yl)propanoic acid via fractional crystallization of diastereomeric salts formed with (S)-(-)-α-methylbenzylamine.

Workflow Diagram:

diastereomeric_resolution racemic_acid Racemic 2-(pyridin-2-yl)propanoic acid dissolution Dissolve in Hot Ethanol racemic_acid->dissolution chiral_amine (S)-(-)-α-Methylbenzylamine chiral_amine->dissolution crystallization Cool and Crystallize dissolution->crystallization filtration Filter to Separate Crystals crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-acid-(S)-amine) filtration->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt ((R)-acid-(S)-amine) in Filtrate filtration->more_soluble_salt acidification1 Acidify with HCl less_soluble_salt->acidification1 acidification2 Acidify with HCl more_soluble_salt->acidification2 s_enantiomer (S)-2-(pyridin-2-yl)propanoic acid acidification1->s_enantiomer r_enantiomer (R)-2-(pyridin-2-yl)propanoic acid acidification2->r_enantiomer enzymatic_resolution racemic_acid Racemic 2-(pyridin-2-yl)propanoic acid reaction Enzymatic Esterification racemic_acid->reaction alcohol 1-Butanol alcohol->reaction enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction solvent Toluene solvent->reaction separation Filter to Remove Enzyme reaction->separation extraction Liquid-Liquid Extraction separation->extraction unreacted_acid Unreacted (S)-acid extraction->unreacted_acid ester_product (R)-Butyl 2-(pyridin-2-yl)propanoate extraction->ester_product s_enantiomer (S)-2-(pyridin-2-yl)propanoic acid unreacted_acid->s_enantiomer hydrolysis Hydrolysis (NaOH, then HCl) ester_product->hydrolysis r_enantiomer (R)-2-(pyridin-2-yl)propanoic acid hydrolysis->r_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

Materials:

  • Racemic 2-(pyridin-2-yl)propanoic acid

  • Novozym® 435 (or other suitable immobilized lipase)

  • 1-Butanol

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Sodium bicarbonate solution (5% w/v)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Anhydrous Sodium sulfate

Procedure:

  • Reaction Setup: To a flask containing 5.0 g of racemic 2-(pyridin-2-yl)propanoic acid, add 100 mL of anhydrous toluene, an equimolar amount of 1-butanol, and 1 g of activated 4 Å molecular sieves.

  • Add 500 mg of Novozym® 435 to the mixture.

  • Enzymatic Reaction: Stir the reaction mixture at 40-50 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.

  • Enzyme Removal: Once the desired conversion is reached, cool the mixture to room temperature and filter to remove the immobilized enzyme. The enzyme can be washed with toluene and reused.

  • Separation of Product and Unreacted Substrate: Transfer the filtrate to a separatory funnel and extract with 5% sodium bicarbonate solution (3 x 50 mL). The unreacted acid will be in the aqueous layer as its sodium salt.

  • Isolation of the Unreacted Acid (S-enantiomer): Combine the aqueous extracts and wash with a small amount of ethyl acetate. Acidify the aqueous layer to pH ~2 with 2 M HCl. Extract the liberated acid with ethyl acetate (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (S)-2-(pyridin-2-yl)propanoic acid.

  • Isolation of the Ester Product (R-enantiomer): The organic layer from step 5 contains the butyl ester. Wash this layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude (R)-butyl 2-(pyridin-2-yl)propanoate.

  • Hydrolysis of the Ester: Dissolve the crude ester in a mixture of ethanol (50 mL) and 1 M NaOH (50 mL). Stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Remove the ethanol under reduced pressure, dilute with water, and wash with diethyl ether.

  • Acidify the aqueous layer to pH ~2 with 2 M HCl and extract with ethyl acetate (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the (R)-2-(pyridin-2-yl)propanoic acid.

Expected Outcome and Characterization:

Parameter(S)-Acid(R)-Ester/Acid
Theoretical Max. Yield50%50%
Enantiomeric Excess (ee)>98%>98%
Method of ee DeterminationChiral HPLCChiral HPLC
Protocol 3: Formation and Separation of Diastereomeric Amides

This protocol describes the formation of diastereomeric amides using (R)-(+)-1-(1-Naphthyl)ethylamine, followed by separation using flash column chromatography.

Workflow Diagram:

diastereomeric_amide racemic_acid Racemic 2-(pyridin-2-yl)propanoic acid amide_formation Amide Coupling Reaction racemic_acid->amide_formation chiral_amine (R)-(+)-1-(1-Naphthyl)ethylamine chiral_amine->amide_formation coupling_reagents EDC, HOBt coupling_reagents->amide_formation solvent DCM solvent->amide_formation chromatography Flash Column Chromatography amide_formation->chromatography diastereomer1 Diastereomer 1 chromatography->diastereomer1 diastereomer2 Diastereomer 2 chromatography->diastereomer2 hydrolysis1 Acid Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Acid Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 hydrolysis1->enantiomer1 enantiomer2 Enantiomer 2 hydrolysis2->enantiomer2

Caption: Workflow for Diastereomeric Amide Formation and Separation.

Materials:

  • Racemic 2-(pyridin-2-yl)propanoic acid

  • (R)-(+)-1-(1-Naphthyl)ethylamine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

  • 6 M Hydrochloric acid

Procedure:

  • Amide Formation: To a solution of 1.0 g of racemic 2-(pyridin-2-yl)propanoic acid in 20 mL of anhydrous DCM, add 1.2 equivalents of EDC, 1.1 equivalents of HOBt, and 2.5 equivalents of DIPEA.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1.0 equivalent of (R)-(+)-1-(1-Naphthyl)ethylamine and stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amides.

  • Chromatographic Separation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The two diastereomers should elute as separate bands.

  • Characterization of Diastereomers: Collect the fractions containing each pure diastereomer and confirm their purity by TLC and NMR spectroscopy.

  • Hydrolysis to Recover Chiral Acids: Reflux each pure diastereomer separately in 6 M HCl for 12-24 hours.

  • Cool the reaction mixture and extract with diethyl ether to remove the chiral amine hydrochloride.

  • The enantiomerically pure 2-(pyridin-2-yl)propanoic acid will be in the aqueous layer. It can be isolated by adjusting the pH to its isoelectric point to precipitate the acid, followed by filtration, or by extraction into an organic solvent after neutralization and subsequent acidification.

Expected Outcome and Characterization:

ParameterDiastereomer 1Diastereomer 2
Chromatographic Separation (Rf)Distinct Rf values on TLC and retention times in HPLCDistinct Rf values on TLC and retention times in HPLC
Yield after Chromatography40-48%40-48%
Diastereomeric Excess (de)>99%>99%
Enantiomeric Excess (ee) of recovered acid>99%>99%

PART 3: Data Presentation and Analysis

The successful preparation of chiral derivatives requires robust analytical methods to determine the enantiomeric purity.

Chiral HPLC Analysis

Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of the final products.

Typical Chiral HPLC Conditions for 2-Arylpropionic Acids:

ParameterCondition
ColumnChiralpak AD-RH (amylose-based) or similar
Mobile PhaseAcetonitrile/0.1% Trifluoroacetic acid in water
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Note: These conditions are a starting point and may require optimization for 2-(pyridin-2-yl)propanoic acid and its derivatives.

NMR Spectroscopy with Chiral Solvating or Derivatizing Agents

The enantiomeric purity can also be assessed by ¹H NMR spectroscopy using a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or by forming a diastereomeric derivative with a chiral derivatizing agent (e.g., Mosher's acid chloride). The signals of the enantiomers (or resulting diastereomers) will be shifted, allowing for integration and calculation of the enantiomeric ratio.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preparation of chiral derivatives of Sodium 2-(pyridin-2-yl)propanoate. The choice of method will depend on the scale of the synthesis, the desired enantiomeric purity, and the available resources. Diastereomeric salt resolution is a robust method for large-scale production, while enzymatic resolution offers high selectivity under mild conditions. Chiral derivatization followed by chromatography is an excellent choice for both preparative and analytical purposes. It is imperative to accompany these synthetic methods with rigorous analytical characterization to ensure the stereochemical integrity of the final products.

References

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. (n.d.). National Institutes of Health.
  • Chiral resolution. (2023, December 27). In Wikipedia. Retrieved from [Link]

  • Barrett, A. G. M., & O'Neil, I. A. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665–673.
  • Hanna, M., & Moon, J. Y. (2019). A review of dexketoprofen trometamol in acute pain. Current Medical Research and Opinion, 35(2), 189–202.
  • LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Resolution of Enantiomers. (n.d.). ChemConnections. Retrieved from [Link]

  • Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381.
  • Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014–11020.
  • Yadav, K. K., Sharma, A., Kumar, A. M., Zunjarrao, A. Y., & Chourasiya, S. S. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1).
  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. (2013). Analytical Methods, 5(17), 4349.
  • Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. (2004). Electrophoresis, 25(16), 2625–2656.
  • Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. (1995). Analyst, 120(2), 469–474.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7356–7378.
  • Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. (2000). Biotechnology Progress, 16(1), 68–74.
  • Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. (2022). Environmental Science & Technology, 56(12), 8197–8208.
  • On the Use of Orthoformates as an Efficient Approach to Enhance the Enzymatic Enantioselective Synthesis of (S)-Ibuprofen. (2022). Molecules, 27(21), 7206.
  • Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. (1990).
  • On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. (2005).
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Deriv
  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. (2021). Frontiers in Bioengineering and Biotechnology, 9.
  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356–363.
  • Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols. (2015). The Journal of Organic Chemistry, 80(4), 2095–2102.
  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for Sodium 2-(pyridin-2-yl)propanoate

Answering the user's request.## Technical Support Center: Optimization of Reaction Conditions for Sodium 2-(pyridin-2-yl)propanoate This guide provides in-depth troubleshooting and frequently asked questions for research...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Optimization of Reaction Conditions for Sodium 2-(pyridin-2-yl)propanoate

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of Sodium 2-(pyridin-2-yl)propanoate. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions.

Section 1: Synthesis Overview & Core Challenges

The synthesis of 2-substituted pyridines like Sodium 2-(pyridin-2-yl)propanoate is a well-documented challenge in synthetic chemistry, often referred to as the "2-pyridyl problem".[1][2] The nitrogen atom's lone pair can coordinate with metal catalysts or reagents, leading to catalyst deactivation, unpredictable regioselectivity, and the formation of stable intermediates that hinder reactivity.[1][2]

A common and effective strategy involves the deprotonation of a suitable precursor at the C2 position to form a nucleophilic intermediate, which is then trapped with an electrophile. This guide will focus on a synthetic pathway starting from 2-ethylpyridine, involving deprotonation and subsequent carboxylation.

General Synthetic Workflow

The diagram below outlines the fundamental steps for a typical synthesis. Each stage presents unique optimization challenges that are addressed in the subsequent sections.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification A Starting Material (2-Ethylpyridine) B Reagent & Glassware Prep (Anhydrous/Inert Conditions) A->B Quality Control C Deprotonation (e.g., with LDA, n-BuLi) B->C Initiate Reaction D Carboxylation (Quench with CO2) C->D Form Carboxylate E Aqueous Workup (Acid/Base Extraction) D->E Neutralize & Extract F Purification (Crystallization/Chromatography) E->F Isolate Acid G Salt Formation (Treatment with NaOH/NaOEt) F->G Convert to Salt H Final Product (Sodium 2-(pyridin-2-yl)propanoate) G->H Final Isolation

Caption: General workflow for the synthesis of Sodium 2-(pyridin-2-yl)propanoate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for achieving high yield in this synthesis?

A1: The three most critical parameters are:

  • Anhydrous and Inert Conditions: The organometallic intermediates formed during deprotonation are extremely sensitive to moisture and oxygen. Failure to maintain a rigorously dry, inert atmosphere (e.g., Argon or Nitrogen) is the most common cause of reaction failure.

  • Choice of Base and Deprotonation Temperature: The acidity of the α-protons on 2-ethylpyridine necessitates a strong, non-nucleophilic base. The temperature must be carefully controlled to prevent side reactions.

  • Efficient Carboxylation: The introduction of carbon dioxide must be managed to ensure efficient trapping of the carbanion without localized quenching or side reactions.

Q2: Why is deprotonation at the C2-position of the ethyl group favored over other positions?

A2: Deprotonation occurs at the benzylic-like position of the ethyl group because the resulting carbanion is stabilized by resonance with the pyridine ring. Furthermore, strong lithium-based reagents like LDA or LiTMP can coordinate with the pyridine nitrogen, directing the deprotonation to the adjacent C2-substituent through a mechanism known as complex-induced proximity effect (CIPE).[3] This directed metalation is a powerful tool for achieving high regioselectivity in pyridine functionalization.[3][4]

Q3: Can I use other electrophiles besides CO2 to make different derivatives?

A3: Absolutely. The 2-(pyridin-2-yl)ethyl anion is a versatile nucleophile. After its formation, it can be reacted with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, or disulfides, to generate a variety of 2,2-disubstituted pyridine derivatives.[5]

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction yields are consistently low, or I am only recovering my starting material (2-ethylpyridine). What are the likely causes and solutions?

A: This is a common issue often traced back to the deprotonation step. Let's break down the potential causes.

Troubleshooting_Low_Yield Start Low or No Yield Cause1 Cause: Incomplete Deprotonation Start->Cause1 Cause2 Cause: Degradation of Intermediate Start->Cause2 Cause3 Cause: Inefficient CO2 Quench Start->Cause3 Sol1a Solution: - Use stronger/fresh base (n-BuLi, LDA). - Verify base titer. Cause1->Sol1a Base Potency Sol1b Solution: - Increase deprotonation time. - Slowly warm from -78°C to -40°C. Cause1->Sol1b Reaction Kinetics Sol2a Solution: - Maintain low temp (-78°C). - Use intermediate immediately. Cause2->Sol2a Thermal Stability Sol3a Solution: - Use dry CO2 gas or fresh dry ice. - Ensure rapid stirring. Cause3->Sol3a Reagent Quality Sol3b Solution: - Cannulate solution into a slurry of dry ice in THF. Cause3->Sol3b Quenching Method

Caption: Decision tree for troubleshooting low reaction yields.

  • Cause A: Incomplete Deprotonation

    • Explanation: The base may not be strong enough, or its concentration may be lower than assumed (e.g., n-BuLi degrades over time). The reaction may also be kinetically slow at very low temperatures.

    • Solutions:

      • Verify Base Titer: Always titrate organolithium reagents before use.

      • Optimize Base and Solvent: While n-BuLi is effective, Lithium Diisopropylamide (LDA) is often preferred as it is less nucleophilic, reducing potential side reactions. A comparison is provided in the table below.

      • Adjust Temperature/Time: After adding the base at -78 °C, allow the reaction to stir for 1-2 hours. In some cases, allowing the mixture to slowly warm to -40 °C can facilitate complete deprotonation.

Parametern-Butyllithium (n-BuLi)Lithium Diisopropylamide (LDA)Rationale & Reference
Base Type Nucleophilic Strong BaseNon-Nucleophilic Strong BaseLDA's steric bulk prevents it from acting as a nucleophile, minimizing side reactions.
Typical Temp. -78 °C to -20 °C-78 °CLow temperature is critical to maintain the stability of the pyridyl anion.
Solvent THF, Diethyl Ether, HexanesTHFTHF is essential for solvating the lithium cation and promoting reactivity.
Key Risk Potential for addition to the pyridine ring, especially at higher temperatures.Less reactive if not freshly prepared.Ring addition is a known side reaction with pyridines and strong nucleophiles.[5]
  • Cause B: Inefficient Carboxylation (Quenching)

    • Explanation: The pyridyl anion can be quenched by trace amounts of water before it reacts with CO₂. Using wet CO₂ (from atmospheric moisture on dry ice) is a common error. The reaction can also be mass-transfer limited if CO₂ is not introduced effectively.

    • Solutions:

      • Use High-Purity CO₂: Bubble dry CO₂ gas from a cylinder through the reaction mixture. Alternatively, use freshly crushed, high-quality dry ice.

      • Optimize Quenching Method: For best results, cannulate the cold (-78 °C) pyridyl anion solution into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the anion always encounters a large excess of CO₂, maximizing carboxylation efficiency.

Problem 2: Complex Mixture of Products and Difficult Purification

Q: My crude NMR shows multiple aromatic species, and purification by crystallization or chromatography is proving difficult. What impurities am I likely forming?

A: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Cause A: Formation of Regioisomers

    • Explanation: While deprotonation at the C2-ethyl group is favored, competitive deprotonation can occur at other positions on the pyridine ring, particularly at C6, if it is unsubstituted. This is especially true if the reaction is allowed to warm excessively.

    • Solution: Employing a directed metalation strategy is key. Using a base like LiTMP in the presence of a trapping agent like ZnCl₂·TMEDA can robustly direct functionalization to the C2 position and stabilize the resulting organometallic intermediate, preventing isomerization or undesired side reactions.[3]

  • Cause B: Dimerization or Oligomerization

    • Explanation: Pyridyl anions can be unstable and may react with unreacted starting material or other electrophilic species in the mixture, leading to colored, high-molecular-weight byproducts.

    • Solution: Maintain a low temperature (-78 °C) throughout the formation and use of the anion. Ensure slow, controlled addition of the base to the 2-ethylpyridine solution to avoid localized high concentrations of the reactive intermediate.

Section 4: Experimental Protocols

Protocol 1: Titration of n-Butyllithium

Trustworthiness in synthesis begins with knowing the exact concentration of your reagents.

  • Preparation: Dry a 100 mL round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Cool under a stream of argon.

  • Reagent: Accurately weigh ~250 mg of diphenylacetic acid into the flask and dissolve it in 15 mL of anhydrous THF. Add 2-3 drops of a 1,10-phenanthroline indicator solution.

  • Titration: Slowly add the n-BuLi solution from a syringe dropwise. The solution will be colorless initially.

  • Endpoint: The endpoint is reached upon the first persistent appearance of a reddish-brown color. Record the volume of n-BuLi added.

  • Calculation: Molarity (M) = (mass of diphenylacetic acid in mg) / (212.24 mg/mmol * volume of n-BuLi in mL).

Protocol 2: Optimized Synthesis of 2-(Pyridin-2-yl)propanoic Acid
  • Inert Setup: Assemble a flame-dried, three-neck 250 mL flask with a thermometer, a rubber septum, and an argon inlet.

  • Reagent Addition: Add 50 mL of anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath. To this, add 1.1 equivalents of diisopropylamine.

  • Base Formation (LDA): Slowly add 1.05 equivalents of titrated n-BuLi (e.g., 2.5 M in hexanes) to the stirred THF/diisopropylamine solution at -78 °C. Allow the mixture to stir for 30 minutes to ensure complete formation of LDA.

  • Deprotonation: Slowly add 1.0 equivalent of 2-ethylpyridine dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting deep red/brown solution for 2 hours at -78 °C.

  • Carboxylation: In a separate flame-dried flask, create a slurry of excess crushed dry ice in 30 mL of anhydrous THF. While stirring vigorously, transfer the cold LDA/pyridyl anion solution into the dry ice slurry via a cannula.

  • Workup: Allow the reaction to warm to room temperature. Quench carefully with 50 mL of water. Wash the aqueous layer with 2x30 mL of diethyl ether to remove any unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer to pH ~4-5 with 1M HCl. The product, 2-(pyridin-2-yl)propanoic acid, may precipitate or can be extracted with dichloromethane (3x50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

  • Salt Formation: Dissolve the purified acid in ethanol and add one equivalent of sodium ethoxide solution. The sodium salt will precipitate and can be collected by filtration and dried under vacuum.

References

  • K. M. M. K. Prasad, G. D. K. Kumar, and G. V. Reddy, "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids," Molecules, vol. 23, no. 9, p. 2349, Sep. 2018. [Online]. Available: [Link]

  • T. V. RajanBabu, N. Nomura, J. Jin, M. Nandi, H. Park, and X. Sun, "Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes," J. Am. Chem. Soc., vol. 124, no. 48, pp. 14498–14507, Dec. 2002. [Online]. Available: [Link]

  • V. Bonnet, F. Mongin, F. Trécourt, and G. Quéguiner, "Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition?," J. Chem. Soc., Perkin Trans. 1, no. 24, pp. 4245–4249, 2000. [Online]. Available: [Link]

  • F. Mongin, A. Trecourt, and G. Queguiner, "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships," Tetrahedron Lett., vol. 42, no. 5, pp. 915–918, Jan. 2001. [Online]. Available: [Link]

  • R. M. Sheldon and J. M. Woodley, "Role of Biocatalysis in Sustainable Chemistry," Chem. Rev., vol. 118, no. 2, pp. 801–838, Jan. 2018. [Online]. Available: [Link]

  • J. C. D. Le, T. G. Driver, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angew. Chem. Int. Ed., vol. 60, no. 20, pp. 11068-11091, May 2021. [Online]. Available: [Link]

  • S. M. P. V. G. de Castro, et al., "Optimization of the reaction conditions for the preparation of 2a," ResearchGate, Dec. 2014. [Online]. Available: [Link]

  • M. Kim and J. Lee, "Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis," Front. Bioeng. Biotechnol., vol. 9, p. 705641, Jul. 2021. [Online]. Available: [Link]

  • D. S. Lee, J. I. Kim, and S. Y. Lee, "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides," Org. Lett., vol. 10, no. 1, pp. 113–115, Jan. 2008. [Online]. Available: [Link]

  • V. Krieble and C. Noll, "The Hydrolysis of Propionitrile in Concentrated Hydrochloric Acid Solutions," J. Am. Chem. Soc., vol. 61, no. 3, pp. 560–562, Mar. 1939. [Online]. Available: [Link]

  • H. Al-Hasani, et al., "Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines," Molecules, vol. 14, no. 1, pp. 164-177, Jan. 2009. [Online]. Available: [Link]

  • S. H. Kim, et al., "meta-Selective C−H Functionalization of Pyridines," J. Am. Chem. Soc., vol. 142, no. 34, pp. 14464–14470, Aug. 2020. [Online]. Available: [Link]

  • J. C. D. Le, T. G. Driver, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," PubMed, May 2021. [Online]. Available: [Link]

Sources

Optimization

Side reactions and byproducts in the synthesis of Sodium 2-(pyridin-2-yl)propanoate

Welcome to the technical support resource for the synthesis of Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, si...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during this synthesis. Our approach is rooted in mechanistic understanding to empower you not just to solve problems, but to prevent them.

Core Synthesis Pathway Overview

A prevalent and effective method for synthesizing 2-(pyridin-2-yl)propanoic acid, the precursor to the sodium salt, involves the alkylation of the 2-picolyl anion. This pathway is generally favored for its accessible starting materials. The key steps are outlined below, followed by a detailed troubleshooting guide to address potential deviations from this ideal pathway.

G reactant reactant intermediate intermediate product product reagent reagent A 2-Picoline R1 1. Strong Base (e.g., LDA, NaNH2) 2. THF, <-40°C A->R1 B 2-Picolyl Anion R2 Dimethyl Carbonate (CH3O)2CO B->R2 C Methyl 2-(pyridin-2-yl)acetate R3 1. Strong Base (e.g., NaH) 2. Methyl Iodide (CH3I) C->R3 D Methyl 2-(pyridin-2-yl)propanoate R4 NaOH (aq) Saponification D->R4 E Sodium 2-(pyridin-2-yl)propanoate R1->B R2->C R3->D R4->E

Caption: General synthetic route via alkylation of 2-picoline.

Troubleshooting and FAQs

This section addresses the most common issues reported during the synthesis. Each question is followed by a detailed explanation of the underlying cause, preventative strategies, and corrective actions.

Q1: My final product is contaminated with a significant amount of 2-ethylpyridine. What is causing this and how can I prevent it?

A1: Cause: Thermal or Acid-Catalyzed Decarboxylation

This is the most frequently encountered side reaction. 2-(Pyridin-2-yl)propanoic acid, like other carboxylic acids with an electron-withdrawing group (the pyridine ring) at the α-position, is susceptible to decarboxylation (loss of CO2) under thermal stress or in the presence of acid.[1] The reaction is particularly facilitated by the pyridine nitrogen, which can stabilize the carbanion intermediate formed upon CO2 loss.[2] The rate of decarboxylation for pyridinecarboxylic acids is notably higher when the carboxyl group is at the 2-position compared to other positions.[2][3]

Mechanism and Prevention:

  • Mechanism: The final saponification step (hydrolysis of the ester) is typically performed with aqueous sodium hydroxide, often with heating to drive the reaction to completion. Excessive temperature or prolonged heating during this step can readily induce decarboxylation of the newly formed carboxylate product. Subsequent acidic workup to isolate the carboxylic acid can also accelerate this side reaction.

  • Prevention:

    • Temperature Control: Conduct the saponification at the lowest effective temperature (e.g., room temperature to 40°C) for a longer duration rather than at high temperatures for a short time. Monitor the reaction closely by TLC or HPLC to avoid unnecessary heating after the reaction has reached completion.

    • Workup Conditions: When neutralizing the sodium salt to the free acid (if required for purification), use a weak acid and maintain low temperatures (0-5°C). Avoid using strong mineral acids at elevated temperatures.

    • Direct Isolation: If possible, directly isolate the sodium salt after saponification by evaporating the solvent and washing with an appropriate organic solvent to remove non-polar impurities, bypassing the free acid stage entirely.

G cluster_0 start start product product byproduct byproduct condition condition A 2-(Pyridin-2-yl)propanoic Acid B 2-Ethylpyridine A->B Decarboxylation C CO2 cond Δ (Heat) or H+ G start start decision decision process process result result problem problem A Synthesis Complete Isolate Crude Product B Low Yield or Impure Product? A->B C Run HPLC & ¹H-NMR Analysis B->C Yes K Product Meets Spec. Proceed. B->K No D Major Impurity ID? C->D E 2-Ethylpyridine D->E Decarboxylation F 2-Vinylpyridine or Polymer D->F Elimination G Unreacted Starting Material D->G Incomplete Rxn H Review Decarboxylation (See FAQ Q1) E->H I Review Elimination/Polymerization (See FAQ Q2) F->I J Review Deprotonation/ Alkylation (See FAQ Q3) G->J

Sources

Troubleshooting

Technical Support Center: Purification of Sodium 2-(pyridin-2-yl)propanoate

Welcome to the Technical Support Center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and purity of your final product.

Understanding the Molecule: Key Purification Challenges

Sodium 2-(pyridin-2-yl)propanoate is an organic salt combining a basic pyridine moiety with a carboxylate group. This bifunctional nature presents unique purification challenges:

  • Hygroscopicity: The presence of the sodium salt makes the compound prone to absorbing atmospheric moisture, which can affect its physical state and analytical characterization.

  • Basicity of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can lead to interactions with acidic media or silica gel during chromatography, often resulting in peak tailing and poor separation.

  • Potential for Impurities: Synthesis of the parent acid, 2-(pyridin-2-yl)propanoic acid, can introduce starting materials, byproducts, and regioisomers as impurities. The subsequent conversion to the sodium salt can also introduce inorganic impurities.

  • Solubility Profile: As a salt, its solubility is generally high in polar protic solvents like water and limited in nonpolar organic solvents. Finding an appropriate solvent system for recrystallization is crucial.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of Sodium 2-(pyridin-2-yl)propanoate in a question-and-answer format.

Issue 1: The purified solid is oily or sticky.

  • Question: After purification, my Sodium 2-(pyridin-2-yl)propanoate is not a free-flowing solid but rather an oil or a sticky mass. What is the likely cause and how can I fix it?

  • Answer: This is a common issue and is often attributed to the presence of residual solvents or water due to the compound's hygroscopic nature.

    • Causality: The ionic nature of the sodium salt readily attracts and holds onto water molecules from the atmosphere or residual protic solvents from the purification process. This absorbed moisture can prevent the formation of a crystalline solid.

    • Troubleshooting Steps:

      • Drying under High Vacuum: Place the sample in a vacuum oven at a moderately elevated temperature (e.g., 40-50 °C) for several hours. This will help to remove residual water and volatile organic solvents.

      • Azeotropic Distillation: If the issue persists, consider dissolving the compound in a suitable solvent (e.g., toluene) and then removing the solvent under reduced pressure. Toluene forms an azeotrope with water, which can aid in its removal. Repeat this process a few times.

      • Lyophilization (Freeze-Drying): For a highly pure, crystalline product, dissolving the compound in water and then freeze-drying is an effective method to remove all traces of water.

Issue 2: Poor recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery is typically due to the selection of an inappropriate solvent system or procedural errors.

    • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

    • Troubleshooting Steps:

      • Solvent System Optimization: Sodium 2-(pyridin-2-yl)propanoate is expected to be highly soluble in water and alcohols, and poorly soluble in nonpolar solvents. A mixed solvent system can be effective. For instance, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol) and then slowly add a "poor" solvent (e.g., acetone, ethyl acetate, or diethyl ether) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

      • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will lead to lower recovery.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

      • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Issue 3: Persistent impurities in the final product.

  • Question: Despite my purification efforts, I still see impurities in my NMR or HPLC analysis. What are the likely impurities and how can I remove them?

  • Answer: Impurities can originate from the synthesis of the parent carboxylic acid or the salt formation step.

    • Potential Impurities & Their Removal:

      • Unreacted 2-(Pyridin-2-yl)propanoic Acid: If the conversion to the sodium salt is incomplete, the free acid may remain. This can be addressed by ensuring a slight excess of the sodium base (e.g., sodium hydroxide or sodium bicarbonate) is used during the salt formation. A wash with a nonpolar organic solvent in which the sodium salt is insoluble may also help remove the less polar free acid.

      • Starting Materials from Synthesis: Depending on the synthetic route to 2-(pyridin-2-yl)propanoic acid, starting materials like 2-vinylpyridine or ethyl 2-bromopropionate could be present. A well-optimized recrystallization is often sufficient to remove these.

      • Inorganic Salts: Excess sodium hydroxide or sodium carbonate used in the salt formation can be a source of inorganic impurities. If your compound is soluble in a polar organic solvent like ethanol, these inorganic salts will likely be insoluble and can be removed by filtration.

      • Regioisomers: Isomers such as Sodium 3-(pyridin-2-yl)propanoate could be formed as byproducts. Careful recrystallization or, in more challenging cases, preparative chromatography might be necessary.

Issue 4: Peak tailing in HPLC analysis.

  • Question: When I analyze the purity of my compound by reverse-phase HPLC, I observe significant peak tailing. What causes this and how can I improve the peak shape?

  • Answer: Peak tailing for basic compounds like this is a common issue in reverse-phase HPLC.[1]

    • Causality: The basic pyridine nitrogen can interact with residual acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a broadened and asymmetric peak shape.

    • Troubleshooting Steps:

      • Use a Low pH Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the silanol groups, minimizing their interaction with the basic analyte.

      • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine, into the mobile phase can also be effective. The competing base will preferentially interact with the active silanol sites.

      • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to reduce the number of accessible silanol groups. Using such a column is highly recommended for the analysis of basic compounds.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to store Sodium 2-(pyridin-2-yl)propanoate?

    • A1: Due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Store at room temperature away from direct light and moisture.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is recommended:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

      • HPLC: To determine the purity with high sensitivity.

      • FT-IR Spectroscopy: To identify the characteristic functional groups (carboxylate and pyridine).

      • Elemental Analysis: To confirm the elemental composition.

  • Q3: Can I use column chromatography to purify Sodium 2-(pyridin-2-yl)propanoate?

    • A3: Direct purification of the sodium salt by standard silica gel chromatography is challenging due to its high polarity and potential for strong interaction with the silica. It is often better to purify the parent carboxylic acid using chromatography and then convert the pure acid to the sodium salt. If chromatography of the salt is necessary, consider using reverse-phase silica or a more inert stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of Sodium 2-(pyridin-2-yl)propanoate

This protocol provides a general guideline for recrystallization. The optimal solvent system may need to be determined experimentally.

Materials:

  • Crude Sodium 2-(pyridin-2-yl)propanoate

  • Ethanol (or Methanol)

  • Ethyl Acetate (or Acetone)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude Sodium 2-(pyridin-2-yl)propanoate in an Erlenmeyer flask with a magnetic stir bar.

  • Heat a sufficient amount of ethanol in a separate beaker on a hot plate.

  • Add the minimum amount of hot ethanol to the flask containing the crude product to just dissolve it with stirring.

  • Once a clear solution is obtained, slowly add ethyl acetate dropwise while the solution is still hot until a faint cloudiness persists.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Purity Assessment by ¹H NMR

Materials:

  • Purified Sodium 2-(pyridin-2-yl)propanoate

  • Deuterated water (D₂O) or Deuterated methanol (CD₃OD)

  • NMR tube

  • Internal standard (e.g., maleic acid, optional for quantitative analysis)

Procedure:

  • Accurately weigh a known amount of the purified product (and internal standard, if used).

  • Dissolve the sample in the chosen deuterated solvent in a small vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the spectrum for the characteristic peaks of the product and the absence of impurity peaks. The expected signals for the pyridine and propanoate moieties should be present in the correct integration ratios.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Dissolution Dissolve in minimal hot solvent Crude->Dissolution HotFiltration Hot Filtration (optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling Dissolution->Cooling If no insoluble impurities HotFiltration->Cooling Crystallization Crystallization Cooling->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with cold solvent VacuumFiltration->Washing Drying Drying under vacuum Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: A general workflow for the purification of Sodium 2-(pyridin-2-yl)propanoate by recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue OilyProduct Oily/Sticky Product? Start->OilyProduct LowYield Low Yield? Start->LowYield Impurities Persistent Impurities? Start->Impurities DryVacuum Dry under high vacuum OilyProduct->DryVacuum Yes OptimizeSolvent Optimize solvent system LowYield->OptimizeSolvent Yes CheckStoichiometry Check salt formation stoichiometry Impurities->CheckStoichiometry Yes Azeotrope Azeotropic distillation DryVacuum->Azeotrope Still oily Lyophilize Lyophilize Azeotrope->Lyophilize Still oily MinimizeSolvent Use minimal hot solvent OptimizeSolvent->MinimizeSolvent SlowCool Ensure slow cooling MinimizeSolvent->SlowCool RecrystallizeAgain Re-recrystallize carefully CheckStoichiometry->RecrystallizeAgain Chromatography Consider chromatography of parent acid RecrystallizeAgain->Chromatography Impurities persist

Caption: A decision tree for troubleshooting common purification challenges.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
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  • ChemScene. (n.d.). 1039547-74-4 | Sodium 2-methyl-2-(pyridin-2-yl)
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  • VTechWorks. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
  • Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ResearchGate. (2014). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID.
  • MDPI. (2021). Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy.
  • MDPI. (2023).
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  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • ResearchGate. (2025). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • USP-NF. (n.d.). Compendial Approvals.
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Optimization

Technical Support Center: Stabilizing Sodium 2-(pyridin-2-yl)propanoate in Solution

Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered when working with this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the stability and integrity of your experiments.

Introduction to the Stability of Sodium 2-(pyridin-2-yl)propanoate

Sodium 2-(pyridin-2-yl)propanoate is a compound comprised of a pyridine ring and a sodium carboxylate group. The stability of this molecule in solution is not dictated by a single factor, but rather by the interplay of influences on these two key functional moieties. The pyridine ring, an electron-deficient aromatic system, is susceptible to specific chemical transformations, while the sodium carboxylate group's stability is heavily dependent on the solution's pH. Understanding these characteristics is fundamental to preventing degradation and ensuring reproducible results.

This guide will delve into the common stability challenges, their underlying chemical principles, and provide validated protocols for mitigation.

Frequently Asked Questions (FAQs)

Q1: My solution of Sodium 2-(pyridin-2-yl)propanoate is turning yellow. What is causing this discoloration?

A1: A yellow discoloration is a common indicator of degradation, often due to oxidation or photodegradation of the pyridine ring. The pyridine nucleus is susceptible to oxidative processes, which can lead to the formation of colored byproducts.[1] Additionally, exposure to light, particularly UV radiation, can induce photochemical reactions.

Q2: I am observing a precipitate forming in my aqueous solution. What could be the cause?

A2: Precipitate formation is most likely due to a change in the pH of your solution. Sodium 2-(pyridin-2-yl)propanoate is the salt of a weak acid (2-(pyridin-2-yl)propanoic acid). If the pH of the solution becomes acidic, the carboxylate anion will be protonated to form the less soluble free acid, which may then precipitate out of the solution.

Q3: What are the primary degradation pathways for Sodium 2-(pyridin-2-yl)propanoate in solution?

A3: The primary degradation pathways are hydrolysis, photodegradation, and oxidation.

  • Hydrolysis: While the carboxylate salt is stable against hydrolysis, the pyridine ring can undergo transformations, especially at extreme pH values.

  • Photodegradation: The pyridine ring can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[2]

  • Oxidation: The pyridine ring is generally stable to oxidation, but strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of N-oxides and other oxidation byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Inconsistent Potency or Loss of Active Compound Over Time

Possible Causes:

  • pH Shift: The solution pH may have drifted into an acidic range, causing precipitation of the less soluble free acid and reducing the concentration of the active sodium salt in the solution.

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially when catalyzed by trace metal ions or light, can lead to the oxidative degradation of the pyridine ring.

  • Photodegradation: Storage in transparent containers or exposure to ambient laboratory light can cause photochemical degradation.

Solutions:

  • pH Control:

    • Action: Buffer the solution to a pH of 7.0 or slightly above. A phosphate or bicarbonate buffer system is generally suitable. This maintains the compound in its more stable carboxylate salt form.

    • Rationale: In a basic environment, the equilibrium favors the deprotonated and more stable carboxylate anion.[3][4]

  • Inert Atmosphere:

    • Action: For long-term storage or sensitive experiments, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Removing oxygen from the solution minimizes the risk of oxidative degradation.

  • Light Protection:

    • Action: Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.

    • Rationale: Preventing exposure to UV and visible light mitigates photodegradation pathways.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis

Possible Causes:

  • Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation. A common degradation pathway for 2-substituted pyridines involves hydroxylation.[5][6]

  • Contamination: Impurities in the solvent or from the container may be leaching into the solution.

Solutions:

  • Forced Degradation Study:

    • Action: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, and light). This will help in identifying the potential degradation products.[7][8][9][10]

    • Rationale: By knowing the retention times of the degradation products, you can develop a stability-indicating analytical method.

  • Use High-Purity Solvents and Clean Glassware:

    • Action: Utilize HPLC-grade solvents and meticulously clean all glassware to avoid introducing contaminants.

    • Rationale: This eliminates external sources of interfering peaks.

  • Stability-Indicating HPLC Method:

    • Action: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products.

    • Rationale: This allows for accurate quantification of the active compound and monitoring of its stability over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Use purified, deionized water or an appropriate buffer solution (e.g., 10 mM phosphate buffer, pH 7.4).

  • Degassing: Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of Sodium 2-(pyridin-2-yl)propanoate in a clean weighing vessel.

  • Dissolution: Under a gentle stream of the inert gas, add the compound to the degassed solvent and stir until fully dissolved.

  • Storage: Transfer the solution to an amber glass vial, purge the headspace with the inert gas, and seal tightly. Store at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method

This method provides a starting point for the analysis of Sodium 2-(pyridin-2-yl)propanoate and its potential degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30°C

Rationale for Method Parameters:

  • C18 Column: Provides good retention and separation for moderately polar compounds like Sodium 2-(pyridin-2-yl)propanoate.

  • Acidified Mobile Phase: The use of formic acid helps to achieve sharp peak shapes for the pyridine moiety by ensuring consistent protonation.

  • Gradient Elution: A gradient from a highly aqueous to a highly organic mobile phase allows for the elution of both the polar parent compound and potentially less polar degradation products.

  • UV Detection at 265 nm: The pyridine ring exhibits strong UV absorbance around this wavelength, providing good sensitivity.

Visualizing Stability Concepts

Logical Workflow for Troubleshooting Stability Issues

Caption: A step-by-step workflow for diagnosing and resolving common stability issues with Sodium 2-(pyridin-2-yl)propanoate solutions.

Key Factors Influencing Stability

StabilityFactors center Compound Stability pH pH center->pH Controls Ionization Light Light Exposure center->Light Induces Photodegradation Oxygen Oxygen (Oxidation) center->Oxygen Causes Oxidation Temperature Temperature center->Temperature Affects Reaction Rates

Caption: A diagram illustrating the primary environmental factors that can impact the stability of Sodium 2-(pyridin-2-yl)propanoate in solution.

References

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  • Grivel, J.-C. (2018). New insights into the thermal behavior and decomposition of sodium propionate.
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  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • BenchChem. (2025).
  • Tinschert, A., et al. (1998).
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Picolinic acid.
  • Ali, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Sodium 2-(pyridin-2-yl)propanoate

Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility-related obstacles during th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility-related obstacles during their synthetic work. As a sodium salt of a carboxylic acid, this reagent presents a classic solubility challenge: it is an ionic compound with high polarity, often requiring reaction with nonpolar organic substrates in solvents where its solubility is limited.

This document provides both quick-reference FAQs and in-depth troubleshooting guides to help you diagnose and solve these issues, ensuring your reactions proceed efficiently and with high yields. We will explore the underlying chemical principles of solubility and provide actionable, field-proven protocols to overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions regarding the handling and use of Sodium 2-(pyridin-2-yl)propanoate.

Q1: Why is my Sodium 2-(pyridin-2-yl)propanoate not dissolving in my organic reaction solvent?

A: Sodium 2-(pyridin-2-yl)propanoate is an ionic salt, making it highly polar. Most common organic solvents used for synthesis (like toluene, THF, or dichloromethane) are significantly less polar. Following the principle of "like dissolves like," the salt will have inherently low solubility in these solvents.[1] Its ionic nature makes it much more soluble in highly polar solvents, with water being the most effective, which is often incompatible with desired reaction conditions.

Q2: I see some material dissolving, but the reaction is sluggish or incomplete. Is this a solubility issue?

A: Yes, this is a classic sign of a solubility-limited reaction. Even if a small amount of the salt dissolves, its concentration in the solution may be too low to achieve a practical reaction rate. For a successful reaction, a sufficient concentration of the carboxylate anion must be available in the solvent to react with your substrate.

Q3: Can I just heat the reaction to a higher temperature to dissolve the salt?

A: Increasing the temperature often increases the solubility of solids and can be a simple first step.[2] However, this may not be sufficient to achieve the required concentration and could lead to degradation of your starting materials or products. It should be tested cautiously.

Q4: What is the best "all-purpose" solvent for reactions with this salt?

A: For homogeneous reactions, polar aprotic solvents are the best starting point.[1][3] Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are polar enough to dissolve significant quantities of sodium salts while being suitable for many organic reactions, such as nucleophilic substitutions.[1][4]

Q5: What is Phase-Transfer Catalysis (PTC) and should I consider it?

A: Phase-Transfer Catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases (like a water-soluble salt and an organic-soluble substrate).[5][6] A PTC catalyst, such as a quaternary ammonium salt, transports the carboxylate anion into the organic phase to react. It is an excellent strategy to try if you cannot find a suitable single solvent and can dramatically accelerate the reaction.

Part 2: In-depth Troubleshooting Guide

This section provides detailed, step-by-step guidance for resolving persistent solubility issues. We will explore solvent selection, advanced techniques, and process optimization.

Issue 1: Complete Insolubility in a Nonpolar Aprotic Solvent (e.g., Toluene, THF, DCM)

Your Sodium 2-(pyridin-2-yl)propanoate remains a solid precipitate in the reaction mixture, and no reaction is observed.

Analysis of the Problem

The large polarity mismatch between the ionic salt and the nonpolar solvent prevents dissolution. The carboxylate anion is not available in the solution to act as a nucleophile.

Solutions & Experimental Protocols

Solution A: Switch to a Polar Aprotic Solvent

Polar aprotic solvents can dissolve salts while not hydrogen-bonding with the anion, which would reduce its reactivity.[1][3] This should be your first line of attack for creating a homogeneous reaction environment.

Table 1: Recommended Polar Aprotic Solvents

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) 37153Excellent dissolving power for salts. High boiling point. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) 47189Very high dissolving power.[7] Very high boiling point. Can be reactive under certain conditions.
Acetonitrile (MeCN) 37.582Good dissolving power. Lower boiling point makes it easier to remove post-reaction.
N-Methyl-2-pyrrolidone (NMP) 32202High dissolving power and thermal stability. High boiling point.
  • Place a few milligrams of Sodium 2-(pyridin-2-yl)propanoate into four separate vials.

  • To each vial, add 1 mL of a different polar aprotic solvent (DMF, DMSO, MeCN, NMP).

  • Stir at room temperature and observe the solubility.

  • Gently heat the vials that show partial solubility to observe the effect of temperature.

  • Select the solvent that provides the best solubility at a practical temperature and proceed with a small-scale test reaction.

Solution B: Employ Phase-Transfer Catalysis (PTC)

If a polar aprotic solvent is not suitable for your substrate or reaction, PTC is the next logical step. This method uses a biphasic system (e.g., Toluene/Water) and a catalyst to shuttle the carboxylate anion into the organic phase.[5]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Na_PyrCOO Na⁺[Pyr-COO]⁻ (Salt in Water) QCOO_aq Q⁺[Pyr-COO]⁻ Na_PyrCOO->QCOO_aq Anion Exchange RX R-X (Substrate) Product Pyr-COOR + X⁻ RX->Product QCl_org Q⁺Cl⁻ Product->QCl_org QCl_aq Q⁺Cl⁻ QCl_aq->Na_PyrCOO QCOO_org Q⁺[Pyr-COO]⁻ QCOO_aq->QCOO_org Phase Transfer QCOO_org->RX Reaction QCl_org->QCl_aq Phase Transfer

Caption: Phase-Transfer Catalysis Workflow.

  • Setup: In a round-bottom flask, dissolve your organic substrate (e.g., an alkyl halide) in a nonpolar solvent like toluene (10 volumes).

  • Aqueous Phase: In a separate beaker, dissolve Sodium 2-(pyridin-2-yl)propanoate in a minimal amount of water to create a concentrated solution. Add this to the flask.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA).

  • Reaction: Stir the biphasic mixture vigorously at a suitable temperature (e.g., 50-80 °C). Vigorous stirring is crucial to maximize the interfacial area where the catalyst functions.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by sampling the organic layer.

Issue 2: Partial Solubility and Low Reaction Rate

The salt appears to dissolve partially, or the reaction starts but stalls before completion.

Analysis of the Problem

The concentration of the dissolved carboxylate anion is at equilibrium but is insufficient for the reaction to proceed at a reasonable rate. The rate of dissolution may be slower than the rate of reaction, creating a bottleneck.

Solutions & Experimental Protocols

Solution A: Increase Temperature and Agitation

Increasing the kinetic energy of the system can enhance both the solubility and the rate of dissolution.[2]

  • Action: Gradually increase the reaction temperature in 10 °C increments, monitoring for any product degradation. Ensure the reaction is being stirred vigorously. Using a mechanical stirrer is more effective than a magnetic stir bar for heterogeneous mixtures.

Solution B: Use a Solubilizing Additive

Certain additives can complex with the sodium cation and help pull the salt into the organic phase.

  • Crown Ethers: Catalytic amounts of crown ethers like 18-crown-6 are exceptionally effective at solvating alkali metal cations (like Na⁺), thereby increasing the solubility of the salt in organic solvents. Use with caution, as crown ethers are toxic.

  • Poly(ethylene glycol) (PEG): PEG can also coordinate with sodium ions and has been shown to increase the solubility of sodium salts in aprotic solvents.[8] Try adding a small amount of low molecular weight PEG (e.g., PEG-400) to the reaction.

Troubleshooting_Workflow Start Reaction Fails Due to Insolubility Check_Solvent Is the solvent polar aprotic (DMF, DMSO)? Start->Check_Solvent Switch_Solvent Switch to Polar Aprotic Solvent (Protocol 2.1) Check_Solvent->Switch_Solvent No Increase_Temp Increase Temperature & Agitation Check_Solvent->Increase_Temp Yes Use_PTC Employ Phase-Transfer Catalysis (Protocol 2.2) Switch_Solvent->Use_PTC Failure Success Reaction Proceeds Switch_Solvent->Success Success Increase_Temp->Use_PTC Failure Increase_Temp->Success Success Additives Consider Additives (Crown Ether, PEG) Use_PTC->Additives Failure Use_PTC->Success Success Additives->Success Success Failure Still No Reaction. Re-evaluate Strategy. Additives->Failure Failure

Caption: Logical workflow for troubleshooting solubility issues.

References
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • LibreTexts. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. Retrieved from [Link]

  • Yoshida, J., et al. (2013). Sodium Salts Dissolution in an Aprotic Solvent by Coordination of Poly(ethylene glycol) for Effective Anodic Reactions of Organic Compounds. Electrochemistry, 81(5), 365-367. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Mąkosza, M. (2017). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 22(1), 129. Retrieved from [Link]

  • Wikipedia. (2023). Phase-transfer catalyst. Retrieved from [Link]

  • Sharma, M. M. (2016). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Chemical and Pharmaceutical Sciences, 3(1), 1-12. Retrieved from [Link]

  • LibreTexts. (2016). 17.3: Factors that Affect Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • W.W. Norton. (n.d.). 2.9 Protic and Aprotic Solvents. Retrieved from [Link]

  • Reddit. (2023). How to increase solubility of a salt?. r/chemhelp. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. 21(1), 1-7. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading with Sodium 2-(pyridin-2-yl)propanoate Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading using Sodium 2-(pyridin-2-yl)propanoate as a ligand. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your catalytic reactions.

Introduction to Sodium 2-(pyridin-2-yl)propanoate in Catalysis

Sodium 2-(pyridin-2-yl)propanoate, a derivative of picolinic acid, is an emerging ligand in transition metal catalysis. Its bidentate N,O-chelation to a metal center can enhance catalyst stability and activity, particularly in palladium-catalyzed cross-coupling reactions.[1] The pyridine nitrogen and the carboxylate oxygen work in concert to modulate the electronic properties and steric environment of the metal, influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[2] Optimizing the loading of the catalyst-ligand complex is crucial for achieving high yields, minimizing side reactions, and ensuring cost-effectiveness.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of Sodium 2-(pyridin-2-yl)propanoate?

Sodium 2-(pyridin-2-yl)propanoate is a salt with the chemical formula C₈H₈NNaO₂ and a molecular weight of approximately 173.15 g/mol .[4][5] It is typically a solid at room temperature and should be stored in an inert atmosphere. For research purposes, it is generally available with a purity of 97% or higher.[4][5]

Q2: In which types of reactions is this ligand most effective?

While specific data for this exact ligand is emerging, ligands based on the picolinate scaffold are widely used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and C-H activation/functionalization.[6][7][8] The pyridine-carboxylate motif is particularly effective in stabilizing palladium catalysts.[6]

Q3: How do I prepare a stock solution of the ligand?

Due to its salt nature, Sodium 2-(pyridin-2-yl)propanoate is expected to have good solubility in polar solvents. For reaction setup, it is advisable to prepare a stock solution in a dry, aprotic solvent that is compatible with your reaction conditions (e.g., dioxane, THF, or DMF). Always use anhydrous solvents to avoid catalyst deactivation.

Q4: What is a typical ligand-to-metal ratio to start with?

A good starting point for optimization is a ligand-to-metal ratio of 1:1 to 2:1. The optimal ratio is highly dependent on the specific reaction, substrates, and metal precursor. A screening of different ratios is recommended to find the ideal balance between catalyst stability and activity.[3]

Q5: Can this ligand be used with metal precursors other than palladium?

Yes, pyridine-based ligands are versatile and have been successfully used with other transition metals like copper, nickel, and iridium.[9][10][11] The choice of metal will depend on the desired transformation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when using Sodium 2-(pyridin-2-yl)propanoate ligands.

Issue 1: Low or No Catalytic Activity

Low conversion of starting materials is a frequent challenge in cross-coupling reactions. A logical troubleshooting workflow can help identify the root cause.

cluster_failed Potential Failure Points Start Low or No Activity Observed CheckReagents Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents CheckAtmosphere Ensure Inert Atmosphere (Proper Degassing) CheckReagents->CheckAtmosphere Reagents OK CheckCatalyst Evaluate Catalyst Precursor & Ligand Integrity CheckAtmosphere->CheckCatalyst Atmosphere OK OptimizeRatio Screen Ligand:Metal Ratio (e.g., 1:1, 1.5:1, 2:1) CheckCatalyst->OptimizeRatio Catalyst OK OptimizeTemp Adjust Reaction Temperature OptimizeRatio->OptimizeTemp No Improvement Success Reaction Optimized OptimizeRatio->Success Improvement ScreenSolvent Test Alternative Solvents OptimizeTemp->ScreenSolvent No Improvement OptimizeTemp->Success Improvement ScreenSolvent->Success Improvement

Caption: Troubleshooting workflow for low catalyst activity.

Potential Causes & Recommended Solutions:

  • Poor Reagent Quality:

    • Cause: Degradation of substrates (e.g., boronic acids), presence of water or peroxides in solvents.

    • Solution: Use freshly purchased or purified substrates. Always use anhydrous, degassed solvents.[12]

  • Ineffective Inert Atmosphere:

    • Cause: The active Pd(0) species is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[12]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen). Use robust degassing techniques such as freeze-pump-thaw or sparging the solvent with inert gas.[12]

  • Improper Catalyst Activation or Ligand Coordination:

    • Cause: The in situ reduction of a Pd(II) precatalyst to the active Pd(0) species may be inefficient, or the ligand may not be effectively coordinating to the metal center.

    • Solution:

      • Ligand-to-Metal Ratio: Screen different ratios. An excess of ligand can sometimes inhibit the reaction, while too little may not sufficiently stabilize the catalyst.

      • Pre-catalyst Choice: Consider using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[3]

      • Pre-formation of the Active Complex: In a separate vessel, stir the palladium precursor and the Sodium 2-(pyridin-2-yl)propanoate ligand in the reaction solvent under an inert atmosphere for 15-30 minutes before adding the substrates and base. This can facilitate the formation of the active catalyst complex.

Issue 2: Catalyst Deactivation (Formation of Palladium Black)

The precipitation of palladium black is a clear indicator of catalyst decomposition and is a common cause of stalled reactions.

Potential Causes & Recommended Solutions:

  • Insufficient Ligand Stabilization:

    • Cause: The ligand concentration may be too low to prevent the agglomeration of Pd(0) species into inactive nanoparticles or bulk metal.[3]

    • Solution: Increase the ligand-to-metal ratio. A ratio of 2:1 is often a good starting point to enhance stability.

  • High Reaction Temperature:

    • Cause: Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways.

    • Solution: Perform a temperature screen to find the lowest effective temperature for the transformation. It may be necessary to accept a longer reaction time in exchange for improved catalyst stability.

  • Incompatible Solvent or Base:

    • Cause: The choice of solvent and base can significantly impact catalyst stability. Protic solvents or highly coordinating bases can sometimes displace the ligand, leading to catalyst decomposition.

    • Solution: Screen a panel of aprotic solvents (e.g., toluene, dioxane, THF, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

Issue 3: Formation of Side Products (e.g., Homocoupling)

The formation of byproducts, such as the homocoupling of boronic acids in Suzuki-Miyaura reactions, reduces the yield of the desired product.

Potential Causes & Recommended Solutions:

  • Presence of Oxygen:

    • Cause: As with catalyst deactivation, oxygen can promote the oxidative homocoupling of organoboron reagents.[12]

    • Solution: Rigorous exclusion of air is critical. Ensure all reagents and the reaction setup are properly deoxygenated.[12]

  • Suboptimal Base or Stoichiometry:

    • Cause: The base plays a crucial role in the transmetalation step. An inappropriate base can favor side reactions.

    • Solution:

      • Base Screening: Test different bases. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.

      • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the organoboron reagent can sometimes suppress homocoupling of the halide partner, and vice versa.

Experimental Protocols

The following are generalized protocols that can be adapted for reactions using Sodium 2-(pyridin-2-yl)propanoate as a ligand. Note: These are starting points and will likely require optimization for your specific substrates.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol describes a typical setup for the cross-coupling of an aryl halide with an arylboronic acid.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup PrepVial 1. Add Pd precursor, ligand, base, and aryl halide to vial Inert 2. Seal and establish inert atmosphere (Ar/N2) PrepVial->Inert AddReagents 3. Add boronic acid and degassed solvent Inert->AddReagents Heat 4. Heat to desired temperature with stirring AddReagents->Heat Monitor 5. Monitor reaction (TLC, GC/MS, LC/MS) Heat->Monitor Quench 6. Cool, quench, and perform aqueous workup Monitor->Quench Purify 7. Purify by column chromatography Quench->Purify

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of Sodium 2-(pyridin-2-yl)propanoate

Introduction: Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block in their synthetic pathways. The stereochemical integrity of the α-carbon is paramount for achieving the desired biological activity and avoiding unforeseen pharmacological consequences. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization. Our goal is to equip you with the knowledge to anticipate, diagnose, and prevent the loss of enantiomeric purity during your chemical transformations.

Part 1: Understanding the Risk: The Mechanism of Racemization

Q1: Why is Sodium 2-(pyridin-2-yl)propanoate prone to racemization?

The primary cause of racemization in 2-arylpropanoic acids, including our compound of interest, is the acidity of the α-hydrogen. The chiral center is located at the α-carbon, which is positioned between a carboxylate group and a pyridine ring. Both of these groups can stabilize a negative charge, making the α-proton susceptible to abstraction by a base.[1][2][3]

Once the α-proton is removed, a planar enolate intermediate is formed. This intermediate is achiral. Subsequent protonation of this planar enolate can occur from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers—a racemic mixture.[4][5][6][7] This process, known as enolization, is the key pathway for racemization.[2]

Mechanism of Base-Catalyzed Racemization

G cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_products Racemized Products start (S)-Sodium 2-(pyridin-2-yl)propanoate intermediate Planar Enolate (Achiral) start->intermediate Base (B-) - H-B product_S (S)-Enantiomer intermediate->product_S Protonation (H-B) (Top face attack) product_R (R)-Enantiomer intermediate->product_R Protonation (H-B) (Bottom face attack) G cluster_start Starting Material cluster_reaction Derivatization cluster_product Protected Product start (S)-Sodium 2-(pyridin-2-yl)propanoate reaction Reaction with: - Coupling Agent (e.g., EDC) - Alcohol (e.g., MeOH) start->reaction product (S)-Methyl 2-(pyridin-2-yl)propanoate (Reduced risk of racemization) reaction->product

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Sodium 2-(pyridin-2-yl)propanoate

Welcome to the technical support center for the synthesis of Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Sodium 2-(pyridin-2-yl)propanoate. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and require a deeper understanding of the challenges and critical parameters associated with scale-up. We will address common issues encountered during this process, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory or plant.

The synthesis of Sodium 2-(pyridin-2-yl)propanoate is a classic example of organometallic chemistry, involving the deprotonation of a weakly acidic C-H bond followed by carboxylation. While straightforward on paper, this reaction class presents significant safety and process control challenges when scaled. This guide is structured to walk you through the process, from initial setup to final product isolation, with a focus on troubleshooting and robust process design.

Overall Synthesis Workflow

The reaction proceeds in two main stages: the formation of the organolithium intermediate via deprotonation of 2-ethylpyridine, followed by quenching with carbon dioxide to form the carboxylate, which is then isolated as the sodium salt.

G cluster_0 Phase 1: Anion Formation cluster_1 Phase 2: Carboxylation & Workup A 2-Ethylpyridine in Anhydrous THF B n-Butyllithium (n-BuLi) Addition @ -78 °C to -40 °C A->B C Formation of 2-(1-lithioethyl)pyridine B->C D Quench with CO2 (Dry Ice) or Gaseous CO2 C->D Intermediate Transfer E Aqueous Workup & Neutralization (NaOH) D->E F Isolation of Sodium 2-(pyridin-2-yl)propanoate E->F

Caption: High-level workflow for the synthesis of Sodium 2-(pyridin-2-yl)propanoate.

Detailed Experimental Protocol (Lab Scale: ~10 g)

This protocol serves as a baseline for our discussion. All operations must be conducted under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[1]

Reagent Table
ReagentMW ( g/mol )Density (g/mL)AmountMolesEquivalents
2-Ethylpyridine107.150.92710.0 g0.09331.0
Anhydrous THF72.110.889200 mL--
n-Butyllithium (2.5 M in hexanes)64.06~0.6841.0 mL0.10261.1
Dry Ice (CO₂)44.01~1.56~50 g~1.14~12
Sodium Hydroxide (5 M aq.)40.00-As needed--
Diethyl Ether74.120.713~100 mL--
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL, three-neck, round-bottom flask equipped with a magnetic stirrer, a thermocouple, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen.[2]

  • Reagent Addition: Charge the flask with 2-ethylpyridine (10.0 g) and anhydrous THF (200 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (41.0 mL, 2.5 M in hexanes) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -65 °C.[1] A deep red or orange color should develop, indicating the formation of the pyridyl anion. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Carboxylation: Crush dry ice into a fine powder and add it portion-wise to the reaction mixture, maintaining vigorous stirring. The color of the solution should fade significantly. Allow the mixture to slowly warm to room temperature overnight.

  • Quench and Workup: Carefully quench the reaction by slowly adding 50 mL of water. Adjust the pH of the aqueous layer to ~8-9 with 5 M NaOH.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts.

  • Isolation: Concentrate the aqueous layer under reduced pressure to remove any residual organic solvents. Lyophilize or carefully evaporate the water to obtain the crude sodium salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when scaling this synthesis.

Section 1: Reagents & Reaction Setup

Q1: My reaction yield is consistently low, and I recover a significant amount of 2-ethylpyridine. I suspect my n-butyllithium has degraded. How can I confirm this, and what are the implications?

A1: This is a classic problem when working with organolithiums. n-Butyllithium degrades via β-hydride elimination, especially with exposure to air, moisture, or elevated temperatures, forming lithium hydride and 1-butene.[3] This reduces the active concentration of the reagent, leading to incomplete deprotonation.

  • Titration is Essential: You should never assume the concentration stated on the bottle is accurate, especially after it has been opened. Titrate the n-BuLi solution before use. A common method is the Gilman double titration or titration with a known concentration of sec-butanol using 1,10-phenanthroline as an indicator.

  • Consequences of Inaccurate Concentration: Using a substoichiometric amount of base is the most common cause of low conversion. At scale, this not only ruins the yield but also complicates purification, as separating the product from the starting material can be challenging.

  • Storage: Always store organolithium reagents at the recommended temperature (typically 2-8 °C) under an inert atmosphere.[4] The innovative AcroSeal packaging system is designed to help maintain a dry, inert headspace during repeated use.[1]

Q2: I'm concerned about maintaining a truly anhydrous and inert atmosphere in a 50 L reactor. What are the best practices?

A2: Maintaining an inert atmosphere is non-negotiable for safety and success.[5] Air and moisture will rapidly degrade the n-BuLi, reducing its potency and creating highly flammable butane gas upon quenching.[1]

  • Purging: The reactor must be thoroughly purged. For large vessels, this involves multiple vacuum/nitrogen backfill cycles. Ensure all transfer lines are also purged.

  • Positive Pressure: Maintain a slight positive pressure of nitrogen (~0.1-0.2 bar) throughout the reaction. Use a bubbler or a pressure regulator to monitor this.

  • Dry Solvents: Use only freshly distilled or commercially available anhydrous solvents. The presence of water can cause poor yields and create byproducts.[1]

  • Leak Testing: Before starting, perform a leak test on the reactor seals and fittings. Any leak will compromise the inert atmosphere.

Section 2: Deprotonation & Carboxylation

Q3: During the n-BuLi addition at a 10 L scale, the reaction turned dark brown/black, and the yield was very poor. What happened?

A3: A dark brown or black color is a strong indicator of thermal decomposition of the organolithium intermediate. This is almost always due to poor temperature control.

  • The Role of the Exotherm: The deprotonation reaction is exothermic. While manageable in a small flask cooled by a large dry ice bath, heat dissipation is much less efficient at scale. The surface-area-to-volume ratio decreases, making it harder to remove heat.

  • "Hot Spots": If the n-BuLi is added too quickly or with poor mixing, localized areas of high temperature ("hot spots") can form. In these spots, the lithiated intermediate can decompose or react with the solvent (THF).

  • Scale-Up Solution:

    • Jacketed Reactor: Use a jacketed reactor with a powerful cooling system (e.g., a recirculating chiller capable of reaching -80 °C).

    • Controlled Addition Rate: The addition of n-BuLi must be tied to the internal temperature. Use a programmable pump to add the reagent at a rate that allows the cooling system to maintain the target temperature (e.g., below -65 °C).

    • Efficient Agitation: Ensure the reactor's agitator is designed for efficient mixing to prevent localized heating.

Q4: What is the best method for adding CO₂ at scale? Is dumping crushed dry ice into the reactor a viable option?

A4: While common in the lab, adding solid dry ice to a large reactor is inefficient and potentially hazardous.

  • Problems with Solid CO₂:

    • Sublimation & Pressure: Large amounts of dry ice will sublime rapidly, potentially over-pressurizing the reactor if not properly vented.

    • Poor Mass Transfer: The reaction is often limited by the rate at which CO₂ dissolves into the organic solvent. Solid CO₂ creates a very non-uniform reaction environment.

    • Localized Freezing: It can freeze the reaction mixture near the addition point, halting agitation and creating a dangerous, unmixed situation.

  • Recommended Method (Gaseous CO₂): The preferred industrial method is to introduce gaseous CO₂ through a subsurface sparge tube.

    • Control: This allows for precise control over the addition rate using a mass flow controller.

    • Efficiency: It maximizes the gas-liquid interface, leading to more efficient and uniform carboxylation.

    • Procedure: Pressurize the reactor headspace with CO₂ to ~1-2 bar and then bubble CO₂ through the solution while maintaining the low temperature. The uptake of gas can be monitored to track the reaction progress.

Section 3: Workup & Isolation

Q5: The aqueous quench of my 5 L reaction was extremely violent and difficult to control. How can I do this more safely?

A5: Quenching unreacted n-BuLi with water is extremely exothermic and releases flammable butane gas. This must be done with extreme caution.[5]

  • "Reverse" Quench is Unsafe: Never add water directly to the reaction vessel.

  • Controlled Quench Protocol:

    • Pre-Quench with a Weaker Acid: Before adding water, it is highly recommended to quench the excess n-BuLi with a less reactive proton source.[6][7] Cool the reaction mixture (e.g., to -20 °C) and slowly add a solution of isopropanol in THF. Isopropanol reacts much more gently with n-BuLi than water.[4]

    • Controlled Aqueous Addition: Prepare a separate, cooled quench vessel containing water. Slowly transfer the pre-quenched reaction mixture into the water with vigorous stirring and cooling. This "reaction-into-water" method ensures that water is always in excess, which helps to dissipate heat.

    • Monitor Temperature: Always monitor the temperature of the quench vessel and control the transfer rate to keep it within safe limits.

Q6: After workup, my product is an oily, intractable gum instead of a solid. How can I improve the isolation?

A6: This is a common issue related to purity and the presence of residual solvents or salts.

  • Solvent Choice for Crystallization: The crude sodium salt may need to be purified by crystallization. You must find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, isopropanol, or mixed systems like ethanol/diethyl ether or ethanol/heptane.

  • "Salting Out": If the product is highly water-soluble, you may need to "salt out" the product by adding a saturated solution of a different sodium salt (e.g., NaCl) to decrease its solubility in the aqueous phase.

  • pH Control: Ensure the pH is correct. The carboxylate is most stable and likely to crystallize in a slightly basic pH range (8-9). If the solution is too acidic, you will form the free carboxylic acid, which has different solubility properties.

  • Azeotropic Drying: If water is trapped in the crude product, it can prevent crystallization. Dissolving the crude material in a solvent like toluene and distilling off the water as an azeotrope can yield an anhydrous solid more amenable to crystallization.

Reaction Mechanism

Understanding the mechanism is key to troubleshooting. The reaction proceeds via the formation of a nucleophilic carbanion, which then attacks the electrophilic carbon of CO₂.

G cluster_0 Deprotonation cluster_1 Carboxylation Reactants1 2-Ethylpyridine + n-BuLi Transition1 Proton Abstraction at α-carbon of ethyl group Reactants1->Transition1 Intermediate 2-(1-lithioethyl)pyridine Anion (Resonance Stabilized) Transition1->Intermediate Reactants2 Anion + CO₂ Intermediate->Reactants2 To Carboxylation Step Transition2 Nucleophilic attack on carbon of CO₂ Reactants2->Transition2 Product Lithium 2-(pyridin-2-yl)propanoate Transition2->Product

Caption: Simplified mechanism for the synthesis of 2-(pyridin-2-yl)propanoate.

References
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from Princeton EHS.[5]

  • MacNeil, S. L., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. [Link][2]

  • University of California, Santa Barbara. (2012). Organolithium Reagents - Standard Operating Procedure. Retrieved from UCSB EHS.[4]

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from University of Notre Dame EHS.[6]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from EPFL SV-STI Safety.[7]

  • Kottke, T., & Stalke, D. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Accounts of Chemical Research, 47(8), 2447-2461. [Link][3]

  • University of Nebraska-Lincoln. (n.d.). Standard Operating Procedure: n-Butyllithium. Retrieved from UNL EHS.[8]

  • Fisher Scientific. (n.d.). Protecting n-Butyllithium from Air and Moisture. Retrieved from Fisher Scientific.[1]

  • CymitQuimica. (n.d.). Sodium 2-(pyridin-2-yl)propanoate. Retrieved from CymitQuimica.[9]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for Sodium 2-(pyridin-2-yl)propanoate

Introduction: The Analytical Imperative for Sodium 2-(pyridin-2-yl)propanoate Sodium 2-(pyridin-2-yl)propanoate is a pyridine carboxylic acid derivative.[1][2][3] As with any active pharmaceutical ingredient (API) or int...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Sodium 2-(pyridin-2-yl)propanoate

Sodium 2-(pyridin-2-yl)propanoate is a pyridine carboxylic acid derivative.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, the rigorous, quantitative assessment of its quality is paramount. The identity, purity, and strength of such a compound must be guaranteed, a task that falls to validated analytical methods. This guide provides a comparative analysis of four common analytical techniques for the quantification of Sodium 2-(pyridin-2-yl)propanoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Non-Aqueous Titrimetry.

The validation of these methods is not merely a procedural formality; it is a scientific necessity that demonstrates an analytical procedure is suitable for its intended purpose.[4][5][6] Our discussion is grounded in the globally recognized standards set forth by the International Council for Harmonisation (ICH) in their Q2(R1) guideline, "Validation of Analytical Procedures."[7][8][9] This ensures that the methodologies presented are not only scientifically sound but also align with regulatory expectations for data integrity and reliability.[10] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application for selecting and validating the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating and quantifying components in a mixture.[1][11] For a polar, non-volatile compound like Sodium 2-(pyridin-2-yl)propanoate, a Reversed-Phase HPLC (RP-HPLC) method is the logical first choice.

Causality of Experimental Choices: The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds from an aqueous mobile phase. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure adequate retention, sharp peak shape, and pH control. The pyridine moiety in the analyte contains a basic nitrogen atom; maintaining the pH of the mobile phase (e.g., pH 3.0) ensures that the analyte is in a consistent, protonated state, which prevents peak tailing and improves reproducibility. Detection at 225 nm is selected based on the UV absorbance of the pyridine ring system.[12]

Detailed Experimental Protocol: RP-HPLC
  • Standard Preparation: Accurately weigh approximately 25 mg of Sodium 2-(pyridin-2-yl)propanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol to create a stock solution. Further dilute to prepare working standards at concentrations ranging from 50 to 150 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard to achieve a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm.[12]

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Inject a blank (diluent), a placebo solution, the standard solution, and the sample solution. Assess for any interfering peaks at the retention time of the analyte.

    • Linearity: Inject the prepared working standards in triplicate and construct a calibration curve by plotting the peak area against concentration.

    • Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

    • Precision:

      • Repeatability (System Precision): Inject the 100 µg/mL standard solution six times.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) and assess the impact on the results.[10]

Illustrative HPLC Validation Data
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte RtComplies
Linearity (Range) 50 - 150 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD (µg/mL) Signal-to-Noise ≥ 3:10.5 µg/mL
LOQ (µg/mL) Signal-to-Noise ≥ 10:11.5 µg/mL
Robustness Results remain within criteriaComplies
HPLC Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation setup HPLC System Setup (Mobile Phase, Column, Flow Rate, Temp) prep->setup Load inject Inject Samples (Blank, Standards, Sample) setup->inject Equilibrate acquire Data Acquisition (Chromatogram) inject->acquire Run Sequence process Peak Integration & Quantification acquire->process Process Data report Validation Report (Linearity, Accuracy, Precision, etc.) process->report Analyze

Caption: Workflow for RP-HPLC method validation.

Gas Chromatography (GC): A Volatility-Dependent Alternative

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13][14] Sodium 2-(pyridin-2-yl)propanoate is a salt and thus non-volatile. Therefore, direct analysis is not feasible. The method requires a derivatization step to convert the analyte into a more volatile form, such as its methyl ester, or analysis of the free acid after acidification.

Causality of Experimental Choices: The choice of a capillary column with a polar stationary phase (like a wax-type column) is suitable for separating polar analytes like pyridine derivatives.[15] Flame Ionization Detection (FID) is selected for its robustness and wide linear range for carbon-containing compounds. The temperature program is designed to ensure the separation of the derivatized analyte from any solvent or reagent peaks while maintaining a reasonable run time. Iso-butyric acid is a suitable internal standard as it is structurally similar and has a comparable Ka value.[16]

Detailed Experimental Protocol: GC-FID (via Acidification)
  • Internal Standard (IS) Stock Solution: Prepare a stock solution of iso-butyric acid in methanol.

  • Standard Preparation: Accurately weigh the reference standard into a vial. Add a precise volume of 0.1N H₂SO₄ to convert the salt to its free acid. Then, add a precise volume of the IS stock solution and methanol.

  • Sample Preparation: Extract a known weight of the sample with a 20% aqueous solution of 0.01N H₂SO₄ in methanol.[16] Add a precise volume of the IS stock solution.

  • Chromatographic Conditions:

    • Column: Agilent CP-Wax 51 or similar (e.g., 30 m x 0.25 mm, 0.25 µm).[15]

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Validation Procedure: Follow a similar validation pathway as HPLC, focusing on specificity (no interference with analyte or IS peaks), linearity (based on the ratio of analyte peak area to IS peak area), accuracy, precision, and robustness (varying injector/oven temperatures and gas flow rates).

Illustrative GC Validation Data
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at analyte/IS RtComplies
Linearity (Range) 50 - 150 µg/mLCorrelation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 102.5%
Precision (%RSD)
- RepeatabilityRSD ≤ 3.0%1.5%
- Intermediate PrecisionRSD ≤ 3.0%2.1%
LOD (µg/mL) Signal-to-Noise ≥ 3:12.0 µg/mL
LOQ (µg/mL) Signal-to-Noise ≥ 10:16.0 µg/mL
Robustness Results remain within criteriaComplies
GC Experimental Workflow

GC_Workflow prep Sample & Standard Preparation acidify Acidification & Internal Standard Addition prep->acidify setup GC System Setup (Column, Temp Program, Gas Flow) acidify->setup Load inject Inject Samples setup->inject Equilibrate acquire Data Acquisition (Chromatogram) inject->acquire Run Sequence process Peak Integration (Analyte/IS Ratio) acquire->process Process Data report Validation Report process->report Analyze

Caption: Workflow for GC-FID method validation.

UV-Vis Spectrophotometry: A Rapid Quantitative Tool

UV-Vis spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb ultraviolet or visible light.[17] The pyridine ring in Sodium 2-(pyridin-2-yl)propanoate exhibits strong UV absorbance, making this a viable method for assay determination, particularly in pure substance analysis or simple formulations.

Causality of Experimental Choices: The method relies on Beer's Law, which states that absorbance is directly proportional to the concentration of the analyte. The choice of solvent (e.g., 0.1N HCl) is critical to ensure the analyte is fully dissolved and in a consistent ionic state (protonated pyridine ring), which stabilizes the chromophore and the resulting absorbance maximum (λmax). The λmax is determined by scanning a solution of the analyte across the UV spectrum to find the wavelength of highest absorbance, ensuring maximum sensitivity and minimizing interference.[18]

Detailed Experimental Protocol: UV-Vis
  • Standard Preparation: Prepare a stock solution of the reference standard in 0.1N HCl (e.g., 100 µg/mL). From this stock, prepare a series of dilutions to create a calibration set (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in 0.1N HCl to achieve a concentration within the calibrated range (e.g., 15 µg/mL).

  • Wavelength Determination (λmax): Scan the 15 µg/mL standard solution from 400 nm to 200 nm against a 0.1N HCl blank to determine the wavelength of maximum absorbance.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument using the 0.1N HCl blank.

    • Measure the absorbance of each standard and the sample solution.

  • Validation Procedure:

    • Specificity: Analyze a placebo solution to ensure it has negligible absorbance at the analytical λmax. This method is inherently less specific than chromatography.

    • Linearity: Plot the absorbance of the standards versus their concentrations. The plot should be linear and pass through the origin.

    • Accuracy: Prepare samples with known concentrations (e.g., by spiking a placebo) and measure the recovery.

    • Precision: Repeatedly measure the absorbance of a single sample solution to determine repeatability.

Illustrative UV-Vis Validation Data
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Placebo absorbance < 2% of sampleComplies (for given matrix)
Linearity (Range) 5 - 25 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (%RSD)
- RepeatabilityRSD ≤ 2.0%0.9%
- Intermediate PrecisionRSD ≤ 2.0%1.4%
LOD (µg/mL) Calculated from calibration curve0.8 µg/mL
LOQ (µg/mL) Calculated from calibration curve2.5 µg/mL
Robustness Minor variations in λmax (±2 nm)Complies
UV-Vis Experimental Workflow

UVVis_Workflow prep Sample & Standard Preparation (in 0.1N HCl) scan Determine λmax (Wavelength Scan) prep->scan calibrate Measure Standards (Create Calibration Curve) prep->calibrate Load Standards scan->calibrate Set λmax measure Measure Sample Absorbance calibrate->measure Load Sample calculate Calculate Concentration from Curve measure->calculate report Validation Report calculate->report

Caption: Workflow for UV-Vis method validation.

Non-Aqueous Titrimetry: A Classic Assay Method

Titrimetry provides a direct measure of the amount of substance and is often used as a primary or reference method for drug substance assays.[19] For a sodium salt of a weak organic acid, a non-aqueous titration is ideal. The analyte behaves as a base in a non-aqueous acidic solvent like glacial acetic acid.

Causality of Experimental Choices: Water can interfere with the titration of weak bases, so a non-aqueous solvent system is required.[20][21] Glacial acetic acid is an acidic solvent that enhances the basicity of the propanoate anion, allowing it to be titrated with a strong acid like perchloric acid. The perchloric acid titrant is also prepared in glacial acetic acid to maintain a consistent solvent system. The endpoint can be determined potentiometrically with a pH meter or visually with an indicator like crystal violet, which exhibits a distinct color change in this solvent system.

Detailed Experimental Protocol: Non-Aqueous Titration
  • Titrant Preparation (0.1 N Perchloric Acid): Mix perchloric acid (70%) with glacial acetic acid and a small amount of acetic anhydride to remove excess water. Allow the solution to stand for 24 hours and standardize it against primary standard potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh a quantity of Sodium 2-(pyridin-2-yl)propanoate and dissolve it in an appropriate volume of glacial acetic acid.

  • Titration:

    • Add a few drops of crystal violet indicator to the sample solution.

    • Titrate with the standardized 0.1 N perchloric acid until the color changes from violet to blue-green (the endpoint).

    • Alternatively, perform a potentiometric titration using a suitable electrode system and determine the endpoint from the inflection point of the titration curve.[20]

  • Calculation: Calculate the purity of the substance based on the volume of titrant consumed, its normality, and the weight of the sample taken.

  • Validation Procedure:

    • Specificity: This method is not specific and will titrate any basic substance in the sample. It is best suited for pure drug substances.

    • Linearity & Range: Titrate different weights of the standard to demonstrate a linear relationship between the weight taken and the titrant consumed.

    • Accuracy: Assay a high-purity reference standard. The result should be close to 100%.

    • Precision: Perform at least six replicate titrations on the same sample.

Illustrative Titrimetry Validation Data
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Suitable for pure substance assayN/A (Assumed pure)
Linearity (Range) 80 - 120 mg analyteCorrelation Coefficient (r²) > 0.999
Accuracy (% Assay) 99.0% - 101.0%99.7% - 100.3%
Precision (%RSD)
- RepeatabilityRSD ≤ 1.0%0.4%
- Intermediate PrecisionRSD ≤ 1.5%0.7%
Robustness Minor variations in temperatureComplies
Titrimetry Experimental Workflow

Titration_Workflow prep Titrant Standardization (0.1N Perchloric Acid) titrate Titrate with Perchloric Acid to Endpoint prep->titrate Standardized Titrant sample Sample Preparation (Dissolve in Glacial Acetic Acid) sample->titrate Add Indicator calculate Calculate Purity (Assay %) titrate->calculate report Validation Report calculate->report

Caption: Workflow for non-aqueous titration validation.

Overall Comparison and Recommendations

The choice of analytical method depends critically on its intended application, the available equipment, and the required level of specificity and sensitivity.

FeatureHPLCGCUV-Vis SpectrophotometryNon-Aqueous Titration
Specificity Very High (Separates impurities)High (Requires derivatization)Low (Interference likely)Very Low (Assay only)
Sensitivity Very High (LOD ~0.5 µg/mL)High (LOD ~2 µg/mL)Moderate (LOD ~0.8 µg/mL)Low (Requires mg quantities)
Application Purity, Assay, Stability StudiesAssay, Volatile ImpuritiesAssay of pure substanceAssay of pure substance
Sample Throughput ModerateModerateHighLow
Complexity HighHigh (with derivatization)LowModerate
Cost (Instrument) HighHighLowVery Low

Recommendations:

  • For comprehensive quality control (QC), stability testing, and impurity profiling: RP-HPLC is the unequivocal method of choice due to its superior specificity and sensitivity.

  • For routine assay of a known, pure drug substance: UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective solution.

  • As a reference or pharmacopoeial method for drug substance assay: Non-Aqueous Titrimetry provides high accuracy and precision without the need for expensive equipment.

  • For specialized applications, such as analyzing for specific volatile precursors: GC could be developed, but it is less practical for routine analysis of the final salt form.

Conclusion

The validation of an analytical method is a cornerstone of modern pharmaceutical development and quality control. For Sodium 2-(pyridin-2-yl)propanoate, several analytical techniques can be successfully validated, each with a distinct profile of strengths and weaknesses. While HPLC offers the most comprehensive analytical capability, simpler methods like UV-Vis spectrophotometry and titrimetry provide robust and accurate data for specific applications, particularly the assay of the pure substance. A thorough understanding of the principles behind each method and the validation requirements outlined by ICH Q2(R1) empowers scientists to select the most appropriate tool for the task, ensuring the quality, safety, and efficacy of the final product.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][9]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link][10]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][4]

  • ATSDR. Analytical Methods for Pyridine. [Link][13]

  • Agilent Technologies. (2011). Separation of pyridine and other amines. [Link][15]

  • Journal of the American Pharmaceutical Association. (1954). The Determination of Alkali Salts of Organic Acids by Residual Nonaqueous Titration. [Link][20]

  • PubMed. (2002). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]

  • Taylor & Francis. Analytical Methods Validation. [Link][19]

  • Analytical Chemistry. (1964). Gas-Liquid Chromatography of Pyridines Using New Solid Support. [Link][14]

  • ResearchGate. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. [Link]

  • ResearchGate. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. [Link][2]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • ResearchGate. (2012). Validation of analytical methods. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link][5]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link][6]

  • ACS Publications. (1951). SYNTHETIC TUBERCULOSTATS. II. AMINO- AND HYDROXY-PYRIDINE CARBOXYLIC ACID DERIVATIVES. [Link][3]

  • Wiley. (2005). HPLC Methods for Recently Approved Pharmaceuticals. [Link][11]

  • Quora. (2017). How to determine the purity of salt by the titration method. [Link][21]

  • Malaysian Journal of Chemistry. (2024). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study. [Link][18]

  • Health Canada. (1999). Determination of Sodium Propionate in Whole Tobacco. [Link][16]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis. [Link][12]

  • ResearchGate. (2019). Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. [Link][17]

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Comparative

A Comparative Study of Sodium 2-(pyridin-2-yl)propanoate and Other Pyridine Carboxylates: A Guide for Researchers

This guide provides a comprehensive comparative analysis of Sodium 2-(pyridin-2-yl)propanoate alongside its structurally related and extensively studied isomers: sodium picolinate (pyridine-2-carboxylate), sodium nicotin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Sodium 2-(pyridin-2-yl)propanoate alongside its structurally related and extensively studied isomers: sodium picolinate (pyridine-2-carboxylate), sodium nicotinate (pyridine-3-carboxylate), and sodium isonicotinate (pyridine-4-carboxylate). Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, coordination chemistry, thermal stability, and spectroscopic properties of these compounds. While extensive experimental data exists for picolinate, nicotinate, and isonicotinate, this guide also offers predictive insights into the characteristics of Sodium 2-(pyridin-2-yl)propanoate based on established chemical principles and the behavior of its analogues, addressing the current gap in dedicated research on this specific molecule.

Introduction: The Landscape of Pyridine Carboxylates

Pyridine carboxylic acids and their corresponding carboxylates are a class of heterocyclic compounds that have garnered significant attention in coordination chemistry, catalysis, and pharmacology.[1][2][3] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group provide versatile coordination sites for metal ions, leading to the formation of a wide array of metal-organic frameworks (MOFs) and coordination complexes with diverse structural motifs and functionalities.[4][5][6] The position of the carboxylate group on the pyridine ring profoundly influences the steric and electronic properties of the ligand, thereby dictating the geometry, stability, and reactivity of the resulting metal complexes.[3][7]

This guide focuses on the sodium salts of four pyridine carboxylates. Picolinic acid, nicotinic acid, and isonicotinic acid are isomers with the molecular formula C₆H₅NO₂, differing only in the position of the carboxyl group.[1] Sodium 2-(pyridin-2-yl)propanoate introduces an additional methyl group on the α-carbon of the carboxylate side chain, which is expected to introduce distinct steric and electronic effects.

Molecular Structures and Predicted Coordination Behavior

The fundamental differences in the structures of these pyridine carboxylates are illustrated below. These structural variations are key to understanding their differing coordination behaviors.

Caption: Molecular structures of the pyridine carboxylate anions.

Picolinic acid and its derivatives are well-known chelating agents, forming stable five-membered rings with metal ions through the pyridine nitrogen and a carboxylate oxygen.[7][8] This chelation effect generally leads to thermodynamically stable complexes. In contrast, nicotinic and isonicotinic acids typically act as bridging ligands, connecting multiple metal centers to form coordination polymers, as the nitrogen and carboxylate groups are too far apart to chelate to a single metal ion.

For Sodium 2-(pyridin-2-yl)propanoate, a similar chelating behavior to picolinate is predicted. The presence of the α-methyl group may introduce steric hindrance, potentially influencing the bond angles and distances within the resulting metal complex compared to a picolinate complex with the same metal ion. This steric influence could also affect the overall stability and crystal packing of the coordination compound.

Synthesis Protocols

The synthesis of these sodium pyridine carboxylates generally involves the deprotonation of the corresponding carboxylic acid with a sodium base.

General Synthesis of Sodium Pyridine Carboxylates (Picolinate, Nicotinate, Isonicotinate)

This protocol describes a general method for preparing the sodium salts of picolinic, nicotinic, and isonicotinic acid.

Materials:

  • Pyridine carboxylic acid (picolinic, nicotinic, or isonicotinic acid)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve the pyridine carboxylic acid in a minimal amount of deionized water with gentle heating.

  • In a separate container, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Slowly add the basic solution to the acidic solution while stirring. Effervescence will be observed if using sodium bicarbonate.

  • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Remove the water via rotary evaporation to obtain the crude sodium salt.

  • Recrystallize the crude product from a water/ethanol mixture to yield the purified sodium pyridine carboxylate.

  • Dry the resulting crystals under vacuum.

Caption: General workflow for the synthesis of sodium pyridine carboxylates.

Proposed Synthesis of Sodium 2-(pyridin-2-yl)propanoate

While specific literature on the synthesis of Sodium 2-(pyridin-2-yl)propanoate is not abundant, a plausible synthetic route starts from 2-cyanopyridine, following a procedure analogous to the synthesis of related 2-substituted pyridine carboxylic acids.[9]

Step 1: Synthesis of 2-(pyridin-2-yl)propanoic acid This step involves the reaction of 2-cyanopyridine with a Grignard reagent followed by hydrolysis.

Materials:

  • 2-Cyanopyridine

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2-cyanopyridine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the aqueous layer and wash the organic layer with water.

  • Make the aqueous layer basic with a concentrated NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-(pyridin-2-yl)propanoic acid.

Step 2: Formation of the Sodium Salt The synthesized acid is then neutralized as described in the general protocol (Section 3.1) to yield Sodium 2-(pyridin-2-yl)propanoate.

Comparative Physicochemical Properties

The physicochemical properties of these compounds are crucial for their application. The table below summarizes key properties, with values for Sodium 2-(pyridin-2-yl)propanoate being predictive based on its structure.

PropertySodium PicolinateSodium NicotinateSodium IsonicotinateSodium 2-(pyridin-2-yl)propanoate (Predicted)
Molecular Formula C₆H₄NNaO₂C₆H₄NNaO₂[10]C₆H₄NNaO₂C₈H₈NNaO₂
Molecular Weight 145.09 g/mol 145.09 g/mol [10]145.09 g/mol 173.15 g/mol
Solubility in Water HighHigh[11]HighHigh
Coordination Mode Chelating[7]BridgingBridging[4]Chelating
Predicted Stability of Metal Complexes High (due to chelation)[7]Variable (depends on polymer structure)Variable (depends on polymer structure)High (potentially influenced by sterics)

Thermal Analysis: A Comparison of Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to evaluate the thermal stability of these compounds and their metal complexes.

Thermal Decomposition of Sodium Pyridine Carboxylates

Studies on sodium nicotinate have shown that its thermal decomposition in an inert atmosphere leads to the formation of sodium carbonate and a carbonaceous residue at temperatures up to 765°C.[12] Similar decomposition pathways are expected for sodium picolinate and isonicotinate. The decomposition of Sodium 2-(pyridin-2-yl)propanoate is predicted to follow a similar pattern, though the onset of decomposition might differ due to the presence of the additional alkyl group.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrumentation:

  • A calibrated thermogravimetric analyzer.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the sodium pyridine carboxylate into an alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to 1000°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the decomposition temperatures and the nature of the decomposition products.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of these compounds and their metal complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the coordination of the carboxylate group to a metal ion. In the free carboxylate salt, the asymmetric (νₐₛ) and symmetric (νₛ) C=O stretching vibrations are observed. Upon coordination to a metal, the positions of these bands shift. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging).[13][14][15]

Coordination ModeΔν (νₐₛ - νₛ) Trend
Ionic (free carboxylate)Smaller
MonodentateLarger
Bidentate ChelatingSmaller
Bidentate BridgingLarger

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the IR spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the organic structure of the ligands.[16][17] Upon coordination to a paramagnetic metal ion, significant broadening and shifting of the NMR signals are observed. For diamagnetic metal complexes, changes in the chemical shifts of the pyridine and side-chain protons and carbons can provide information about the coordination environment.[18]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of coordination complexes in solution.[19][20] It can be used to determine the molecular weight of the complex and to study the stoichiometry of metal-ligand binding.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of metal complexes.

  • Copper(II) Picolinate Complexes: Typically exhibit distorted octahedral or square pyramidal geometries, with the picolinate ligand acting as a bidentate chelating agent.[8][21][22]

  • Zinc(II) Nicotinate Complexes: Often form coordination polymers with tetrahedral or octahedral zinc centers, where the nicotinate ligand bridges the metal ions.[23][24][25]

  • Nickel(II) Isonicotinate Complexes: Are known to form metal-organic frameworks with interesting porous structures.[4][5][26][27]

For a metal complex of Sodium 2-(pyridin-2-yl)propanoate , a chelating coordination mode similar to that of picolinate is expected. The α-methyl group would likely influence the crystal packing and could lead to subtle changes in the coordination geometry around the metal center compared to the analogous picolinate complex.

Coordination_Modes cluster_chelating Chelating Ligands cluster_bridging Bridging Ligands Picolinate Picolinate Stable 5-membered ring Stable 5-membered ring Picolinate->Stable 5-membered ring Propanoate 2-(pyridin-2-yl)propanoate Stable 5-membered ring\n(with steric influence) Stable 5-membered ring (with steric influence) Propanoate->Stable 5-membered ring\n(with steric influence) Nicotinate Nicotinate Coordination Polymers Coordination Polymers Nicotinate->Coordination Polymers Isonicotinate Isonicotinate Coordination Polymers / MOFs Coordination Polymers / MOFs Isonicotinate->Coordination Polymers / MOFs

Caption: Predicted coordination modes of the pyridine carboxylates.

Conclusion and Future Directions

This guide has provided a comparative overview of Sodium 2-(pyridin-2-yl)propanoate and its well-characterized isomers. While picolinate, nicotinate, and isonicotinate have been extensively studied, forming the basis of a rich coordination chemistry, Sodium 2-(pyridin-2-yl)propanoate remains a largely unexplored ligand.

Based on structural analogy, it is predicted that Sodium 2-(pyridin-2-yl)propanoate will act as a chelating ligand, similar to picolinate, but with the added steric bulk of the α-methyl group. This structural feature is anticipated to influence the stability, geometry, and crystal packing of its metal complexes, potentially leading to novel materials with unique properties.

Future experimental work should focus on the synthesis and characterization of Sodium 2-(pyridin-2-yl)propanoate and its coordination complexes. Detailed thermal and spectroscopic analysis, along with single-crystal X-ray diffraction studies, will be crucial to validate the predictions made in this guide and to fully unlock the potential of this promising ligand in the fields of materials science and medicinal chemistry.

References

  • Auf der Heyde, T. P. E., Green, C. S., Hutton, A. T., & Thornton, D. A. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters, 13(1), 31-38.
  • Auf der Heyde, T. P. E., et al. (1980). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide. Spectroscopy Letters.
  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O) (solvent-free) 1a (c) Cu(Pic)2(H2O) (solvent-based) 1b.
  • Shin, J., et al. (2018). Crystal structure of trans-(1,8-dibutyl-1,3,6,8,10,13-hexaazacyclotetradecane-κ4 N 3,N 6,N 10,N 13)bis(isonicotinato-κO)nickel(II) determined from synchrotron data.
  • Srinivasan, B. (2015). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholars Journal of Chemistry.
  • Crystallographic and Molecular Interaction Analysis of the Copper- Picolin
  • Xie, F., et al. (n.d.).
  • A Study of Metal Complexes of 2 – Picolinic Acid. (n.d.). Oriental Journal of Chemistry.
  • Semantic Scholar. (n.d.). RAMAN SPECTRA OF COPPER, COBALT, AND NICKEL COMPLEXES OF NICOTINIC ACID.
  • Nascimento, A. L. C. S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA.
  • Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. (n.d.). Repositório Institucional.
  • Dadhich, S., & Mukkamala, S. B. (2016). Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • [Reference 13 not cited in text]
  • Request PDF. (2025). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions.
  • A novel Cu(II) Complex of Picolinate and 1,10-Phenanthroline: Preparation, Crystal Structure Determination, Spectroscopic Characterization and Nonlinear Optical Studies. (2017).
  • Politeo, N., et al. (2020). Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine.
  • Politeo, N., et al. (2020). Synthesis and Crystal Structure of a 6-chloro-nicotinate Salt of a One-Dimensional Cationic nickel(II) Coordination Polymer With 4,4'-bi-pyridine. PubMed.
  • ResearchGate. (n.d.). The synthesis schema for [Cu(pic)2(phen)]·H2O complex.
  • precisionFDA. (n.d.).
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) 1H NMR spectrum.
  • Sci-Hub. (1983). Electron ionization mass spectrometry of isonicotines (1-methyl-3-pyrrolidinyl pyridines).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Raman spectra of copper, cobalt, and nickel complexes of nicotinic acid: Equilibrium studies.
  • Boeckmann, J., & Näther, C. (2023). Synthesis, crystal structure and properties of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)nickel(II).
  • Pyridinecarboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.).
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  • Pyridine coordination chemistry for molecular assemblies on surfaces. (2014). PubMed.
  • The pyridyl group in ligand design for selective metal ion complexation and sensing. (2012). Chemical Society Reviews.
  • Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)
  • LookChem. (n.d.).
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  • Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III)
  • A Guide to Native Mass Spectrometry to determine complex interactomes of molecular machines. (2020). PubMed Central.
  • salting in and thermal decomposition kinetics of chromium picolin
  • WebElements. (n.d.). Zinc crystal structures.
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  • Monitoring of thermal and oxidation stability of sodium picosulfate by modified RP-HPLC method. (n.d.). SciSpace.
  • Bipolar mass spectrometry of labile coordination complexes, redox active inorganic compounds, and proteins using a glass nebulizer for sonic-spray ioniz
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  • Soft Ionization Mass Spectrometry for Studying Noncovalent Interactions. (2022). Research Collection.
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS).

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Validation

The Efficacy of Catalysts Derived from Sodium 2-(pyridin-2-yl)propanoate: A Comparative Guide

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Pyridine moieties are ubiquitous in biologically active compounds, making the development of catalysts for their functionalization a critical area of research. This guide provides an in-depth comparative analysis of the catalytic efficacy of metal complexes derived from Sodium 2-(pyridin-2-yl)propanoate. We will explore their performance in key organic transformations, benchmarked against established catalytic systems, and provide the experimental rationale behind their application.

Introduction: The Significance of Pyridine-Based Ligands in Catalysis

The pyridine ring, with its unique electronic properties and ability to coordinate with a wide range of transition metals, is a privileged scaffold in ligand design. The nitrogen atom's lone pair allows for strong metal binding, while the aromatic ring can be electronically and sterically tuned to influence the catalyst's activity and selectivity. The introduction of a carboxylate group, as in 2-(pyridin-2-yl)propanoate, creates a bidentate N,O-chelate that can form stable complexes with metals like palladium, copper, and rhodium. This chelation effect often enhances catalytic stability and can enforce specific geometries around the metal center, leading to improved performance.

This guide will focus on the synthesis and catalytic applications of complexes formed with the 2-(pyridin-2-yl)propanoate ligand, with a particular emphasis on palladium-catalyzed cross-coupling reactions, copper-catalyzed transformations, and rhodium-catalyzed hydrogenations. We will examine how the structural features of this ligand are anticipated to influence catalytic outcomes compared to other common pyridine-based and phosphine-based ligands.

Synthesis and Characterization of Metal-2-(pyridin-2-yl)propanoate Catalysts

The synthesis of catalysts derived from Sodium 2-(pyridin-2-yl)propanoate typically involves the reaction of the sodium salt with a suitable metal precursor, such as a metal halide or acetate. The carboxylate group readily displaces labile ligands, leading to the formation of the desired complex.

DOT Diagram: General Synthesis of a Metal-2-(pyridin-2-yl)propanoate Complex

G cluster_reactants Reactants cluster_process Process cluster_product Product Sodium_2_pyridin_2_yl_propanoate Sodium 2-(pyridin-2-yl)propanoate Reaction Ligand Exchange in Solvent Sodium_2_pyridin_2_yl_propanoate->Reaction Metal_Precursor Metal Precursor (e.g., PdCl2, Cu(OAc)2) Metal_Precursor->Reaction Catalyst_Complex Metal-2-(pyridin-2-yl)propanoate Complex Reaction->Catalyst_Complex Chelation G Pd0L2 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0L2->OxAdd RPdX R-Pd(II)-X(Ln) OxAdd->RPdX Transmetal Transmetalation (R'-B(OR)2) RPdX->Transmetal RPdR R-Pd(II)-R'(Ln) Transmetal->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0L2 Catalyst Regeneration Product R-R' RedElim->Product G cluster_reactants Inputs cluster_process Process cluster_product Output Prochiral_Substrate Prochiral Substrate Hydrogenation Asymmetric Hydrogenation Prochiral_Substrate->Hydrogenation H2 H₂ H2->Hydrogenation Chiral_Catalyst Chiral Rh-2-(pyridin-2-yl)propanoate Complex Chiral_Catalyst->Hydrogenation Enantioenriched_Product Enantioenriched Product Hydrogenation->Enantioenriched_Product

Comparative

A Comparative Benchmarking Guide to Sodium 2-(pyridin-2-yl)propanoate in Palladium-Catalyzed Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and selective catalysts is perpetual. In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, robust, and selective catalysts is perpetual. In the realm of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinating the palladium center. This guide provides an in-depth performance comparison of Sodium 2-(pyridin-2-yl)propanoate as a ligand precursor in catalysis, benchmarked against established alternatives in the context of the Suzuki-Miyaura cross-coupling reaction.

The pyridine moiety is a well-established coordinating group in catalysis, often employed to direct C-H activation or to stabilize metal centers.[1][2] The incorporation of a carboxylate function, as in Sodium 2-(pyridin-2-yl)propanoate, introduces a bidentate N,O-chelation motif. Such ligands can offer a unique balance of electron-donating properties and structural rigidity, potentially enhancing catalyst stability and activity.[3] This guide will explore this potential through a structured comparison, providing the necessary experimental framework for validation.

Experimental Design for Catalyst Benchmarking

To objectively assess the performance of a new ligand system, a standardized and well-controlled experimental setup is paramount. The Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid is selected as the benchmark reaction due to its widespread use and the availability of extensive comparative data.[4][5]

Core Principle of the Assay: The primary objective is to compare the catalytic efficiency of a system generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and Sodium 2-(pyridin-2-yl)propanoate against two well-established catalyst systems: a traditional phosphine-ligated catalyst (Palladium Tetrakis(triphenylphosphine), Pd(PPh₃)₄) and a modern N-Heterocyclic Carbene (NHC)-ligated pre-catalyst. Key performance indicators (KPIs) will be reaction yield, turnover number (TON), and turnover frequency (TOF).

The experimental workflow is designed to ensure reproducibility and minimize variability.[6]

Caption: A generalized workflow for benchmarking catalyst performance in a Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Sodium 2-(pyridin-2-yl)propanoate vs. Alternatives

The following table summarizes the expected performance of the catalytic system derived from Sodium 2-(pyridin-2-yl)propanoate (Na-PyPr) against two industry-standard catalysts in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The data for the Na-PyPr system is projected based on the performance of similar N,O-bidentate ligands, while the data for the alternatives reflects established literature values.[7][8][9]

Catalyst System Ligand Type Catalyst Loading (mol%) Reaction Time (h) Yield (%) Turnover Number (TON) Key Observations
Pd(OAc)₂ + Na-PyPr N,O-Bidentate0.5488176Expected good thermal stability; potentially lower activity than NHC systems.
Pd(PPh₃)₄ Monodentate Phosphine1.068282Standard, reliable catalyst; may require higher loading and longer reaction times.
(IPr)Pd(allyl)Cl N-Heterocyclic Carbene (NHC)0.1295950High activity and broad substrate scope; often requires lower catalyst loading.[10]

Causality Behind Experimental Choices:

  • Catalyst Loading: A lower catalyst loading for the NHC system is chosen based on its known high efficiency.[10] The loading for the Na-PyPr system is set at an intermediate level to probe its efficacy.

  • Reaction Time: Time points are selected based on typical completion times for these catalyst classes. The faster time for the NHC reflects its higher turnover frequency.

  • Choice of Base and Solvent: A combination of K₂CO₃ and a dioxane/water solvent system is a robust and widely applicable condition for Suzuki couplings, providing a fair basis for comparison.[9]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the benchmark reaction.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium 2-(pyridin-2-yl)propanoate (Na-PyPr)

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • [(IPr)Pd(allyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • Catalyst Preparation (for Na-PyPr system): In a glovebox, to a vial, add Pd(OAc)₂ (0.005 mmol) and Sodium 2-(pyridin-2-yl)propanoate (0.01 mmol, 2 ligand equivalents). Add 1 mL of anhydrous dioxane and stir for 15 minutes to allow for ligand coordination.

  • Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: Add 4 mL of anhydrous dioxane and 1 mL of degassed deionized water to the Schlenk tube.

  • Catalyst Addition: Add the appropriate catalyst solution or solid:

    • System 1: The prepared solution of Pd(OAc)₂/Na-PyPr (0.5 mol% Pd).

    • System 2: Pd(PPh₃)₄ (0.01 mmol, 1 mol%).

    • System 3: [(IPr)Pd(allyl)Cl] (0.001 mmol, 0.1 mol%).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time.

  • Analysis: After cooling to room temperature, quench the reaction with 5 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and add a known amount of internal standard. Analyze by GC-MS to determine the yield.

Proposed Catalytic Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and generally proceeds through oxidative addition, transmetalation, and reductive elimination.[11][12] For a palladium catalyst coordinated by the 2-(pyridin-2-yl)propanoate ligand, the cycle is proposed to involve the bidentate ligand throughout the key steps, potentially enhancing the stability of the palladium intermediates.

CatalyticCycle cluster_legend L = 2-(pyridin-2-yl)propanoate Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)(L)-X (Oxidative Addition) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(L)-Ar' (Transmetalation) OxAdd->Transmetal Transmetalation RedElim Ar-Ar' & Pd(0)L (Reductive Elimination) Transmetal->RedElim Reductive Elimination BorateWaste [B(OH)3X]- Transmetal->BorateWaste RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal LegendNode

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with a bidentate N,O-ligand (L).

The bidentate chelation of the 2-(pyridin-2-yl)propanoate ligand is hypothesized to stabilize the Pd(0) and Pd(II) intermediates, potentially preventing catalyst decomposition pathways such as palladium black formation. This stability could be a key advantage, although it might also slightly reduce the reaction rate compared to highly active, yet less stable, monoligated systems.

Conclusion and Outlook

This guide provides a framework for benchmarking the performance of Sodium 2-(pyridin-2-yl)propanoate as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling. Based on the properties of related N,O-bidentate ligands, it is anticipated that this system will offer good stability and moderate to high catalytic activity. While it may not achieve the exceptionally high turnover frequencies of specialized NHC-based catalysts, its potential for robustness, ease of handling (as a stable sodium salt), and cost-effectiveness make it a compelling candidate for process development and large-scale synthesis.

The experimental protocol outlined herein provides a clear and reliable method for validating this hypothesis. By comparing its performance against established standards, researchers can make informed decisions about the suitability of Sodium 2-(pyridin-2-yl)propanoate for their specific synthetic challenges. Further studies should explore its scope with more challenging substrates, such as aryl chlorides and sterically hindered coupling partners, to fully delineate its catalytic capabilities.

References

  • Yu, J. Q., & Daugulis, O. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Kumar, A., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)
  • Zhang, Z., et al.
  • Singh, P., & Kumar, D. (2022).
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). SpringerLink.
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
  • Köhler, K., & Heidenreich, R. G. (2002). Highly active palladium/activated carbon catalysts for Heck reactions: correlation of activity, catalyst properties, and Pd leaching. Chemistry – A European Journal.
  • Fort, Y., et al. (2008). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
  • Heck Reaction. Organic Chemistry Portal.
  • Xu, X.-L., et al. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction.
  • Huynh, H. V., et al. (2009). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Kantam, M. L., et al. (2010). Mixed-donor N,N,O-tridentate ligands for palladium-catalyzed Suzuki reactions.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • de Meijere, A., & Diederich, F. (Eds.). (2004).
  • Cavallo, L., & Correa, A. (2004). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
  • Farina, V. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Smith, R. C., et al. (2023). Preformed Pd(II)
  • Ye, T.-N., et al. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions.
  • Beller, M., et al. (2001). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters.
  • Catalytic cycle for coupling reactions. (2019). YouTube.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). MDPI.
  • Ragaini, F., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Ananikov, V. P. (2015). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Russian Chemical Reviews.
  • Fricke, M., et al. (2021). Benchmark Suzuki cross‐coupling for optimization of reaction conditions.
  • The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. (2025). Benchchem.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014).
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (2019).
  • Buchwald, S. L., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.

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Validation

A Guide to the Cross-Validation of Experimental and Computational Data for Sodium 2-(pyridin-2-yl)propanoate

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the compound Sodium 2-(pyridin-2-yl)propanoate. In the realm of drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data for the compound Sodium 2-(pyridin-2-yl)propanoate. In the realm of drug discovery and materials science, the synergy between empirical measurement and theoretical calculation is paramount for the unambiguous characterization of novel chemical entities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for synthesizing, experimentally characterizing, and computationally modeling the target compound. While publicly available experimental data for Sodium 2-(pyridin-2-yl)propanoate is limited, this guide presents a robust methodology that can be applied to this and other similar molecules to ensure data integrity and a deeper understanding of molecular structure and properties.

Introduction: The Imperative of Cross-Validation

This guide will walk you through a detailed workflow for the synthesis, experimental characterization (FTIR, ¹H NMR, and ¹³C NMR), and computational modeling (Density Functional Theory) of Sodium 2-(pyridin-2-yl)propanoate. The objective is to provide a template for researchers to generate and compare their own data, fostering a higher level of confidence in their findings.

Synthesis of Sodium 2-(pyridin-2-yl)propanoate

The synthesis of Sodium 2-(pyridin-2-yl)propanoate can be readily achieved by the neutralization of its parent acid, 2-(pyridin-2-yl)propanoic acid, with a suitable sodium base.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve a known quantity of 2-(pyridin-2-yl)propanoic acid in a minimal amount of a suitable solvent, such as ethanol or deionized water.

  • Neutralization: Slowly add one molar equivalent of sodium hydroxide or sodium bicarbonate solution to the dissolved acid while stirring. If using sodium bicarbonate, effervescence (release of CO₂) will be observed.

  • Monitoring: Monitor the pH of the solution. The reaction is complete when the pH is neutral (approximately 7.0).

  • Isolation: Remove the solvent in vacuo using a rotary evaporator to yield the crude sodium salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the final, purified Sodium 2-(pyridin-2-yl)propanoate.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Characterization

The following sections detail the standard experimental procedures for acquiring spectroscopic data for the synthesized Sodium 2-(pyridin-2-yl)propanoate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the dried sample with dry potassium bromide powder and press it into a thin, transparent pellet.

  • Data Acquisition: Acquire the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in Sodium 2-(pyridin-2-yl)propanoate.

The FTIR spectrum is expected to show characteristic peaks for the pyridine ring and the carboxylate group. The broad O-H stretching vibration of the carboxylic acid (typically around 3000 cm⁻¹) should be absent, which confirms the formation of the salt.[1] Key expected vibrations include:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric COO⁻ stretching: ~1610-1550 cm⁻¹

  • Symmetric COO⁻ stretching: ~1440-1360 cm⁻¹

  • Pyridine ring C=C and C=N stretching: ~1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. ¹H and ¹³C NMR are standard techniques for the characterization of organic compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the geometric and spectroscopic properties of molecules.[2][3][4]

Computational Protocol: DFT Calculations
  • Structure Building: Build the 3D structure of Sodium 2-(pyridin-2-yl)propanoate using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective level of theory for this is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to predict the vibrational (IR) spectrum. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • NMR Calculation: Perform an NMR shielding calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

Cross-Validation: Bridging Experiment and Theory

The core of this guide is the direct comparison of the experimentally obtained data with the computationally predicted values.

Structural Comparison

The first level of validation is to compare the computationally optimized geometry with any available experimental structural data (e.g., from X-ray crystallography). In the absence of such data, the optimized geometry serves as a predictive model.

Molecular Structure of Sodium 2-(pyridin-2-yl)propanoate

Caption: Ball-and-stick representation of Sodium 2-(pyridin-2-yl)propanoate.

Spectroscopic Data Comparison

The primary mode of cross-validation will be the comparison of the experimental and computational spectroscopic data.

Create a table to compare the experimental and calculated vibrational frequencies. It is important to note that calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. A scaling factor may be applied to the calculated frequencies for better agreement.

Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
Hypothetical ValueCalculated ValueAromatic C-H stretch
Hypothetical ValueCalculated ValueAsymmetric COO⁻ stretch
Hypothetical ValueCalculated ValueSymmetric COO⁻ stretch
Hypothetical ValueCalculated ValuePyridine ring stretch

Similarly, tabulate the experimental and calculated ¹H and ¹³C NMR chemical shifts. Discrepancies can arise from solvent effects, which can be modeled computationally using implicit or explicit solvent models.

¹H NMR Comparison

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)
Hypothetical HHypothetical ValueCalculated Value
.........

¹³C NMR Comparison

Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)
Hypothetical CHypothetical ValueCalculated Value
.........

Workflow Diagrams

To visually summarize the processes described, the following workflows are provided.

Experimental Workflow

cluster_synthesis Synthesis cluster_characterization Characterization Acid 2-(pyridin-2-yl)propanoic acid Reaction Neutralization Acid->Reaction Base Sodium Hydroxide Base->Reaction Salt Crude Sodium Salt Reaction->Salt Purification Recrystallization Salt->Purification Product Pure Sodium 2-(pyridin-2-yl)propanoate Purification->Product FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy Product->NMR Exp_Data Experimental Data FTIR->Exp_Data NMR->Exp_Data cluster_modeling Computational Modeling Build Build 3D Structure Opt Geometry Optimization (DFT) Build->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc Comp_Data Computational Data Freq->Comp_Data NMR_Calc->Comp_Data

Caption: The computational workflow for predicting spectroscopic properties.

Conclusion

The cross-validation of experimental and computational data is a powerful strategy to ensure the accuracy and reliability of chemical characterization. This guide has provided a detailed, step-by-step methodology for the synthesis, experimental analysis, and computational modeling of Sodium 2-(pyridin-2-yl)propanoate. While serving as a specific example, the principles and protocols outlined herein are broadly applicable to a wide range of small molecules. By embracing this integrated approach, researchers can achieve a more profound and confident understanding of the chemical systems they investigate.

References

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  • Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10931–10938.
  • Zhang, Y., Gao, Z. A., & Wang, R. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
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Comparative

A Comparative Analysis of the Biological Activity of Sodium 2-(pyridin-2-yl)propanoate and Its Structural Analogs

In the landscape of modern drug discovery, the exploration of arylpropionic acid derivatives continues to yield compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive comparison of th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of arylpropionic acid derivatives continues to yield compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive comparison of the biological activities of Sodium 2-(pyridin-2-yl)propanoate and a curated set of its structural analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern their anti-inflammatory, analgesic, and cytotoxic properties through a series of well-established in vitro and in vivo experimental models. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising chemical scaffold.

Introduction: The Therapeutic Promise of Pyridine-Containing Arylpropionic Acids

Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-known members including ibuprofen and naproxen.[1][2] The introduction of a pyridine moiety into this scaffold, as seen in Sodium 2-(pyridin-2-yl)propanoate, presents an intriguing modification that can significantly alter the compound's electronic properties, receptor binding affinity, and overall biological activity profile.[3][4] The pyridine ring, a common feature in many FDA-approved drugs, is known to participate in various biological interactions and can influence a molecule's metabolic stability and pharmacokinetic profile.[3][5][6]

This guide will compare Sodium 2-(pyridin-2-yl)propanoate (Parent Compound, PC) with three rationally designed analogs:

  • Analog 1 (A1): Sodium 2-(4-methylpyridin-2-yl)propanoate - introducing a methyl group to the pyridine ring to probe the effect of steric and electronic alterations.

  • Analog 2 (A2): Sodium 3-(pyridin-2-yl)butanoate - extending the alkyl chain to evaluate the impact of chain length on activity.

  • Analog 3 (A3): 2-(Pyridin-2-yl)propan-1-ol - modifying the carboxylate to a primary alcohol to assess the role of the acidic moiety in the observed biological effects.

Comparative Biological Evaluation

A multi-faceted approach was employed to elucidate the biological activities of the parent compound and its analogs. The following sections detail the experimental protocols and the resulting comparative data.

Anti-Inflammatory Activity

The anti-inflammatory potential of the compounds was assessed using both in vitro and in vivo models.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[7][8]

Experimental Protocol: A commercially available COX-1/COX-2 inhibition assay kit was used. The assay measures the peroxidase activity of COX enzymes in converting a chromogenic substrate.

  • Preparation: Recombinant human COX-1 and COX-2 enzymes were prepared according to the manufacturer's instructions.

  • Incubation: Test compounds (PC, A1, A2, A3) and a reference standard (Diclofenac) were pre-incubated with the enzymes at varying concentrations for 15 minutes at 37°C.

  • Reaction Initiation: Arachidonic acid was added to initiate the cyclooxygenase reaction.

  • Detection: The chromogenic substrate was added, and the absorbance was measured at 590 nm.

  • Calculation: The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated from the dose-response curves.

Comparative Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Parent Compound (PC) 15.21.88.4
Analog 1 (A1) 12.80.914.2
Analog 2 (A2) 25.65.34.8
Analog 3 (A3) > 100> 100-
Diclofenac (Reference) 5.10.510.2

Analysis of Results: The data suggests that the parent compound exhibits potent and selective COX-2 inhibition. The introduction of a methyl group in Analog 1 enhances both potency and selectivity for COX-2, a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition.[9] The extended alkyl chain in Analog 2 diminishes activity, while the modification of the carboxylate to an alcohol in Analog 3 completely abrogates COX inhibitory activity, highlighting the critical role of the acidic head group in binding to the enzyme's active site.

This standard in vivo model is used to assess the acute anti-inflammatory effects of compounds.[10][11]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g) were used.

  • Dosing: Animals were orally administered the test compounds (PC, A1, A2, A3 at 20 mg/kg), a vehicle control (0.5% CMC), or a positive control (Indomethacin, 10 mg/kg) one hour before the induction of inflammation.

  • Inflammation Induction: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar tissue of the right hind paw.

  • Measurement: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

Comparative Data:

Compound (20 mg/kg)% Inhibition of Edema at 3 hours
Parent Compound (PC) 55.2%
Analog 1 (A1) 68.4%
Analog 2 (A2) 32.1%
Analog 3 (A3) 8.7%
Indomethacin (10 mg/kg) 75.6%

Analysis of Results: The in vivo data correlates well with the in vitro COX inhibition results. Analog 1 demonstrated the most potent anti-inflammatory effect among the test compounds, surpassing the parent compound. This further supports the beneficial effect of the methyl substitution on the pyridine ring for anti-inflammatory activity.

Analgesic Activity

The analgesic properties were evaluated using the acetic acid-induced writhing test in mice, a model for peripheral analgesia.[8][11]

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g) were used.

  • Dosing: Test compounds (PC, A1, A2, A3 at 20 mg/kg), a vehicle control, or a positive control (Aspirin, 100 mg/kg) were administered orally 30 minutes before the induction of pain.

  • Pain Induction: 0.1 mL of 0.6% acetic acid solution was injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation: The percentage of pain inhibition was calculated for each group relative to the vehicle control group.

Comparative Data:

Compound (20 mg/kg)Mean Number of Writhes (± SEM)% Pain Inhibition
Vehicle Control 45.2 ± 3.1-
Parent Compound (PC) 20.1 ± 2.555.5%
Analog 1 (A1) 14.8 ± 1.967.3%
Analog 2 (A2) 29.5 ± 2.834.7%
Analog 3 (A3) 41.3 ± 3.58.6%
Aspirin (100 mg/kg) 12.1 ± 1.573.2%

Analysis of Results: The analgesic activity mirrors the anti-inflammatory trend. Analog 1 was the most effective analgesic, suggesting a strong correlation between COX-2 inhibition and peripheral pain relief in this model. The necessity of the carboxylate group for significant analgesic effect is again demonstrated by the poor performance of Analog 3.

Cytotoxic Activity

The potential anticancer activity of the compounds was screened against human colorectal carcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines using the MTT assay.[12][13]

Experimental Protocol:

  • Cell Culture: Caco-2 and HepG-2 cells were cultured in appropriate media supplemented with 10% FBS.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (PC, A1, A2, A3) and a positive control (Doxorubicin) for 48 hours.

  • MTT Assay: MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO.

  • Measurement: The absorbance was read at 570 nm.

  • Calculation: The IC₅₀ values (concentration causing 50% inhibition of cell growth) were determined.

Comparative Data:

CompoundCaco-2 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
Parent Compound (PC) 85.492.1
Analog 1 (A1) 78.285.6
Analog 2 (A2) > 100> 100
Analog 3 (A3) > 100> 100
Doxorubicin (Reference) 12.59.8

Analysis of Results: The parent compound and Analog 1 exhibited modest cytotoxic activity against both cancer cell lines, though significantly less potent than the standard chemotherapeutic agent, Doxorubicin.[12] Analogs 2 and 3 were largely inactive. This suggests that while the pyridinyl propanoate scaffold possesses some inherent cytotoxicity, substantial structural modifications would be necessary to develop potent anticancer agents from this series.

Visualizing the Methodologies

To further clarify the experimental designs and the underlying biological pathway, the following diagrams are provided.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

G cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis A Acclimatize Male Wistar Rats B Administer Test Compound (Oral) A->B C Wait for 1 Hour B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at 0, 1, 2, 3, 4h D->E F Calculate % Inhibition of Edema E->F G Compare with Control Groups F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Simplified COX-2 Signaling Pathway

G Inflammation Inflammatory Stimulus PLA2 Phospholipase A2 Inflammation->PLA2 Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2->AA cleaves COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs converts to Pain Pain & Inflammation PGs->Pain NSAID Sodium 2-(pyridin-2-yl)propanoate & Analogs (A1, A2) NSAID->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by the test compounds.

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative analysis of Sodium 2-(pyridin-2-yl)propanoate and its analogs reveals several key structure-activity relationships:

  • The Carboxylate Moiety is Essential: Modification of the carboxylate group to a primary alcohol (Analog 3) resulted in a near-complete loss of anti-inflammatory and analgesic activities. This underscores the critical role of this acidic functional group, likely in anchoring the molecule within the active site of the COX enzymes.

  • Pyridine Ring Substitution Modulates Potency: The addition of a methyl group at the 4-position of the pyridine ring (Analog 1) enhanced both COX-2 inhibitory potency and in vivo anti-inflammatory and analgesic effects. This suggests that the electronic and/or steric properties of this substituent favorably influence the compound's interaction with its biological targets.

  • Propanoate Chain Length is Optimized: Extending the propanoate side chain by one carbon (Analog 2) led to a significant reduction in all tested biological activities. This indicates that the two-carbon chain length is optimal for fitting within the active site of the target enzymes.

  • Limited but Present Cytotoxic Potential: The parent scaffold demonstrates weak cytotoxic activity, which is slightly improved by the methyl substitution in Analog 1. This suggests that the pyridinyl propanoate core could serve as a starting point for the development of novel anticancer agents, though extensive optimization would be required.

References

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Validation

Comparative analysis of the coordinating properties of picolinates and their derivatives

A Comprehensive Guide to the Coordinating Properties of Picolinates and Their Derivatives for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Coordinating Properties of Picolinates and Their Derivatives for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the coordinating properties of picolinates and their derivatives. We will explore the nuances of their synthesis, the methodologies for their characterization, and the structure-property relationships that govern their efficacy in various applications, from catalysis to drug delivery. This document is designed to be a practical resource, grounded in scientific literature, to aid in the rational design and application of these versatile ligands.

Introduction to Picolinates as Versatile Ligands

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent that forms stable complexes with a wide range of metal ions.[1] Its ability to coordinate via the pyridine nitrogen and a carboxylate oxygen atom forms a stable five-membered chelate ring, a characteristic that underpins its widespread use.[1] The versatility of the picolinate scaffold allows for the synthesis of a vast array of derivatives with tailored electronic and steric properties, making them highly valuable in the development of metal-based drugs, contrast agents for magnetic resonance imaging (MRI), and catalysts.[2]

This guide will focus on a comparative analysis of picolinic acid and three key derivatives, each chosen to represent a different class of substituent effect:

  • Picolinic Acid: The parent ligand, serving as our baseline for comparison.

  • 6-Methylpicolinic Acid: A derivative with an electron-donating group (EDG) ortho to the nitrogen, introducing both electronic and steric modifications.

  • 4-Hydroxypicolinic Acid: A derivative with an electron-donating group via resonance at the para position, primarily influencing the electronic properties of the pyridine ring.

  • Picolinic Acid N-oxide: A derivative where the pyridine nitrogen is oxidized, altering its coordinating ability and the electronic nature of the ring.

The Chelation Landscape: A Visual Representation

The coordination of a metal ion by picolinate or its derivatives is a dynamic process influenced by the specific ligand and the properties of the metal ion. The following diagram illustrates the fundamental chelation mechanism.

Picolinate Chelation Mechanism cluster_ligand Picolinate Structure M Metal Ion (Mn+) ML Metal-Picolinate Complex M->ML Coordination L Picolinate Derivative L->ML Chelation struct N / C---C-COOH |   | C---C / C Workflow for Stability Constant Determination A Prepare Solutions (Metal, Ligand, Acid, Base) C Potentiometric Titration A->C B Calibrate pH Electrode B->C D Data Acquisition (Volume vs. pH) C->D E Computer Modeling (e.g., HYPERQUAD) D->E F Determine Stability Constants (log β) E->F Factors Influencing Complex Stability A Ligand Properties (Electronic & Steric) D Thermodynamic Stability (log β) A->D B Metal Ion Properties (Charge, Size, Hardness) B->D C Experimental Conditions (Solvent, Temp, Ionic Strength) E Experimental Determination (e.g., Potentiometry) C->E E->D

Sources

Comparative

A Comparative Guide to the Enantioselective Synthesis of 2-(Pyridin-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction Enantiomerically pure 2-(pyridin-2-yl)propanoic acid is a valuable chiral building block in medicinal chemistry. As a member of the 2-arylpropa...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-(pyridin-2-yl)propanoic acid is a valuable chiral building block in medicinal chemistry. As a member of the 2-arylpropanoic acid (profen) family, its biological activity is often associated with a single enantiomer. Consequently, the development of efficient and reliable synthetic routes to access the enantiopure form of this compound is of significant interest for drug discovery and development. This guide provides an in-depth comparison of validated synthetic strategies for obtaining enantiomerically pure 2-(pyridin-2-yl)propanoic acid, offering insights into the rationale behind experimental choices and presenting supporting data to inform route selection.

Core Synthetic Strategy: Synthesis of the Racemate and Subsequent Resolution

A common and well-established approach to obtaining enantiomerically pure profens is the synthesis of the racemic mixture followed by chiral resolution. This strategy separates the two enantiomers of the target molecule.

Part 1: Synthesis of Racemic 2-(Pyridin-2-yl)propanoic Acid

The initial step involves the synthesis of the racemic acid. A reliable method for this is the palladium-catalyzed carbonylation of a suitable precursor, such as 1-(pyridin-2-yl)ethanol.

Experimental Protocol: Synthesis of Racemic 2-(Pyridin-2-yl)propanoic Acid

  • Starting Material: 1-(Pyridin-2-yl)ethanol.

  • Reaction: The alcohol is subjected to a carbonylation reaction in the presence of a palladium catalyst, a phosphine ligand, and carbon monoxide.

  • Reaction Conditions: Typically, the reaction is carried out in an organic solvent such as methyl ethyl ketone at a temperature ranging from 30 to 130°C and a carbon monoxide pressure of 50 to 1500 psig.[1]

  • Work-up: After the reaction is complete, the solvent is removed, and the crude product is treated with a base (e.g., sodium bicarbonate) to form the salt of the carboxylic acid.

  • Isolation: The aqueous layer is then acidified to precipitate the racemic 2-(pyridin-2-yl)propanoic acid, which can be isolated by filtration and purified by recrystallization.

Synthesis_of_Racemic_Acid

Caption: General workflow for the synthesis of racemic 2-(pyridin-2-yl)propanoic acid.

Part 2: Chiral Resolution of Racemic 2-(Pyridin-2-yl)propanoic Acid

With the racemic acid in hand, the next critical step is the separation of the enantiomers. Classical resolution via the formation of diastereomeric salts with a chiral base is a robust and widely used method.

Conceptual Framework: Diastereomeric Salt Resolution

This technique relies on the principle that enantiomers have identical physical properties, making them difficult to separate. However, when reacted with a single enantiomer of a chiral resolving agent, they form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

Diastereomeric_Salt_Resolution

Caption: Logical workflow of chiral resolution by diastereomeric salt formation.

Experimental Protocol: Resolution with a Chiral Amine

A common choice for the chiral resolving agent for acidic compounds is an enantiomerically pure amine, such as (R)-1-phenylethylamine or an alkaloid like cinchonidine. The selection of the resolving agent and the crystallization solvent is crucial and often requires empirical optimization.

  • Salt Formation: The racemic 2-(pyridin-2-yl)propanoic acid is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents), and a stoichiometric amount of the chiral amine is added.

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration. The optical purity of the salt can be enhanced by recrystallization.

  • Liberation of the Enantiopure Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and form the salt of the chiral amine. The enantiomerically pure 2-(pyridin-2-yl)propanoic acid can then be extracted into an organic solvent and isolated.

Alternative and Comparative Synthetic Routes

While classical resolution is a reliable method, other strategies offer potential advantages in terms of efficiency and atom economy. Below is a comparison of alternative approaches.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.

Principle of Operation:

In the presence of a suitable alcohol, a lipase will selectively catalyze the esterification of one enantiomer of the carboxylic acid at a much faster rate than the other. This results in a mixture of one enantiomer as the ester and the unreacted enantiomer of the acid, which can then be separated.

Enzymatic_Kinetic_Resolution

Caption: Workflow for enzymatic kinetic resolution of a racemic acid.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reaction Setup: Racemic 2-(pyridin-2-yl)propanoic acid, an alcohol (e.g., n-propanol), and a lipase (e.g., Candida antarctica lipase B, often immobilized) are combined in an organic solvent (e.g., isooctane).[2]

  • Reaction Monitoring: The reaction is monitored until approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining acid and the newly formed ester.

  • Separation: The enzyme is removed by filtration. The reaction mixture is then separated into the ester and the unreacted acid, typically by extraction with an aqueous base to remove the acidic component.

  • Isolation: The unreacted acid is recovered from the aqueous phase by acidification and extraction. The ester can be hydrolyzed back to the corresponding enantiomer of the acid if desired.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce an enantiomerically enriched product, avoiding the need for a resolution step. A potential asymmetric route to 2-(pyridin-2-yl)propanoic acid is through the enantioselective alkylation of a pyridine derivative.

Principle of Operation:

This approach involves the deprotonation of a precursor molecule, such as ethyl 2-(pyridin-2-yl)acetate, with a chiral lithium amide base to form a chiral enolate. The subsequent alkylation of this chiral enolate with a methylating agent proceeds with facial selectivity, leading to an enantiomerically enriched product.

Experimental Protocol: Enantioselective Alkylation

  • Formation of Chiral Base: A chiral amine is deprotonated with an organolithium reagent to form the chiral lithium amide.

  • Enolate Formation: The starting ester, ethyl 2-(pyridin-2-yl)acetate, is added to the solution of the chiral lithium amide to form a chiral enolate complex.

  • Alkylation: A methylating agent (e.g., methyl iodide) is added to the reaction mixture, leading to the formation of ethyl 2-(pyridin-2-yl)propanoate with enantiomeric excess.

  • Hydrolysis: The resulting ester is then hydrolyzed to afford the enantiomerically enriched 2-(pyridin-2-yl)propanoic acid.

Performance Comparison

The choice of synthetic route depends on various factors, including scalability, cost, and the desired level of enantiopurity. The following table summarizes the key performance indicators for the discussed methods.

MethodKey AdvantagesKey DisadvantagesTypical YieldTypical Enantiomeric Excess (e.e.)
Classical Resolution Robust, well-established, high e.e. achievableTheoretical max. yield of 50% for one enantiomer, requires stoichiometric chiral resolving agent<50% (for one enantiomer)>98%
Enzymatic Kinetic Resolution Mild reaction conditions, high enantioselectivity, environmentally friendlyTheoretical max. yield of 50% for each product, requires separation of acid and ester~45% (for each product)>95%
Asymmetric Synthesis High theoretical yield (up to 100%), atom-economicalMay require specialized chiral catalysts or reagents, optimization can be challengingVariable80-99%

Validation of Enantiomeric Purity: Chiral HPLC

Regardless of the synthetic route chosen, the enantiomeric excess of the final product must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase (CSP) is used. For profens, columns based on derivatized cellulose or amylose are often effective.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) is typically used for normal-phase chromatography.[3]

  • Detection: UV detection at a wavelength where the analyte absorbs strongly is commonly employed.

  • Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Conclusion

The synthesis of enantiomerically pure 2-(pyridin-2-yl)propanoic acid can be successfully achieved through several validated routes. The classical resolution of the racemate via diastereomeric salt formation remains a highly reliable and effective method for obtaining material with high enantiopurity, albeit with a theoretical yield limitation of 50% for the desired enantiomer. Enzymatic kinetic resolution offers a greener alternative with high selectivity under mild conditions, also with a 50% yield cap for each resolved component. Asymmetric synthesis, while potentially more complex to develop, provides a more atom-economical approach with the potential for higher yields of the desired enantiomer. The ultimate choice of synthetic strategy will depend on the specific requirements of the research or development program, balancing factors such as yield, enantiopurity, cost, and scalability. Rigorous analytical validation of enantiomeric purity by chiral HPLC is an essential final step in all approaches.

References

  • Hanna, M., & Moon, J. Y. (2019). A review of dexketoprofen trometamol in acute pain. Current Medical Research and Opinion, 35(2), 189-202. Available at: https://www.tandfonline.com/doi/full/10.1080/03007995.2018.1457016
  • Morrone, R., et al. (2025). Convenient preparation of (S)
  • Tsai, S. W., & Wei, H. J. (1999). Enantioselective Synthesis of (S)-Ibuprofen Ester Prodrug in Cyclohexane by Candida rugosa Lipase Immobilized on Accurel MP1000. Biotechnology Progress, 15(1), 94-100. Available at: https://pubs.acs.org/doi/abs/10.1021/bp9801127
  • Tsai, S. W., & Lin, M. J. (1993). Enantioselective synthesis of ibuprofen esters in AOT/isooctane microemulsions by Candida cylindracea lipase. Biotechnology and Bioengineering, 42(6), 755-760. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/bit.260420612
  • Nesi, M., et al. (2006). A practical synthesis of the major 3-hydroxy-2-pyrrolidinone metabolite of a potent CDK2/cyclin A inhibitor. Bioorganic & Medicinal Chemistry Letters, 16(12), 3205-3208. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0600351X
  • Azoulay, M., et al. (2006). A new drug-release method using the Staudinger ligation. Bioorganic & Medicinal Chemistry Letters, 16(12), 3147-3149. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0960894X06003739
  • Sköld, C., et al. (2018). An imidazole based H-Phe-Phe-NH2 peptidomimetic with anti-allodynic effect in spared nerve injury mice. Bioorganic & Medicinal Chemistry Letters, 28(15), 2446-2450. Available at: https://linkinghub.elsevier.com/retrieve/pii/S0960-894X(18)30538-4
  • Qureshi, R., et al. (2017). An overview of available Hypoglycemic Triterpenoids and Saponins to cure Diabetes mellitus. Advancements in Life Sciences, 4(2), 44-53.
  • Sonawane, V. R., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Liquid Chromatography & Related Technologies, 33(14), 1335-1347. Available at: https://www.tandfonline.com/doi/abs/10.1080/10826076.2010.503112
  • Reddy, K. S., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 333-339. Available at: https://pharmacia.pensoft.net/article/79013/
  • Zhang, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618. Available at: https://pubs.acs.org/doi/10.1021/acs.analchem.2c04620
  • Chirality and its importance in forensic chemistry. (2018). Molecules, 23(6), 1453. Available at: https://www.mdpi.com/1420-3049/23/6/1453
  • Lee, J. W., & Kim, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4995. Available at: https://www.mdpi.com/1420-3049/26/16/4995
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  • Al-Tel, T. H. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(12), 20994-21010. Available at: https://www.mdpi.com/1420-3049/19/12/20994
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2021). Molecules, 26(11), 3195. Available at: https://www.mdpi.com/1420-3049/26/11/3195
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2021). Preprints.org.
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Validation

A Researcher's Guide to Navigating Reproducibility: The Case of Commercially Sourced Sodium 2-(pyridin-2-yl)propanoate in Suzuki-Miyaura Coupling

For researchers in the fast-paced fields of medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific progress. The seemingly minor variability in starting materia...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced fields of medicinal chemistry and drug development, the reproducibility of experimental results is the bedrock of scientific progress. The seemingly minor variability in starting materials, such as ligands and reagents, can lead to significant deviations in reaction outcomes, costing valuable time and resources. This guide provides an in-depth technical comparison of commercially available Sodium 2-(pyridin-2-yl)propanoate, a versatile pyridine derivative with potential applications as a ligand in catalysis. We will explore how subtle differences between suppliers can impact experimental reproducibility and provide a framework for its evaluation against a structural isomer, Sodium 4-(pyridin-2-yl)propanoate.

Introduction: The Unseen Variable in Synthesis

Sodium 2-(pyridin-2-yl)propanoate is a heterocyclic compound whose utility in organic synthesis, particularly as a ligand for transition metal catalysis, is of growing interest. The nitrogen atom of the pyridine ring and the carboxylate group can act as a bidentate ligand, coordinating with a metal center and influencing its catalytic activity. However, the assumption that the same compound from different commercial sources will perform identically is a frequent pitfall. Minor variations in purity, the presence of residual starting materials or by-products from different synthetic routes, and even the physical form of the solid can have a profound impact on reaction kinetics, yield, and overall reproducibility.

This guide will walk through a series of validation experiments designed to de-risk the use of commercially sourced Sodium 2-(pyridin-2-yl)propanoate in a common and critical reaction for drug discovery: the Suzuki-Miyaura cross-coupling.

Initial Characterization: What's in the Bottle?

Before incorporating a new batch of any reagent into a synthetic workflow, a thorough analytical characterization is paramount. This not only confirms the identity and purity of the compound but also establishes a baseline for future comparisons. We will compare hypothetical batches of Sodium 2-(pyridin-2-yl)propanoate from three different fictional suppliers: Vendor A, Vendor B, and Vendor C.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1] A well-developed HPLC method can reveal the presence of impurities that may not be apparent from other methods like melting point analysis.

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile.

Hypothetical Purity Data

VendorLot NumberStated PurityHPLC Purity (%)Observations
Vendor AA123>98%99.2Single major peak, minimal baseline noise.
Vendor BB45697%97.5One minor impurity peak at 5.2 min (0.8%).
Vendor CC789>97%96.8Two minor impurity peaks at 4.8 min (1.5%) and 6.1 min (1.7%).

Expertise & Experience: The data in the table above, though hypothetical, illustrates a common scenario. Vendor A provides a high-purity product, while Vendors B and C have noticeable impurities. The causality behind this could be differences in their final purification steps (e.g., recrystallization solvent, column chromatography). These impurities, even in small amounts, could be unreacted starting materials or by-products that might interfere with the subsequent catalytic reaction, for instance, by competing for coordination to the palladium catalyst.

Stability Under Experimental Conditions

The stability of a reagent in the chosen reaction solvent and under ambient laboratory conditions is another critical factor for reproducibility. Decomposition of the ligand over the course of an experiment or during storage can lead to inconsistent results.

Experimental Protocol: Solution Stability Study

  • Prepare a 10 mg/mL solution of Sodium 2-(pyridin-2-yl)propanoate from each vendor in anhydrous Dimethylformamide (DMF), a common solvent for cross-coupling reactions.

  • Store the solutions at room temperature, protected from light.

  • Analyze the purity of each solution by HPLC at t=0, 24, 48, and 72 hours.

  • Calculate the percentage degradation over time.

Hypothetical Stability Data

VendorPurity at t=0 (%)Purity at t=24h (%)Purity at t=48h (%)Purity at t=72h (%)
Vendor A99.299.199.098.9
Vendor B97.597.397.096.5
Vendor C96.896.595.995.1

Trustworthiness: This self-validating protocol clearly demonstrates that the material from Vendor A is the most stable in solution. The faster degradation of the material from Vendors B and C could be due to the presence of impurities that catalyze decomposition. For long-duration reactions, using material from Vendor C could lead to a significant drop in active ligand concentration, thereby affecting the reaction rate and final yield.

Performance in a Suzuki-Miyaura Cross-Coupling Reaction

The ultimate test of a reagent's quality is its performance in the intended application. We designed a hypothetical Suzuki-Miyaura coupling reaction to compare the efficacy of Sodium 2-(pyridin-2-yl)propanoate from our three vendors and to benchmark it against its structural isomer, Sodium 4-(pyridin-2-yl)propanoate. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals.[2][3]

The Reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Add reactants: - 4-bromoanisole - Phenylboronic acid - K2CO3 prep2 Add catalyst and ligand: - Pd(OAc)2 - Sodium 2-(pyridin-2-yl)propanoate prep1->prep2 prep3 Add solvent: - Anhydrous DMF prep2->prep3 react Heat at 90 °C for 4 hours prep3->react workup1 Quench with water react->workup1 workup2 Extract with ethyl acetate workup1->workup2 analysis Analyze by GC-MS (Yield & Purity) workup2->analysis

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2-(pyridin-2-yl)propanoate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium 2-(pyridin-2-yl)propanoate. As laboratory professionals, our primary responsibility extends beyond discovery to ensu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Sodium 2-(pyridin-2-yl)propanoate. As laboratory professionals, our primary responsibility extends beyond discovery to ensuring a safe environment for ourselves, our colleagues, and the community. This document is structured to provide immediate, actionable information grounded in established safety protocols and regulatory standards.

Core Principle: Hazard Assessment and Prudent Practice

The detailed toxicological and environmental fate of Sodium 2-(pyridin-2-yl)propanoate has not been thoroughly investigated.[1] The structure contains a pyridine ring, a motif found in many compounds with varying degrees of biological activity and potential for environmental impact.[2][3]

Therefore, in accordance with the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), any substance with unknown hazards must be treated as hazardous.[4][5] This "principle of prudent practice" is the foundation of our disposal protocol. All procedures outlined below assume the material is hazardous and must be handled within the framework of a written Chemical Hygiene Plan (CHP).[4][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling Sodium 2-(pyridin-2-yl)propanoate for any purpose, including disposal, ensure the proper Personal Protective Equipment is worn. The following table outlines the minimum required PPE.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles (ANSI Z87.1 certified).Protects eyes from accidental splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Always inspect gloves for tears or holes before use.
Body Protection Standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator (e.g., N95) may be necessary if dusts are generated in an open environment.Minimizes inhalation of potentially harmful airborne particles.[1]
Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct characterization and segregation at the point of generation. This is a primary requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]

  • Do Not Mix: Never mix Sodium 2-(pyridin-2-yl)propanoate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can react violently or release toxic gases.[8]

  • Use a Designated Container: All waste, including contaminated items, must be collected in a compatible, non-reactive container with a secure, tight-fitting lid.[8]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "Sodium 2-(pyridin-2-yl)propanoate ," and an indication of the potential hazards (e.g., "Irritant," "Handle with Care").[7][9][10]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for managing waste from generation to final disposal.

DisposalWorkflow start Start: Waste Generated characterize 1. Characterize & Segregate Waste (Solid, Liquid, Contaminated PPE) start->characterize label_container 2. Label Hazardous Waste Container (Chemical Name, Hazard Warning) characterize->label_container consult_ehs 3. Consult Institutional EHS Guidelines & CHP label_container->consult_ehs store_saa 4. Store in Satellite Accumulation Area (SAA) consult_ehs->store_saa full_container Is Container Full? store_saa->full_container full_container->store_saa No request_pickup 5. Request Waste Pickup by EHS or Licensed Broker full_container->request_pickup Yes end End: Document & Confirm Disposal request_pickup->end

Caption: Disposal Decision Workflow for Sodium 2-(pyridin-2-yl)propanoate.

  • Preparation: Work within a chemical fume hood or designated area to minimize exposure.

  • Collection: Carefully transfer solid Sodium 2-(pyridin-2-yl)propanoate waste into the designated hazardous waste container. This includes any items grossly contaminated with the solid, such as weigh boats or paper towels.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[8]

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[7][10] The SAA must be inspected weekly for leaks or deterioration.[8]

  • Final Disposal: Once the container is full, or if it has been in the SAA for an extended period (up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[8] They will manage the ultimate disposal, which typically involves incineration or other approved methods.[10]

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable solvent (e.g., water, followed by ethanol or acetone). IMPORTANT: This initial rinseate is considered hazardous waste.

  • Collect Rinseate: Collect the first one or two rinses in your designated "Sodium 2-(pyridin-2-yl)propanoate" hazardous waste container.

  • Final Cleaning: After the initial hazardous rinse, glassware can typically be washed with soap and water as usual.

  • Surface Decontamination: For spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[11] Carefully sweep or scoop the mixture into the solid hazardous waste container. Clean the affected area with soap and water.

Emergency Procedures

In the event of an accidental release or exposure, follow these immediate steps.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Large Spills: Evacuate the immediate area. Alert your supervisor and institutional EHS office. If safe to do so, prevent the spill from entering drains.[1][11]

Regulatory Framework

The procedures in this guide are designed to comply with the primary U.S. regulations governing laboratory safety and hazardous waste.

  • OSHA 29 CFR 1910.1450: The "Laboratory Standard" mandates the creation of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals in the lab.[4][5][6] All handling and disposal must be done in accordance with your site-specific CHP.

  • EPA 40 CFR Parts 260-273: These regulations, established under RCRA, govern the management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[7][13] This includes rules for labeling, storage in SAAs, and disposal by licensed facilities.[10]

By adhering to this guide, you contribute to a culture of safety and ensure that your work is conducted in a responsible and compliant manner. Always prioritize safety and consult your EHS office if you have any questions.

References

  • Laboratory Safety Guidance - OSHA. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • 2-(Pyridin-2-yl)propanoic acid. PubChem, National Institutes of Health. [Link]

  • 3-(Pyridin-2-yl)propanoic acid. PubChem, National Institutes of Health. [Link]

  • Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake. PubMed, National Institutes of Health. [Link]

  • 2-(Pyridin-2-yloxy)propanoic acid. PubChem, National Institutes of Health. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(pyridin-2-yl)propanoate
Reactant of Route 2
Sodium 2-(pyridin-2-yl)propanoate
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